2-Phenylpentanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-6-10(11(12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXXYKYOGGWUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286070 | |
| Record name | 2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5558-45-2 | |
| Record name | NSC43696 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-phenylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10286070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Phenylpentanoic acid basic properties
An In-depth Technical Guide to 2-Phenylpentanoic Acid: Core Properties and Applications
Introduction
2-Phenylpentanoic acid, identified by CAS number 5558-45-2, is an aromatic carboxylic acid. Its structure features a pentanoic acid backbone with a phenyl group substituted at the alpha-carbon (position 2).[1] This structural arrangement places it within the broader class of 2-arylalkanoic acids, a motif of significant interest in medicinal chemistry. While not as widely known as some of its structural relatives, 2-phenylpentanoic acid serves as a valuable intermediate in organic synthesis and is a subject of investigation for potential biological activities.[1] Its physicochemical properties are dictated by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic carboxylic acid functional group. This guide provides a comprehensive overview of its core properties, synthesis, analytical characterization, and safety protocols, tailored for researchers and professionals in drug development.
Physicochemical and Computed Properties
The fundamental properties of 2-Phenylpentanoic acid are summarized below. These characteristics are crucial for designing experimental protocols, predicting its behavior in various solvent systems, and understanding its potential interactions in biological systems.
| Property | Value | Source |
| IUPAC Name | 2-phenylpentanoic acid | PubChem[2] |
| Synonyms | 2-Phenyl-pentanoic acid, Phenylvaleric acid | CymitQuimica[1] |
| CAS Number | 5558-45-2 | CymitQuimica[1] |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem[2] |
| Molecular Weight | 178.23 g/mol | PubChem[2] |
| Appearance | White to off-white solid | CymitQuimica[1] |
| Solubility | Moderately soluble in organic solvents; less soluble in water | CymitQuimica[1] |
| XLogP3-AA | 2.9 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 3 | PubChem[2] |
Chemical Synthesis and Reactivity
The synthesis of 2-phenylpentanoic acid can be conceptualized through established methods for creating 2-arylpropionic acids, which are structurally similar.[3] A common approach involves the alkylation of a phenylacetic acid derivative.
Conceptual Synthesis Workflow
A generalized synthetic route can be envisioned as follows:
-
Deprotonation : A strong base, such as Lithium diisopropylamide (LDA), is used to deprotonate the alpha-carbon of a phenylacetic ester, creating a nucleophilic enolate.
-
Alkylation : The enolate is then reacted with an appropriate alkylating agent, in this case, a propyl halide (e.g., 1-bromopropane), to introduce the propyl group at the alpha-position.
-
Hydrolysis : The resulting ester is hydrolyzed under acidic or basic conditions to yield the final 2-phenylpentanoic acid product.
This workflow highlights the core logic of forming the C-C bond at the alpha position to the phenyl ring and carboxylic acid.
Caption: Conceptual workflow for the synthesis of 2-phenylpentanoic acid.
Chemical Reactivity
The reactivity of 2-phenylpentanoic acid is dominated by its carboxylic acid functional group. This group imparts acidic properties and allows for a range of chemical transformations, making it a versatile synthetic intermediate.[1] Key reactions include:
-
Esterification : Reaction with alcohols under acidic conditions to form esters.
-
Amidation : Reaction with amines, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride), to form amides.
-
Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of 2-phenylpentanoic acid.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton adjacent to the carboxylic acid and phenyl group, and the aliphatic protons of the propyl chain. The carboxylic acid proton itself would appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR : The carbon NMR spectrum will show characteristic signals for the carboxyl carbon (~175-185 ppm), the aromatic carbons, and the aliphatic carbons of the pentanoic acid chain.[4]
-
-
Infrared (IR) Spectroscopy : The IR spectrum is characterized by a broad O-H stretching band for the carboxylic acid group (typically ~2500-3300 cm⁻¹) and a strong C=O (carbonyl) stretching band (~1700 cm⁻¹).[5]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.[2]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a suitable method for determining the purity of 2-phenylpentanoic acid and for its quantification in reaction mixtures or biological matrices.
-
Column Selection : A reverse-phase column (e.g., C18) is appropriate for this non-polar compound.
-
Mobile Phase : A mixture of an organic solvent (like acetonitrile) and an aqueous buffer (like water with a small amount of acid, such as phosphoric or formic acid to suppress ionization of the carboxyl group) is typically used.[6]
-
Isocratic or Gradient Elution : Depending on the sample matrix, either an isocratic (constant mobile phase composition) or gradient (changing mobile phase composition) elution can be employed.
-
Detection : UV detection is suitable, as the phenyl group provides a strong chromophore, typically monitored around 254 nm.
-
Quantification : A calibration curve is generated using standards of known concentration to quantify the amount of 2-phenylpentanoic acid in the sample.
Caption: Standard workflow for the HPLC analysis of 2-phenylpentanoic acid.
Applications in Drug Discovery and Development
While 2-phenylpentanoic acid itself is not a known therapeutic agent, its core structure is a key building block in medicinal chemistry.[1] The 2-arylalkanoic acid motif is famously found in non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Naproxen.[3] Therefore, derivatives of 2-phenylpentanoic acid are of interest for synthesizing novel compounds with potential pharmacological activities.[7] Its utility lies in its role as a synthetic intermediate, allowing for the introduction of various functional groups through reactions at its carboxylic acid moiety to explore structure-activity relationships (SAR) in drug discovery programs.[1][8]
Safety and Handling
Understanding the hazards associated with 2-phenylpentanoic acid is critical for its safe handling in a laboratory setting. Based on aggregated GHS data, the compound presents several risks.[2][9]
GHS Hazard Classification
| Hazard Class | GHS Statement | Pictogram |
| Skin Corrosion/Irritation | H315 : Causes skin irritation | Warning |
| Serious Eye Damage/Irritation | H319 : Causes serious eye irritation | Warning |
| Specific target organ toxicity | H335 : May cause respiratory irritation | Warning |
Source: PubChem, AK Scientific, Inc.[2][9]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[9][10] In case of dust formation, use an approved respirator.[11]
-
Handling : Avoid contact with skin and eyes. Do not breathe dust.[10] Use only in a well-ventilated area.[9] Wash hands thoroughly after handling.[9]
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]
-
First Aid Measures :
-
Skin Contact : Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[9]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]
-
Inhalation : Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]
-
References
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(4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR] . Chemical Shifts. [Link]
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2-Phenylpentanoic acid | C11H14O2 | CID 238995 . PubChem, National Institutes of Health. [Link]
-
(2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum . SpectraBase. [Link]
-
2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814 . PubChem, National Institutes of Health. [Link]
-
2-phenylpropionic acid - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866 . PubChem, National Institutes of Health. [Link]
-
2-Phenyllevulinic acid | C11H12O3 | CID 248480 . PubChem, National Institutes of Health. [Link]
-
2-Oxo-5-phenylpentanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]
-
(D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues . ResearchGate. [Link]
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2-Phenylhexanoic acid - Optional[Vapor Phase IR] - Spectrum . SpectraBase. [Link]
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CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid . Pharmaffiliates. [Link]
-
2-Methylpentanoic acid . SIELC Technologies. [Link]
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An In-depth Technical Guide to 2-Phenylpentanoic Acid: Chemical Structure, Analysis, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpentanoic acid, a chiral carboxylic acid, is a molecule of significant interest in the fields of organic synthesis and medicinal chemistry.[1] Its structural framework, featuring a phenyl group attached to the alpha-carbon of a pentanoic acid chain, renders it a versatile building block for the synthesis of more complex molecules and a potential pharmacophore in drug discovery.[1] This guide provides a comprehensive technical overview of 2-Phenylpentanoic acid, detailing its chemical structure, analytical methodologies for its characterization, and a robust protocol for its synthesis.
Chemical Structure and Properties
2-Phenylpentanoic acid, also known by its IUPAC name 2-phenylpentanoic acid, possesses the chemical formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol .[2] The molecule consists of a five-carbon pentanoic acid backbone with a phenyl group substituted at the second carbon position. This substitution creates a chiral center at the alpha-carbon, meaning 2-Phenylpentanoic acid exists as a pair of enantiomers.
Key Identifiers:
-
CAS Number: 5558-45-2[3]
-
Molecular Formula: C₁₁H₁₄O₂[2]
-
Molecular Weight: 178.23 g/mol [2]
-
Canonical SMILES: CCCC(C(=O)O)C1=CC=CC=C1[2]
-
InChI Key: SFXXYKYOGGWUHX-UHFFFAOYSA-N[2]
Physical Properties: 2-Phenylpentanoic acid is typically a white to off-white solid.[1] It exhibits moderate solubility in organic solvents and is less soluble in water, a characteristic attributed to its hydrophobic phenyl group.[1] The presence of the carboxylic acid functional group imparts acidic properties, allowing it to undergo typical reactions of this class of compounds, such as esterification and amidation.[1]
| Property | Value | Source |
| Molecular Weight | 178.23 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Solubility | Moderately soluble in organic solvents, less soluble in water | [1] |
Spectroscopic Analysis
Comprehensive spectroscopic analysis is crucial for the unambiguous identification and characterization of 2-Phenylpentanoic acid. The following sections detail the expected spectral data based on the analysis of closely related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 2-Phenylpentanoic acid is expected to show distinct signals corresponding to the aromatic protons, the methine proton at the alpha-position, the methylene and methyl groups of the propyl chain, and the acidic proton of the carboxylic acid.
-
Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.
-
α-Methine Proton (CH): A triplet or doublet of doublets around δ 3.5 ppm, coupled to the adjacent methylene group.
-
β-Methylene Protons (CH₂): A multiplet around δ 1.8-2.0 ppm.
-
γ-Methylene Protons (CH₂): A multiplet around δ 1.3-1.5 ppm.
-
δ-Methyl Protons (CH₃): A triplet around δ 0.9 ppm.
-
Carboxylic Acid Proton (COOH): A broad singlet typically observed downfield, above δ 10 ppm.
Note: The exact chemical shifts and coupling patterns can be influenced by the solvent used for analysis.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all eleven carbon atoms in the molecule.
-
Carboxylic Carbonyl (C=O): A signal in the range of δ 175-185 ppm.
-
Aromatic Carbons (C₆H₅): Multiple signals between δ 125-140 ppm.
-
α-Carbon (CH): A signal around δ 50-60 ppm.
-
Alkyl Carbons (CH₂, CH₃): Signals in the upfield region, typically between δ 10-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Phenylpentanoic acid is characterized by the absorptions of the carboxylic acid and the aromatic ring. An experimental FTIR spectrum of (2S)-2-phenylpentanoic acid is available and shows key characteristic peaks.[4]
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.
-
C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 2-Phenylpentanoic acid is expected to show a molecular ion peak (M⁺) at m/z 178. The fragmentation pattern would likely involve the loss of the carboxyl group (M-45) and cleavage of the alkyl chain. PubChem provides access to a GC-MS spectrum of 2-phenylpentanoic acid.[2]
Expected Fragmentation:
-
m/z 178: Molecular ion (M⁺)
-
m/z 133: Loss of the carboxyl group (-COOH)
-
m/z 105: Phenyl-CO⁺ fragment
-
m/z 77: Phenyl cation (C₆H₅⁺)
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of 2-Phenylpentanoic acid and for separating its enantiomers.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of 2-Phenylpentanoic acid, often after derivatization to increase its volatility. A common derivatization method is silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]
Illustrative GC-MS Protocol:
-
Derivatization: To 1 mg of 2-Phenylpentanoic acid, add 100 µL of pyridine and 100 µL of BSTFA. Heat the mixture at 70°C for 30 minutes.
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for the analysis of 2-Phenylpentanoic acid and is particularly well-suited for the separation of its enantiomers using a chiral stationary phase (CSP).
Achiral HPLC for Purity Assessment: A reversed-phase HPLC method can be employed to determine the purity of 2-Phenylpentanoic acid.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
Chiral HPLC for Enantiomeric Separation: The separation of the enantiomers of 2-Phenylpentanoic acid is critical for its application in drug development. This can be achieved using a chiral stationary phase. Polysaccharide-based CSPs are often effective for the resolution of aromatic carboxylic acids.[6]
Illustrative Chiral HPLC Protocol:
-
Column: A chiral column such as a Chiralpak AD-H or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive like trifluoroacetic acid to improve peak shape. A typical starting mobile phase could be 90:10 (v/v) n-hexane:isopropanol with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
The workflow for developing a chiral separation method is outlined below.
Caption: Workflow for Chiral HPLC Method Development.
Synthesis of 2-Phenylpentanoic Acid
A common and effective method for the synthesis of 2-Phenylpentanoic acid is the alkylation of phenylacetonitrile followed by hydrolysis of the resulting nitrile.
Synthetic Scheme:
Caption: Synthesis of 2-Phenylpentanoic Acid.
Detailed Synthetic Protocol:
-
Alkylation of Phenylacetonitrile:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add sodium hydride (1.1 equivalents) to anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of phenylacetonitrile (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpentanenitrile.
-
-
Hydrolysis of 2-Phenylpentanenitrile:
-
To the crude 2-phenylpentanenitrile, add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux for several hours until the hydrolysis is complete (monitor by TLC or GC).
-
Cool the reaction mixture to room temperature and pour it over ice.
-
Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
The crude 2-Phenylpentanoic acid can be purified by recrystallization or column chromatography.
-
Applications in Research and Drug Development
2-Phenylpentanoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural similarity to valproic acid, a well-known anticonvulsant and mood-stabilizing drug, makes it and its derivatives interesting candidates for the development of new therapeutics for neurological disorders.[7] Furthermore, derivatives of 2-phenylpentanoic acid have been investigated as potential inhibitors of HIV-1 protease, highlighting its potential in antiviral drug discovery.[8] The 2-phenylpentane scaffold, in general, has been explored for a range of biological activities, including anticancer and neuroprotective properties. As a versatile research chemical, 2-Phenylpentanoic acid provides a platform for the synthesis of novel compounds with potential therapeutic applications.[3]
Conclusion
This technical guide has provided a comprehensive overview of 2-Phenylpentanoic acid, covering its chemical structure, detailed analytical methodologies, and a practical synthetic route. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important chiral building block. The continued exploration of 2-Phenylpentanoic acid and its derivatives holds promise for the discovery of new and improved therapeutic agents.
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Human Metabolome Database. 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0031580). [Link]
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Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000209). [Link]
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SpectraBase. 4-Methyl-2-phenylpentanoic acid - Optional[Vapor Phase IR] - Spectrum. [Link]
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Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Your Chemical Procurement: L-2-Amino-5-phenyl-pentanoic Acid from China. [Link]
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MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. [Link]
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Chiralpedia. Direct chiral HPLC separation on CSPs. [Link]
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ResearchGate. 13 C NMR Spectra of Compounds 2a-f. [Link]
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PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
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MDPI. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
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Phenomenex. Chiral HPLC Separations. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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ScienceDirect. A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood from European and North African markets. [Link]
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MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]
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Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-Phenylpentanoic Acid
Core Identifier: CAS Number 5558-45-2
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 2-Phenylpentanoic acid. It moves beyond a simple data summary to provide foundational insights into its synthesis, analysis, applications, and safe handling, grounded in established scientific principles.
2-Phenylpentanoic acid, registered under CAS number 5558-45-2, is a chiral carboxylic acid belonging to the phenylalkanoic acid class.[1] Its structure, featuring a phenyl group at the alpha-carbon of a pentanoic acid chain, makes it a valuable and versatile building block in organic synthesis.[1] The molecule's character is defined by the interplay between the hydrophobic phenyl ring and propyl chain, and the hydrophilic, acidic carboxylic acid group. This duality governs its solubility, reactivity, and potential biological interactions.
Table 1: Key Properties of 2-Phenylpentanoic Acid
| Property | Value | Source(s) |
| CAS Number | 5558-45-2 | [2][3][4][5] |
| Molecular Formula | C₁₁H₁₄O₂ | [2][3][6] |
| Molecular Weight | 178.23 g/mol | [3][5][6] |
| IUPAC Name | 2-phenylpentanoic acid | [1] |
| Synonyms | 2-Phenyl-pentanoic acid, Phenylvaleric acid, Benzeneacetic Acid, alpha-Propyl- | [2] |
| Appearance | White to off-white solid or crystalline powder. | [2][7] |
| Solubility | Moderately soluble in organic solvents; less soluble in water. | [2] |
| Storage | 2-8°C in a refrigerator. | [3] |
Synthesis and Mechanistic Considerations
The synthesis of 2-arylalkanoic acids, a class to which 2-phenylpentanoic acid belongs, is a well-established area of organic chemistry. These compounds are often key intermediates for pharmaceuticals, such as the widely known NSAID Ibuprofen (2-(4-isobutylphenyl)propionic acid).[8] A common and illustrative synthetic strategy involves the alkylation of a phenylacetonitrile derivative followed by hydrolysis.
The causality behind this experimental choice lies in the acidity of the α-proton of phenylacetonitrile. This proton can be readily abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then be alkylated with an appropriate alkyl halide (in this case, a propyl halide). The resulting nitrile is then subjected to vigorous hydrolysis, typically under acidic or basic conditions, to convert the cyano group into a carboxylic acid.
Protocol: Generalized Synthesis of 2-Phenylalkanoic Acids
-
Deprotonation: Phenylacetonitrile is dissolved in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar). A strong base (e.g., sodium hydride, LDA) is added portion-wise at a controlled temperature (e.g., 0°C) to generate the carbanion.
-
Alkylation: The appropriate alkyl halide (e.g., 1-bromopropane for 2-phenylpentanoic acid) is added to the solution. The reaction is allowed to proceed until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Workup & Isolation: The reaction is quenched with water or a dilute acid. The product is extracted into an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layers are combined, washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the crude 2-phenylalkanenitrile.
-
Hydrolysis: The crude nitrile is refluxed in a strong acidic (e.g., concentrated HCl or H₂SO₄) or basic (e.g., aqueous NaOH) solution. The reaction progress is monitored until the nitrile is fully converted to the carboxylic acid.[8]
-
Purification: After cooling, the product is isolated. If hydrolysis was basic, the solution is acidified to precipitate the carboxylic acid. The crude acid is then collected by filtration and purified by recrystallization or column chromatography to yield the final product.
Visualization: Synthetic Workflow
Caption: Generalized workflow for the synthesis of 2-Phenylpentanoic acid.
Analytical Methodologies for Quality Control
Ensuring the purity and identity of 2-Phenylpentanoic acid is critical for its use in research and development. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for this purpose. Given its acidic nature, reversed-phase chromatography is a highly effective method.
The core principle involves using a nonpolar stationary phase (e.g., C18) and a polar mobile phase. To ensure the carboxylic acid is in its neutral, protonated form (-COOH) for better retention on the nonpolar column, the mobile phase is typically acidified (e.g., with phosphoric acid or formic acid).[9] Detection is commonly achieved using a UV detector, monitoring the absorbance of the phenyl group's chromophore, typically around 210 nm.[10]
Protocol: HPLC Analysis of 2-Phenylpentanoic Acid
-
Standard Preparation: A stock solution of a certified 2-Phenylpentanoic acid reference standard is prepared in a suitable solvent (e.g., acetonitrile or methanol). A series of dilutions are made to create calibration standards.
-
Sample Preparation: The sample to be analyzed is accurately weighed and dissolved in the same solvent as the standard to a known concentration. The solution may be filtered through a 0.45 µm syringe filter to remove particulates.
-
Instrument Setup:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). The ratio is optimized for ideal separation (isocratic or gradient elution).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength (e.g., 210 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis: The calibration standards are injected first to establish a calibration curve (peak area vs. concentration). The sample is then injected, and its peak area is compared to the calibration curve to determine its purity or concentration.
Visualization: Analytical Workflow
Caption: Standard workflow for purity determination via HPLC.
Applications in Research and Drug Development
2-Phenylpentanoic acid serves primarily as a versatile research chemical and a structural intermediate for the synthesis of more complex molecules.[1][2][3] The phenylalkanoic acid motif is a common feature in many biologically active compounds, making derivatives of 2-phenylpentanoic acid objects of interest in medicinal chemistry.[1]
Its applications include:
-
Building Block: The carboxylic acid functional group can be readily converted into esters, amides, and other derivatives, providing access to a diverse range of chemical structures for materials science and pharmaceutical research.[1][2]
-
Scaffold for Drug Discovery: The 2-phenylpentane core structure is a platform for developing molecules with a wide range of biological activities, including potential anticancer, antifungal, and neuroprotective properties.[11] While 2-phenylpentanoic acid itself may not be the active agent, it serves as a crucial starting point for synthesizing libraries of related compounds for screening.
-
Chiral Synthesis: As a chiral molecule, it can be used in stereoselective synthesis and catalysis, acting as a precursor for developing enantioselective preparation methods.[1]
Safety, Handling, and Storage
Proper handling of 2-Phenylpentanoic acid is essential to ensure laboratory safety. Based on available safety data, the compound presents several hazards.
Hazard Identification:
Recommended Handling and Storage Protocols
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or glasses that meet approved standards.[7]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat. Ensure an eyewash station and safety shower are readily accessible.
-
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid breathing dust or vapors.[12]
-
Handling: Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.[12] Keep away from heat and sources of ignition.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] Recommended storage temperature is between 2-8°C.[3] Segregate from incompatible materials such as strong oxidizing agents and bases.[14]
Conclusion
2-Phenylpentanoic acid (CAS 5558-45-2) is more than a catalog chemical; it is a foundational tool for chemical innovation. Its utility as a synthetic intermediate in drug discovery and materials science is well-established. A thorough understanding of its properties, synthetic routes, analytical validation, and safe handling protocols is paramount for any scientist or researcher utilizing this compound. This guide provides the necessary technical framework to employ 2-Phenylpentanoic acid effectively and safely in a professional research environment.
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An In-depth Technical Guide to the Synthesis of 2-Phenylpentanoic Acid and Its Derivatives
This guide provides a comprehensive overview of the principal synthetic methodologies for 2-phenylpentanoic acid, a significant scaffold in medicinal chemistry. Beyond a mere recitation of procedures, this document delves into the strategic rationale behind experimental choices, offering field-proven insights for researchers, chemists, and professionals in drug development. We will explore classical and modern synthetic routes, emphasizing reaction mechanisms, stereochemical control, and the synthesis of bioactive derivatives.
Introduction: The Significance of the 2-Arylalkanoic Acid Scaffold
2-Phenylpentanoic acid belongs to the broader class of 2-arylalkanoic acids, a privileged structural motif in pharmacology.[1][2] The most well-known members of this class are the non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen. The biological activity of these compounds is highly dependent on their stereochemistry, with the (S)-enantiomer typically being the more active form.[1] 2-Phenylpentanoic acid itself serves as a valuable building block for the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.[3][4] Its structure, featuring a chiral center at the α-position to the carboxylic acid, makes its stereoselective synthesis a topic of considerable interest.
Core Synthetic Strategies
The synthesis of 2-phenylpentanoic acid can be approached through several distinct pathways, each with its own advantages and limitations. The choice of method often depends on factors such as the desired scale, cost of starting materials, and the need for stereochemical control. Here, we will discuss three primary approaches: Malonic Ester Synthesis, Synthesis via a Grignard Reagent, and Palladium-Catalyzed α-Arylation.
Malonic Ester Synthesis: The Classic Approach
The malonic ester synthesis is a robust and time-honored method for the preparation of substituted carboxylic acids.[5][6] The strategy relies on the high acidity of the α-protons of diethyl malonate, which allows for easy deprotonation and subsequent alkylation. The resulting substituted malonic ester can then be hydrolyzed and decarboxylated to yield the desired carboxylic acid.[7][8]
Mechanism and Rationale
The core principle of the malonic ester synthesis is the generation of a stabilized enolate from diethyl malonate. The protons on the carbon flanked by two carbonyl groups are particularly acidic (pKa ≈ 13), allowing for deprotonation with a relatively mild base like sodium ethoxide.[7][9] This prevents side reactions that might occur with stronger, less-hindered bases. The resulting enolate is an excellent nucleophile and readily undergoes an SN2 reaction with an alkyl halide.[9] For the synthesis of 2-phenylpentanoic acid, this would involve a two-step alkylation: first with a propyl halide and then with a benzyl halide (or vice-versa), followed by hydrolysis and decarboxylation. A more direct approach involves the alkylation of diethyl phenylmalonate with a propyl halide.
Experimental Protocol: Synthesis of 2-Phenylpentanoic Acid via Phenylmalonic Ester
This protocol outlines the synthesis starting from diethyl phenylmalonate and propyl bromide.
Step 1: Deprotonation
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq.) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl phenylmalonate (1.0 eq.) dropwise at room temperature.
-
Stir the mixture for 1 hour to ensure complete formation of the enolate.
Step 2: Alkylation
-
To the enolate solution, add propyl bromide (1.1 eq.) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Step 3: Hydrolysis and Decarboxylation
-
After cooling to room temperature, add a solution of sodium hydroxide (3.0 eq.) in water.
-
Heat the mixture to reflux for 3-4 hours to hydrolyze the ester groups.
-
Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. This will precipitate the dicarboxylic acid intermediate.
-
Heat the acidified mixture to reflux. Decarboxylation will occur, evidenced by the evolution of CO2 gas.[10][11] Continue heating until gas evolution ceases (typically 2-4 hours).
-
Cool the mixture and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-phenylpentanoic acid.
-
The product can be further purified by distillation or recrystallization.
Workflow for Malonic Ester Synthesis
Caption: Workflow of 2-phenylpentanoic acid synthesis via the malonic ester route.
Synthesis via Grignard Reagent
Grignard reagents are powerful nucleophiles capable of forming carbon-carbon bonds with a variety of electrophiles, including carbon dioxide.[12][13] This reactivity provides a direct route to carboxylic acids. For the synthesis of 2-phenylpentanoic acid, one could envision the reaction of a 1-phenylbutylmagnesium halide with CO2.
Mechanism and Rationale
The Grignard reagent is formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[12] The resulting organomagnesium species is highly reactive and will add to the electrophilic carbon of carbon dioxide to form a magnesium carboxylate salt. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.[13] The primary challenge in this approach is the preparation of the required 1-phenylbutyl halide precursor.
Experimental Protocol: Grignard Carboxylation
Step 1: Formation of the Grignard Reagent
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, place magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of 1-bromo-1-phenylbutane (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Carboxylation
-
Cool the Grignard solution in an ice-salt bath.
-
Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the vigorously stirred Grignard reagent. A large excess of dry ice is used to minimize side reactions.
-
Continue stirring until the mixture warms to room temperature and all the dry ice has sublimated.
Step 3: Workup and Isolation
-
Slowly and carefully quench the reaction by adding a cold solution of dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel. The product will be in the organic layer.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify by distillation under reduced pressure or recrystallization.
Comparative Data for Synthetic Routes
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| Malonic Ester Synthesis | Diethyl phenylmalonate, NaOEt, Propyl bromide | 60-75 | >95 | Versatile, well-established | Multi-step, potential for side reactions |
| Grignard Synthesis | 1-Bromo-1-phenylbutane, Mg, CO₂ | 70-85 | >98 | Direct carboxylation, high yield | Moisture-sensitive, precursor availability |
| Pd-Catalyzed α-Arylation | Ethyl pentanoate, Aryl halide, Pd catalyst, Base | 80-95 | >99 | High yield, functional group tolerance | Catalyst cost, optimization required |
Palladium-Catalyzed α-Arylation of Esters
Modern synthetic chemistry has been revolutionized by transition-metal catalysis, and the palladium-catalyzed α-arylation of carbonyl compounds is a prime example.[14] This method, pioneered by Buchwald and Hartwig, allows for the direct formation of a bond between an aromatic ring and the α-carbon of an ester.[14][15]
Mechanism and Rationale
The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the ester enolate and subsequent reductive elimination to form the α-aryl ester and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often giving the best results.[14][16]
Experimental Protocol: α-Arylation of Ethyl Pentanoate
Step 1: Catalyst and Reagent Preparation
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd(OAc)₂ (0.02 eq.), a suitable phosphine ligand (e.g., SPhos, 0.04 eq.), and a base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 eq.).
-
Add anhydrous toluene to the vessel.
Step 2: Coupling Reaction
-
To the catalyst mixture, add ethyl pentanoate (1.0 eq.) followed by bromobenzene (1.1 eq.).
-
Seal the vessel and heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS until the starting materials are consumed (typically 8-24 hours).
Step 3: Hydrolysis and Isolation
-
Cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude α-arylated ester.
-
Hydrolyze the ester to the carboxylic acid using standard procedures (e.g., refluxing with NaOH followed by acidification).
-
Purify the final product, 2-phenylpentanoic acid, by chromatography or recrystallization.
Catalytic Cycle for α-Arylation
Caption: Simplified catalytic cycle for the Pd-catalyzed α-arylation of an ester.
Asymmetric Synthesis and Bioactive Derivatives
The development of enantioselective syntheses of 2-arylalkanoic acids is of paramount importance for the pharmaceutical industry.[1][2][17] Catalytic asymmetric methods, such as asymmetric hydrogenation, hydrovinylation, or hydroboration, can provide access to enantiomerically enriched products.[1][2][18]
Furthermore, the 2-phenylpentanoic acid core can be derivatized to create novel compounds with a range of biological activities. For example, a series of 2-(4-substitutedmethylphenyl)propionic acid derivatives have been synthesized and shown to possess dual cyclooxygenase (COX) inhibitory and antibacterial properties.[19][20] The synthesis of these derivatives often starts with a functionalized 2-phenylpropionic acid, which can be prepared using the methods described above, followed by further chemical modifications.[19]
Conclusion
The synthesis of 2-phenylpentanoic acid and its derivatives can be accomplished through a variety of effective methods. While classical approaches like the malonic ester synthesis remain valuable for their versatility, modern palladium-catalyzed reactions offer high efficiency and functional group tolerance. The choice of synthetic route will ultimately be guided by the specific requirements of the research or development program, including scale, cost, and the need for stereocontrol. This guide provides the foundational knowledge and practical protocols to enable scientists to make informed decisions and successfully synthesize these important chemical entities.
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An In-depth Technical Guide on the Biological Activity of 2-Phenylalkanoic Acids
Abstract
Derivatives of 2-phenylpropionic acid, a prominent class of nonsteroidal anti-inflammatory drugs (NSAIDs), are a cornerstone of analgesic, anti-inflammatory, and antipyretic therapy.[1] This technical guide provides a comprehensive examination of their primary mechanism of action: the inhibition of cyclooxygenase (COX) enzymes.[1] By delving into the downstream effects of this inhibition on prostaglandin synthesis, this document offers a detailed perspective for researchers, scientists, and professionals engaged in drug development. Furthermore, this guide explores emerging biological activities, including anticancer and antibacterial properties, and provides detailed protocols for evaluating these effects.
Introduction: The Chemical Significance of the 2-Phenylalkanoic Acid Scaffold
The 2-phenylalkanoic acid scaffold, particularly its 2-phenylpropionic acid subset (commonly known as "profens"), is a foundational structure in modern medicinal chemistry.[1] Compounds such as Ibuprofen, Naproxen, and Ketoprofen are household names, recognized for their potent anti-inflammatory, analgesic, and antipyretic effects.[2][3] The biological activity of these molecules stems primarily from their ability to inhibit prostaglandin biosynthesis.[3] They achieve this by blocking the action of cyclooxygenase (COX) enzymes, which are critical for converting arachidonic acid into prostaglandin precursors.[1][4]
The core structure, featuring a carboxylic acid group, is considered an essential pharmacophore for COX inhibition.[4] While this class of drugs is well-established, research continues to uncover novel activities and develop derivatives with improved efficacy and safety profiles, including dual-action agents that combine anti-inflammatory properties with other therapeutic effects like antimicrobial activity.[4][5]
Primary Biological Activity: Anti-inflammatory and Analgesic Effects
Mechanism of Action: Cyclooxygenase (COX) Inhibition
The hallmark of 2-phenylalkanoic acids is their inhibition of the two COX isoenzymes, COX-1 and COX-2.[1]
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes, such as protecting the gastrointestinal lining and maintaining kidney function.[2]
-
COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation. It is the primary mediator of prostaglandins involved in pain and inflammation.[2]
Most traditional NSAIDs, including ibuprofen and ketoprofen, are non-selective inhibitors of both COX-1 and COX-2.[1] The inhibition of COX-2 is responsible for their desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is linked to common side effects, most notably gastrointestinal distress.[2] This understanding has driven the development of COX-2 selective inhibitors, although some have been associated with cardiovascular risks.[2]
Signaling Pathway
The inhibition of COX enzymes disrupts the arachidonic acid cascade, preventing the synthesis of prostaglandins (PGs) and thromboxanes (TXs) that mediate inflammation, pain, and fever.
Comparative COX Inhibition Data
The relative inhibitory potency of different 2-phenylalkanoic acid derivatives against COX-1 and COX-2 is a critical determinant of their therapeutic window.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1/COX-2) |
| Ibuprofen | Data unavailable in search results | Data unavailable in search results | Non-selective |
| Naproxen | Data unavailable in search results | Data unavailable in search results | Non-selective |
| Ketoprofen | Data unavailable in search results | Data unavailable in search results | Non-selective |
| Compound 6h[4] | 3.52 | 0.24 | 14.67 |
| Compound 6l[4] | 6.81 | 0.46 | 14.80 |
| Nimesulide (Control) | 89.13 | 0.22 | 405.14 |
| (Note: Data for specific well-known profens were not available in the provided search results. Data for novel derivatives from a cited study are included for illustrative purposes.[4][5]) |
Emerging Biological Activities
Beyond their established role as NSAIDs, derivatives of the 2-phenylalkanoic acid scaffold have demonstrated a range of other promising biological activities.
Anticancer Activity
Several studies have reported that arylpropionic acid derivatives possess anticancer properties.[2][3] The proposed mechanisms are varied and may include the induction of apoptosis, cell cycle arrest, and modulation of signaling pathways critical for tumor growth. Some derivatives have been synthesized and evaluated as anticancer agents, showing potential for further development.[3]
Antibacterial Activity
A significant area of recent research involves the synthesis of 2-phenylpropionic acid derivatives with dual COX inhibitory and antibacterial functions.[4] This approach is highly relevant for treating infections where inflammation is a key component.[4] Certain novel derivatives have shown promising antibacterial activity against various strains when compared to standard antibiotics like chloramphenicol.[4][5] This dual-action capability could offer enhanced therapeutic benefits and better patient compliance by addressing both infection and inflammation simultaneously.[4][5]
Other Activities
The versatility of the arylpropionic acid structure has led to the exploration of other potential therapeutic uses, including anticonvulsant and antifungal activities.[2][3][6][7] For instance, certain prenylated derivatives have displayed antiplasmodial and trypanocidal properties.[6][7]
Experimental Methodologies
Evaluating the biological activity of 2-phenylalkanoic acid derivatives requires a combination of in vitro and in vivo assays. The following protocols represent standard methodologies in the field.
General Workflow for Activity Screening
A typical workflow for discovering and validating novel 2-phenylalkanoic acid derivatives involves synthesis, in vitro screening for primary activity and toxicity, and subsequent in vivo validation of lead compounds.
Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of test compounds against COX-1 and COX-2 enzymes.
Objective: To determine the IC₅₀ value of a test compound against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Test compounds and reference inhibitors (e.g., Ibuprofen, Nimesulide)
-
Reaction buffer (e.g., Tris-HCl)
-
Detection system (e.g., ELISA-based prostaglandin screening kit or colorimetric assay)
-
96-well microplate and plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compound and reference inhibitor in an appropriate solvent (e.g., DMSO).
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, the COX-1 or COX-2 enzyme, and the test compound dilution. Incubate for a predetermined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Stop Reaction: After a specific incubation period (e.g., 10 minutes), stop the reaction using a suitable agent (e.g., HCl).
-
Quantify Prostaglandin Production: Measure the amount of prostaglandin (e.g., PGE₂) produced using an appropriate detection kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
Protocol: In Vitro MTT Cell Viability Assay
This protocol is used to assess the cytotoxicity of compounds on cell lines, a crucial step in evaluating the therapeutic index.
Objective: To determine the CC₅₀ (50% cytotoxic concentration) of a test compound.
Materials:
-
Mammalian cell line (e.g., HepG2 for liver toxicity studies)
-
Cell culture medium and supplements (e.g., DMEM, FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates and incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compound. Include wells for a vehicle control (solvent only) and a positive control (known cytotoxic agent).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ value.
Conclusion and Future Perspectives
The 2-phenylalkanoic acid scaffold remains a highly valuable and versatile platform in drug discovery. While its primary application as an anti-inflammatory agent through COX inhibition is well-established, the exploration of novel derivatives continues to yield compounds with exciting new properties, including dual antibacterial and anticancer activities. Future research will likely focus on refining the structure-activity and structure-toxicity relationships to design next-generation therapeutics with enhanced potency, improved safety profiles, and multi-target functionalities.[8] The integration of computational methods like molecular docking with traditional screening assays will be instrumental in accelerating the discovery of these advanced agents.[9]
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Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1846–1861. Retrieved from [Link]
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Gençer, H. K., Çevik, U. A., Çavuşoğlu, B. K., Sağlık, B. N., Levent, S., Atlı, Ö., Ilgın, S., Özkay, Y., & Kaplancıklı, Z. A. (2021). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. ResearchGate. Retrieved from [Link]
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Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. Retrieved from [Link]
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Olivera, E. R., Miñambres, B., García, B., Muñiz, C., Moreno, M. A., & Luengo, J. M. (2001). Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Molecular Microbiology, 40(1), 136-150. Retrieved from [Link]
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2-Phenylpentanoic Acid: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 2-phenylpentanoic acid core, a seemingly simple structural motif, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of a lipophilic phenyl group and a ionizable carboxylic acid moiety provides a versatile platform for the design of novel therapeutics targeting a diverse range of biological entities. This technical guide delves into the multifaceted role of 2-phenylpentanoic acid as a building block in drug discovery, providing a comprehensive overview of its synthesis, derivatization, and application in the development of potent and selective therapeutic agents. We will explore its utility in the design of HIV-1 protease inhibitors and anticancer agents, supported by detailed experimental protocols and an in-depth analysis of structure-activity relationships (SAR). This guide is intended to serve as a valuable resource for researchers and scientists in the pharmaceutical industry and academia, offering both foundational knowledge and practical insights to leverage the full potential of this remarkable scaffold.
Introduction: The Phenylalkanoic Acid Motif as a Privileged Structure
In the landscape of drug discovery, "privileged structures" are molecular frameworks that can provide potent and selective ligands for a range of different biological targets through judicious modification of functional groups.[1][2] The phenylalkanoic acid scaffold, to which 2-phenylpentanoic acid belongs, is a prime example of such a privileged structure. The presence of an aromatic ring offers a handle for a multitude of synthetic transformations, allowing for the fine-tuning of steric and electronic properties to optimize interactions with a target protein. Simultaneously, the carboxylic acid group provides a critical anchor for hydrogen bonding and salt bridge formation, common interactions in ligand-receptor binding.[3]
The versatility of the 2-phenylpentanoic acid scaffold lies in its ability to be readily derivatized at multiple positions:
-
The Phenyl Ring: Substitution on the aromatic ring can modulate lipophilicity, electronic properties, and provide vectors for interaction with specific sub-pockets of a binding site.
-
The Alkyl Chain: The length and branching of the alkyl chain can influence the overall conformation and steric bulk of the molecule, impacting its fit within a target's active site.
-
The Carboxylic Acid: This functional group can be converted to esters, amides, or other bioisosteres to alter pharmacokinetic properties and explore different binding interactions.
This guide will focus on two key therapeutic areas where the 2-phenylpentanoic acid scaffold has shown significant promise: antiviral (specifically as HIV-1 protease inhibitors) and anticancer agents.
Synthesis of 2-Phenylpentanoic Acid and Its Derivatives: A Practical Approach
A robust and scalable synthetic route is paramount for the successful application of a building block in a drug discovery program. A common and efficient method for the synthesis of 2-phenylpentanoic acid and its analogs is the alkylation of phenylacetonitrile, followed by hydrolysis of the nitrile to the carboxylic acid.[4][5] This approach offers the flexibility to introduce a variety of alkyl chains.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
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Introduction: The Structural Scaffold and Its Pharmacokinetic Implications
An In-depth Technical Guide to the Pharmacokinetics of 2-Phenylpentanoic Acid Analogues
The 2-phenylpentanoic acid scaffold is a compelling starting point in medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its structure is deceptively simple, combining a lipophilic phenyl group and a polar carboxylic acid moiety on a flexible pentanoic acid backbone. This duality governs its interaction with biological systems, making a thorough understanding of its pharmacokinetic (PK) profile—its absorption, distribution, metabolism, and excretion (ADME)—paramount for successful drug development.
While direct, extensive pharmacokinetic data on a wide range of 2-phenylpentanoic acid analogues is dispersed, a powerful comparative framework can be established by examining its close structural relative, Valproic Acid (VPA, 2-propylpentanoic acid). VPA is a widely prescribed antiepileptic drug, and its decades of clinical use have resulted in a rich body of pharmacokinetic data.[1][2] By understanding the ADME profile of VPA, we can predict and rationalize the pharmacokinetic behavior of its phenyl-substituted cousins, focusing on how the replacement of a propyl group with a phenyl ring fundamentally alters the molecule's journey through the body. This guide, written from the perspective of a Senior Application Scientist, will dissect the core PK principles, explore the critical structure-pharmacokinetic relationships (SPKR), and provide detailed methodologies for the comprehensive characterization of this important class of compounds.
Section 1: The Core ADME Profile of Carboxylic Acid-Bearing CNS Agents
The therapeutic success of any CNS drug is contingent upon its ability to navigate a series of physiological barriers to reach its site of action in the brain, persist for a sufficient duration, and then be cleared from the body to avoid toxicity.[3]
Absorption
Following oral administration, absorption is largely dictated by a compound's solubility and permeability. For 2-phenylpentanoic acid analogues, the carboxylic acid group (typically with a pKa of ~4-5) means the molecule will be largely ionized in the neutral pH of the intestine, which can limit passive diffusion across the gut wall. However, VPA demonstrates that this class of compounds can achieve excellent oral bioavailability, often exceeding 90%.[4] This suggests that despite the polar carboxylic acid, the overall lipophilicity of the carbon backbone is sufficient to facilitate absorption. The introduction of a phenyl group in place of a propyl group increases lipophilicity (logP), which can enhance membrane permeability, but may also decrease aqueous solubility, creating a delicate balance that must be optimized for effective absorption.
Distribution: The Blood-Brain Barrier Challenge
For a neurological agent, distribution is dominated by one critical factor: its ability to cross the blood-brain barrier (BBB).[5] The BBB is a tightly regulated interface that restricts the entry of molecules into the CNS.[3]
Key factors influencing the CNS distribution of 2-phenylpentanoic acid analogues include:
-
Lipophilicity : Increased lipophilicity generally favors passive diffusion across the BBB. Replacing VPA's propyl group with a phenyl ring significantly increases lipophilicity, which is often a primary strategy for enhancing CNS exposure.[6]
-
Plasma Protein Binding (PPB) : Only the unbound, or "free," fraction of a drug in the plasma is available to cross the BBB.[5] VPA is known for its high (87-95%) but saturable binding to plasma proteins, primarily albumin.[2][4] This non-linearity can complicate dosing. The higher lipophilicity of phenyl-substituted analogues may lead to even higher PPB, potentially offsetting the gains in CNS penetration from increased lipophilicity. This makes measuring the free fraction essential.
-
Efflux Transporters : The BBB is armed with efflux transporters like P-glycoprotein (P-gp), which actively pump xenobiotics back into the bloodstream.[3] Carboxylic acid-containing compounds are sometimes substrates for these transporters. Designing analogues that evade P-gp recognition is a critical optimization goal.
Metabolism: A Tale of Three Pathways
Metabolism is the body's process of converting a drug into more water-soluble compounds (metabolites) to facilitate excretion. For VPA, and by extension its phenyl analogues, this occurs via three primary routes.[2][4]
-
Glucuronidation (~50%) : This is a Phase II conjugation reaction, primarily mediated by UDP-glucuronosyltransferase (UGT) enzymes (e.g., UGT2B7). The carboxylic acid moiety is the site of conjugation, forming a valproate-glucuronide that is readily excreted in urine.[4][7] This is expected to be a major clearance pathway for all 2-phenylpentanoic acid analogues.
-
Mitochondrial β-oxidation (~40%) : Similar to endogenous fatty acids, VPA can undergo β-oxidation within the mitochondria.[2] This pathway can lead to the formation of reactive metabolites, some of which have been implicated in the hepatotoxicity associated with VPA.[8]
-
CYP-Mediated Oxidation (~10%) : This Phase I pathway, involving cytochrome P450 enzymes (e.g., CYP2A6, CYP2B6, CYP2C9), produces various hydroxylated and unsaturated metabolites.[4]
For 2-phenylpentanoic acid analogues , the presence of the aromatic ring introduces a critical fourth metabolic pathway: aromatic hydroxylation . This CYP-mediated reaction, typically by CYP2C9, CYP2D6, or CYP3A4, will add hydroxyl groups to the phenyl ring, creating phenolic metabolites that can then be rapidly glucuronidated or sulfated for excretion. This additional metabolic "soft spot" can significantly increase the overall clearance of the compound compared to VPA.
Excretion
The vast majority of the parent drug and its metabolites are eliminated by the kidneys into the urine.[7] Because of extensive metabolism, very little of the parent drug (1-3% for VPA) is excreted unchanged.[4] The efficiency of renal clearance is thus highly dependent on the metabolic conversion of the lipophilic parent compound into water-soluble glucuronide and hydroxylated metabolites.
Section 2: Structure-Pharmacokinetic Relationships (SPKR)
Subtle changes to the 2-phenylpentanoic acid scaffold can have profound effects on its pharmacokinetic profile. Understanding these relationships is the essence of rational drug design.[7]
-
Modifications to the Phenyl Ring : Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the phenyl ring can block sites of aromatic hydroxylation, thereby decreasing metabolic clearance and increasing the drug's half-life.[9] Conversely, adding electron-donating groups (e.g., methoxy) can accelerate hydroxylation. These substitutions also modulate lipophilicity and can impact protein binding.
-
Modifications to the Alkyl Chain : Branching or homologation (extending the chain) can alter the molecule's susceptibility to β-oxidation.[10] Introducing steric hindrance near the carboxylic acid can sometimes reduce the rate of UGT-mediated glucuronidation.
-
Bioisosteric Replacement of the Carboxylic Acid : The carboxylic acid group is a key driver of metabolism and can contribute to high plasma protein binding. Replacing it with a bioisostere, such as a tetrazole or a hydroxamic acid, can dramatically alter the PK profile.[10] A tetrazole, for instance, retains the acidic character necessary for target binding but is often more metabolically robust and can exhibit lower protein binding, potentially improving the free fraction available for CNS penetration.[9]
| Structural Change | Primary PK Effect | Rationale / Causality |
| Propyl → Phenyl | ↑ Lipophilicity, ↑ PPB, ↑ Metabolic Clearance | Phenyl ring is more lipophilic; introduces new site for CYP-mediated hydroxylation. |
| Add Halogen to Phenyl Ring | ↓ Metabolic Clearance, ↑ Half-life | Blocks sites of aromatic hydroxylation, a key Phase I metabolic pathway. |
| COOH → Tetrazole | ↑ Metabolic Stability, ↓ PPB | Tetrazole is a non-classical bioisostere that is not a substrate for UGTs or β-oxidation. |
| α/β Chain Substitution | ↑ Metabolic Stability (Amides) | Steric hindrance can prevent amidase-mediated conversion of prodrugs to the active acid form.[11] |
Section 3: Methodologies for Pharmacokinetic Characterization
A robust assessment of a compound's PK profile requires a suite of validated in vitro and in vivo assays. The goal is to build a dataset that allows for reliable in vitro to in vivo extrapolation (IVIVE).[12]
Key In Vitro Assays
In vitro ADME assays are the workhorse of early drug discovery, providing critical data for compound selection and optimization.[13]
This assay provides a measure of intrinsic clearance (Clint) by Phase I enzymes.
-
Objective : To determine the rate at which the compound is metabolized by CYP450 enzymes.
-
Methodology :
-
Preparation : Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare an HLM suspension (e.g., 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4). Prepare a solution of the NADPH regenerating system (cofactor required for CYP activity).
-
Incubation : Pre-warm HLM and test compound solutions to 37°C. Initiate the reaction by adding the NADPH solution. The final test compound concentration is typically 1 µM.
-
Time Points : Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding ice-cold acetonitrile containing an internal standard.
-
Controls :
-
Negative Control: An incubation without the NADPH cofactor to measure non-CYP-dependent degradation.
-
Positive Control: A compound with known high clearance (e.g., verapamil) to validate the metabolic activity of the HLM batch.
-
-
Analysis : Samples are centrifuged to precipitate proteins. The supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[14]
-
Data Analysis : The natural log of the percentage of remaining parent compound is plotted against time. The slope of this line gives the degradation rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
-
-
Objective : To determine the percentage of the compound bound to plasma proteins, and thus the free fraction (fu).
-
Methodology :
-
Device Setup : A RED device consists of two chambers separated by a semi-permeable membrane (8 kDa cutoff) that allows free drug to pass but retains proteins.
-
Sample Loading : Add plasma spiked with the test compound (e.g., 1 µM) to one chamber (the plasma chamber). Add buffer to the other chamber (the buffer chamber).
-
Incubation : Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the free drug to reach equilibrium across the membrane.
-
Sampling : After incubation, take equal volume aliquots from both the plasma and buffer chambers.
-
Analysis : Combine the aliquots with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the compound concentration in both samples by LC-MS/MS.
-
Calculation : The free fraction (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
-
In Vivo Pharmacokinetic Studies
Animal studies are essential to understand how the in vitro properties translate into the complex in vivo environment.
-
Objective : To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance, Bioavailability) in a living system.
-
Methodology :
-
Animal Model : Typically, male Sprague-Dawley rats are used. Animals are cannulated (e.g., in the jugular vein) to allow for serial blood sampling.
-
Dosing :
-
Intravenous (IV) Group: A cohort receives the drug as an IV bolus (e.g., 1-2 mg/kg). This allows for the determination of absolute clearance and volume of distribution.
-
Oral (PO) Group: A second cohort receives the drug by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling : Blood samples (~100 µL) are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation : Samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.[15]
-
Pharmacokinetic Analysis : The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters. Bioavailability (F%) is calculated as (AUCPO / AUCIV) * (DoseIV / DosePO).
-
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A Comprehensive Spectroscopic Guide to 2-Phenylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed analysis of the spectroscopic data for 2-phenylpentanoic acid, a chiral carboxylic acid with applications in organic synthesis and medicinal chemistry. As a key building block, understanding its structural features through spectroscopic analysis is paramount for its effective utilization in research and development. This guide will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-phenylpentanoic acid, offering insights into its molecular structure and chemical properties.
Introduction
2-Phenylpentanoic acid, with the CAS number 5558-45-2, is an aromatic carboxylic acid featuring a pentanoic acid backbone substituted with a phenyl group at the alpha-carbon.[1] This structure, possessing a chiral center, makes it a valuable intermediate in stereoselective synthesis. The presence of both a hydrophobic phenyl group and a hydrophilic carboxylic acid moiety imparts distinct chemical characteristics that are reflected in its spectroscopic signatures. A thorough understanding of its NMR, IR, and MS data is crucial for confirming its identity, assessing its purity, and predicting its reactivity in various chemical transformations.
Molecular Structure and Spectroscopic Correlation
The molecular structure of 2-phenylpentanoic acid is the foundation for interpreting its spectroscopic data. The key structural features include a monosubstituted benzene ring, a chiral methine group, a propyl chain, and a carboxylic acid functional group. Each of these components will give rise to characteristic signals in the different spectroscopic techniques employed.
Caption: Molecular structure of 2-Phenylpentanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR Spectroscopy
The proton NMR spectrum of 2-phenylpentanoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the chiral center, the methylene and methyl protons of the propyl chain, and the acidic proton of the carboxylic acid.
Experimental Protocol:
A typical ¹H NMR experiment would involve dissolving a few milligrams of 2-phenylpentanoic acid in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
Predicted ¹H NMR Data:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | Singlet (broad) | 1H | -COOH |
| ~7.2-7.4 | Multiplet | 5H | Aromatic (C₆H₅) |
| ~3.5 | Triplet | 1H | α-CH |
| ~1.8-2.0 | Multiplet | 2H | -CH₂- (propyl) |
| ~1.3-1.5 | Multiplet | 2H | -CH₂- (propyl) |
| ~0.9 | Triplet | 3H | -CH₃ (propyl) |
Interpretation:
-
Carboxylic Acid Proton (~11-12 ppm): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet. Its chemical shift can be concentration-dependent.
-
Aromatic Protons (~7.2-7.4 ppm): The five protons on the phenyl ring will appear as a complex multiplet in the aromatic region of the spectrum.
-
Alpha-Methine Proton (~3.5 ppm): The proton attached to the chiral carbon (α-carbon) is deshielded by both the phenyl ring and the carboxylic acid group, and it is expected to be a triplet due to coupling with the adjacent methylene protons.
-
Propyl Chain Protons (~0.9-2.0 ppm): The protons of the propyl group will give rise to more upfield signals. The terminal methyl group will be a triplet, and the two methylene groups will appear as complex multiplets due to coupling with each other and the α-methine proton.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (ppm) | Assignment |
| ~178-180 | -COOH |
| ~138-140 | C (quaternary, aromatic) |
| ~128-129 | CH (aromatic) |
| ~127-128 | CH (aromatic) |
| ~50-55 | α-CH |
| ~35-40 | -CH₂- (propyl) |
| ~20-25 | -CH₂- (propyl) |
| ~13-15 | -CH₃ (propyl) |
Interpretation:
-
Carbonyl Carbon (~178-180 ppm): The carboxylic acid carbonyl carbon is the most deshielded carbon in the molecule.
-
Aromatic Carbons (~127-140 ppm): The six carbons of the phenyl ring will have distinct chemical shifts, with the quaternary carbon attached to the pentanoic acid chain appearing at the downfield end of this range.
-
Alpha-Carbon (~50-55 ppm): The chiral carbon atom is deshielded by the adjacent phenyl and carboxyl groups.
-
Propyl Chain Carbons (~13-40 ppm): The carbons of the propyl chain are in the aliphatic region of the spectrum, with the methyl carbon being the most shielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Experimental Protocol:
The IR spectrum of 2-phenylpentanoic acid can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a thin film between salt plates (if it is a liquid at room temperature), as a KBr pellet (if it is a solid), or dissolved in a suitable solvent.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| 3100-3000 | C-H stretch | Aromatic |
| 2960-2850 | C-H stretch | Aliphatic |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| ~1300 | C-O stretch | Carboxylic Acid |
| ~1200 | O-H bend | Carboxylic Acid |
| 740, 700 | C-H out-of-plane bend | Monosubstituted Aromatic |
Interpretation:
The most prominent features in the IR spectrum of 2-phenylpentanoic acid are the very broad O-H stretching band of the carboxylic acid, which often overlaps with the C-H stretching vibrations, and the strong carbonyl (C=O) absorption around 1710 cm⁻¹. The presence of the aromatic ring is confirmed by the C-H stretching bands just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. The out-of-plane bending vibrations for a monosubstituted benzene ring are also expected.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Experimental Protocol:
A mass spectrum of 2-phenylpentanoic acid can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI-MS, the sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.
Predicted Mass Spectrum Data:
| m/z | Interpretation |
| 178 | Molecular Ion [M]⁺ |
| 133 | [M - COOH]⁺ |
| 105 | [C₆H₅CH=CH₂]⁺ or [C₆H₅CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation:
The molecular ion peak at m/z 178 would confirm the molecular weight of 2-phenylpentanoic acid (C₁₁H₁₄O₂).[2] A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group, which would result in a peak at m/z 133. The base peak is often the tropylium ion at m/z 91, formed through rearrangement and fragmentation. The presence of a phenyl group is indicated by the fragment at m/z 77.
Caption: Predicted major fragmentation pathway of 2-Phenylpentanoic acid in EI-MS.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive spectroscopic profile of 2-phenylpentanoic acid. The predicted data presented in this guide, based on established spectroscopic principles and data from analogous structures, serves as a valuable reference for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Experimental verification of this data is recommended for any critical application. This detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this important chemical entity.
References
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PubChem. 2-Phenylpentanoic acid. [Link]
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Chiral properties of 2-Phenylpentanoic acid
An In-Depth Technical Guide to the Chiral Properties of 2-Phenylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chirality is a fundamental principle in drug development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. 2-Phenylpentanoic acid, a carboxylic acid featuring a stereocenter at the alpha-position, serves as an exemplary model for exploring the synthesis, resolution, and analysis of chiral molecules. The differential biological activity between its (R)- and (S)-enantiomers necessitates robust methods for their separation and characterization. This guide provides a comprehensive overview of the core concepts and practical methodologies associated with the chiral properties of 2-Phenylpentanoic acid, from the synthesis of the racemic mixture to the analytical validation of enantiopurity. We delve into the mechanistic principles behind classical and enzymatic resolution techniques and provide detailed, field-tested protocols for chiral High-Performance Liquid Chromatography (HPLC) analysis, offering a self-validating framework for researchers in the field.
Introduction: The Significance of Chirality in 2-Phenylpentanoic Acid
2-Phenylpentanoic acid (C₁₁H₁₄O₂) is an aromatic carboxylic acid with a chiral center at the carbon atom adjacent to the carboxyl group.[1][2] This asymmetry gives rise to two non-superimposable mirror images, the (R)- and (S)-enantiomers. In an achiral environment, enantiomers possess identical physical properties, making their separation a significant challenge.[3] However, in the chiral environment of biological systems, such as interactions with enzymes and receptors, their behaviors can diverge dramatically.[4]
The U.S. Food and Drug Administration (FDA) has established guidelines emphasizing the need to characterize the individual enantiomers of a chiral drug.[4][5] One enantiomer, the "eutomer," may be responsible for the desired therapeutic effect, while the other, the "distomer," could be less active, inactive, or even contribute to adverse effects or toxicity.[4] Therefore, the ability to synthesize, separate, and analyze the individual enantiomers of compounds like 2-Phenylpentanoic acid is not merely an academic exercise but a critical requirement in modern pharmaceutical development.[6]
This guide outlines the complete workflow for managing the chirality of 2-Phenylpentanoic acid, providing both the theoretical foundation and actionable protocols essential for laboratory execution.
Caption: High-level workflow for obtaining enantiopure 2-Phenylpentanoic acid.
Synthesis of Racemic 2-Phenylpentanoic Acid
The initial step is the synthesis of the racemic mixture, providing the substrate for subsequent resolution. A common and effective method is the α-alkylation of a phenylacetic acid derivative. For instance, a procedure analogous to the synthesis of 2-phenylpropionic acid can be adapted, which involves the methylation of arylacetonitriles.[7] This involves the deprotonation of phenylacetonitrile to form a resonance-stabilized carbanion, which then acts as a nucleophile to attack an alkyl halide (in this case, a propyl halide), followed by hydrolysis of the nitrile group to a carboxylic acid.
Causality of Experimental Choice: This synthetic route is advantageous due to the relatively high acidity of the α-proton of phenylacetonitrile, facilitating carbanion formation with common bases. The subsequent hydrolysis of the nitrile provides a reliable conversion to the desired carboxylic acid.
Chiral Resolution: Separating the Enantiomers
Resolution is the process of separating a racemic mixture into its constituent enantiomers.[3] Since enantiomers have identical physical properties, a chiral influence must be introduced to differentiate them.[3]
Classical Resolution via Diastereomeric Salt Formation
This remains one of the most robust and widely used methods for resolving chiral acids and bases.[8][9]
Principle: The core principle is the reaction of the racemic acid with an enantiomerically pure chiral base (the resolving agent).[3] This acid-base reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, including solubility.[3] This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble one behind. Once separated, the pure diastereomeric salt is treated with a strong acid to break the ionic bond, liberating the desired enantiomerically pure carboxylic acid.[8][10]
Caption: Workflow for classical resolution by diastereomeric salt formation.
Table 1: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Rationale for Use |
|---|---|---|
| (R)-(+)-1-Phenylethylamine | Chiral Base | Readily available, forms crystalline salts with many aromatic acids.[8] |
| (S)-(-)-1-Phenylethylamine | Chiral Base | Provides access to the other enantiomer.[3] |
| Brucine | Chiral Base | A naturally occurring alkaloid often used for resolving acidic compounds.[3] |
| Quinine | Chiral Base | Another readily available natural alkaloid effective in forming diastereomeric salts.[3] |
| (1R,2R)-(-)-Pseudoephedrine | Chiral Amino Alcohol | Offers different steric and hydrogen-bonding interactions. |
Experimental Protocol: Classical Resolution of 2-Phenylpentanoic Acid
-
Salt Formation:
-
Dissolve racemic 2-phenylpentanoic acid (1.0 eq) in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone).
-
In a separate vessel, dissolve the chiral resolving agent, for example, (R)-(+)-1-phenylethylamine (0.5 - 1.0 eq), in the same hot solvent. Expertise Note: Using 0.5 equivalents of the resolving agent can be more efficient for initial screening, as it maximizes the recovery of one diastereomer in the crystalline phase.[9]
-
Slowly add the warm amine solution to the acid solution with constant stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature. Cloudiness or precipitation indicates salt formation. For optimal crystal growth, avoid rapid cooling.
-
If no crystals form, try inducing crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Age the mixture at a lower temperature (e.g., 4 °C) for several hours to maximize the yield of the precipitate.
-
-
Isolation and Purification:
-
Collect the crystalline solid by vacuum filtration and wash it with a small amount of the cold solvent to remove impurities and the more soluble diastereomer.
-
The enantiomeric purity of the acid within the salt can be checked at this stage via chiral HPLC (after a small sample is acidified).
-
If necessary, recrystallize the salt from the same or a different solvent system to improve diastereomeric excess.
-
-
Liberation of the Free Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid, such as 10% hydrochloric acid (HCl), dropwise until the pH is approximately 2. This protonates the carboxylate, breaking the salt.[10]
-
Extract the liberated, enantiomerically enriched 2-phenylpentanoic acid into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiopure acid.
-
Enzymatic Kinetic Resolution
Principle: This technique leverages the high stereoselectivity of enzymes. In a kinetic resolution, an enzyme preferentially catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[11] For a racemic ester of 2-phenylpentanoic acid, a lipase enzyme can be used to selectively hydrolyze one ester enantiomer to the corresponding carboxylic acid, leaving the other ester enantiomer unreacted.[12] The reaction is stopped at or near 50% conversion, resulting in a mixture of an enantioenriched acid and an enantioenriched ester, which can then be easily separated by standard chemical extraction.
Causality of Experimental Choice: Enzymatic resolutions are often performed under mild conditions (room temperature, neutral pH), which minimizes the risk of racemization or side reactions. Lipases are particularly robust, commercially available, and often exhibit high enantioselectivity (E-value).[11][13]
Analytical Methods for Chiral Separation
Verifying the success of a resolution requires a robust analytical method capable of distinguishing and quantifying the two enantiomers. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[14]
Principle: Chiral HPLC columns contain a stationary phase that is itself chiral.[15] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral stationary phase.[16][17] Because these complexes have different stabilities, one enantiomer interacts more strongly with the CSP and is retained longer, resulting in two separate peaks on the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (e.e.).
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An In-depth Technical Guide to the Therapeutic Potential of 2-Phenylpentanoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpentanoic acid (2-PPA), also known as 2-phenylvaleric acid, is a structural analog of the well-established pharmaceutical agent valproic acid (VPA).[1][2] While direct research on 2-PPA is limited, its structural similarity to VPA, a drug with a broad spectrum of activity, suggests a compelling rationale for its investigation into several therapeutic areas. This guide synthesizes the known attributes of VPA and its derivatives to extrapolate the potential mechanisms of action, therapeutic applications, and preclinical evaluation strategies for 2-PPA. The primary putative mechanisms revolve around histone deacetylase (HDAC) inhibition and modulation of GABAergic neurotransmission, pointing towards potential applications in epilepsy, mood disorders, oncology, and neurodegenerative diseases.[3][4][5] This document provides a foundational framework, including detailed experimental protocols, to empower researchers to systematically explore the therapeutic promise of this compound.
Chemical Profile and Pharmacological Rationale
Chemical Structure and Properties
2-Phenylpentanoic acid is an aromatic carboxylic acid with the chemical formula C₁₁H₁₄O₂.[2] It features a pentanoic acid backbone with a phenyl group substituted at the alpha-carbon (position 2).[2] This structure shares the core carboxylic acid moiety with valproic acid (2-propylpentanoic acid) but replaces one of the propyl groups with a phenyl ring. This significant structural modification is anticipated to alter its physicochemical properties, such as lipophilicity, protein binding, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile compared to VPA.
Table 1: Comparative Properties of 2-Phenylpentanoic Acid and Valproic Acid
| Property | 2-Phenylpentanoic Acid (2-PPA) | Valproic Acid (VPA) |
| Molecular Formula | C₁₁H₁₄O₂ | C₈H₁₆O₂ |
| Molecular Weight | 178.23 g/mol [6] | 144.21 g/mol |
| Structure | Pentanoic acid with a phenyl group at C-2 | Pentanoic acid with a propyl group at C-2 |
| Key Functional Groups | Carboxylic Acid, Phenyl Ring | Carboxylic Acid |
| Known Synonyms | 2-Phenylvaleric acid, Benzeneacetic Acid, alpha-propyl-[2] | 2-Propylpentanoic acid[1] |
Rationale for Therapeutic Investigation
The therapeutic investigation of 2-PPA is primarily based on the principle of structural analogy to valproic acid. VPA is a cornerstone medication for epilepsy and bipolar disorder, with emerging applications in cancer and neuroprotection.[1][3][7] Its mechanisms are multifaceted, including the inhibition of histone deacetylases (HDACs), enhancement of GABAergic neurotransmission, and modulation of voltage-gated ion channels.[5] Derivatives of VPA have been actively explored to enhance potency and reduce toxicity.[8][9][10] The introduction of a phenyl group in 2-PPA may offer unique interactions with biological targets, potentially leading to improved isoform selectivity for HDACs or altered activity at neurotransmitter receptors.
Putative Mechanisms of Action
Histone Deacetylase (HDAC) Inhibition
A primary mechanism of VPA's action in oncology and neuroprotection is its role as an HDAC inhibitor.[11] HDACs remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[12] By inhibiting HDACs, VPA promotes histone hyperacetylation, relaxing the chromatin structure and allowing for the expression of genes involved in cell cycle arrest, apoptosis, and neuronal survival.[11][12] Given its structural similarity, 2-PPA is hypothesized to be an HDAC inhibitor. The phenyl ring could influence binding affinity and selectivity for different HDAC isoforms (Class I, II, IV).[13][14] This potential for selective inhibition is a key area for investigation, as isoform-specific inhibitors may offer improved therapeutic windows and reduced side effects.
Protocol: Fluorometric HDAC Activity Assay
-
Reagent Preparation:
-
Prepare a 10x Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl).
-
Prepare a serial dilution of 2-PPA in DMSO, then dilute further in Assay Buffer. Final concentrations should span a wide range (e.g., 1 nM to 1 mM).
-
Prepare a positive control inhibitor, Trichostatin A (TSA), at a concentration known to cause full inhibition (e.g., 10 µM). [15] * Prepare a negative (vehicle) control using the same final concentration of DMSO as the test compound.
-
Dilute a broad-spectrum HDAC enzyme source (e.g., HeLa nuclear extract) in Assay Buffer.
-
Reconstitute the fluorogenic HDAC substrate and developer solution according to the manufacturer's instructions (e.g., using kits like Abcam ab156064 or similar). [16]
-
-
Assay Procedure:
-
To the wells of a black, flat-bottom 96-well plate, add 50 µL of Assay Buffer.
-
Add 5 µL of the diluted 2-PPA, TSA, or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except for a "no enzyme" blank.
-
Mix gently and incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to all wells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
Stop the reaction and generate the fluorescent signal by adding 50 µL of Developer solution containing a stop reagent and a peptidase to cleave the deacetylated substrate. [16] * Incubate for an additional 15 minutes at 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity using a microplate reader with excitation at ~355-360 nm and emission at ~460 nm. [16] * Subtract the average fluorescence of the "no enzyme" blank from all other readings.
-
Normalize the data: Set the average of the vehicle control as 100% activity and the average of the TSA control as 0% activity.
-
Plot the normalized percent inhibition against the log concentration of 2-PPA.
-
Calculate the IC₅₀ value using a non-linear regression (four-parameter logistic) curve fit.
-
In Vivo Assessment of Anticonvulsant Activity
Rationale: To test the hypothesis that 2-PPA has anticonvulsant properties similar to VPA, a well-validated animal model of acute seizures is essential. The pentylenetetrazol (PTZ)-induced seizure model is a standard preclinical screen for anticonvulsant drugs. [17]PTZ is a GABA-A receptor antagonist that reliably induces seizures, and a compound's ability to increase the seizure threshold or prevent seizure onset is a strong indicator of anticonvulsant efficacy. [9][17] Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Rodents
-
Animal and Housing:
-
Drug Administration:
-
Divide animals into groups (n=6-8 per group): Vehicle control, Positive control (VPA, e.g., 200 mg/kg), and multiple dose levels of 2-PPA.
-
Dissolve 2-PPA and VPA in a suitable vehicle (e.g., 0.9% saline).
-
Administer the test compounds or vehicle via intraperitoneal (i.p.) injection 30-60 minutes prior to PTZ challenge.
-
-
Seizure Induction:
-
Prepare a fresh solution of PTZ in 0.9% saline (e.g., 50 mg/mL). [17][18] * Administer a convulsive dose of PTZ (e.g., 60-70 mg/kg, i.p. for rats; 85 mg/kg for mice) to induce seizures. [17]The exact dose should be predetermined in the specific strain and conditions to reliably induce tonic-clonic seizures.
-
-
Behavioral Observation and Scoring:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe and record seizure activity for at least 30 minutes. [19] * Score the seizure severity using a standardized scale, such as the modified Racine scale:
-
Stage 0: No response
-
Stage 1: Facial clonus, ear and whisker twitching
-
Stage 2: Head nodding
-
Stage 3: Forelimb clonus
-
Stage 4: Rearing with forelimb clonus
-
Stage 5: Rearing and falling, loss of posture, generalized tonic-clonic seizure [17] * Record the latency (time to the first sign of seizure) and the duration of the generalized tonic-clonic seizure.
-
-
-
Data Analysis:
-
Compare the mean seizure scores between groups using non-parametric tests (e.g., Kruskal-Wallis followed by Dunn's test).
-
Compare the latencies to seizure onset using ANOVA followed by a post-hoc test (e.g., Dunnett's).
-
Analyze the percentage of animals in each group that are protected from generalized tonic-clonic seizures using Fisher's exact test.
-
Challenges and Future Directions
The primary challenge in the development of 2-PPA is the complete lack of existing pharmacological and toxicological data. While its analogy to VPA provides a strong starting point, it is not a guarantee of efficacy or safety. Key future directions include:
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 2-PPA is crucial. The phenyl group may lead to significant metabolism by cytochrome P450 enzymes, which could differ substantially from VPA's metabolic profile. [7]* Toxicity Studies: VPA is associated with known teratogenicity and rare but severe hepatotoxicity. [7]A comprehensive safety pharmacology and toxicology program for 2-PPA will be essential to determine its therapeutic index.
-
Target Engagement and Selectivity: If 2-PPA is confirmed as an HDAC inhibitor, subsequent studies should determine its selectivity profile against all HDAC isoforms to better predict both its efficacy and potential side effects. [20]* Exploration of Other Derivatives: The 2-PPA scaffold can be further modified. For instance, substitutions on the phenyl ring could be explored to fine-tune potency, selectivity, and pharmacokinetic properties. [21]
Conclusion
2-Phenylpentanoic acid represents an unexplored but rational candidate for therapeutic development. Its structural relationship to valproic acid provides a robust foundation for investigating its potential as an anticonvulsant, mood stabilizer, anti-cancer agent, and neuroprotective compound. The primary hypothesized mechanisms of HDAC inhibition and GABAergic modulation are testable through well-established preclinical models. The experimental frameworks provided in this guide offer a clear path for researchers to begin the systematic evaluation of 2-PPA, potentially unlocking a new derivative in the valuable class of valproates.
References
-
Kim, H. J., Rowe, M., Ren, M., Hong, J. S., Chen, P. S., & Chuang, D. M. (2010). Potent Neuroprotective Effects of Novel Structural Derivatives of Valproic Acid: Potential Roles of HDAC Inhibition and HSP70 Induction. Neuropharmacology, 58(7), 1136-1143. Available from: [Link]
-
Wahab, A., Al-Otaibi, F., & Al-Asmari, A. (2021). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. Pharmaceuticals, 14(11), 1109. Available from: [Link]
-
Löscher, W., & Nau, H. (1985). Pharmacokinetics and pharmacodynamics of valproate analogues in rats. IV. Anticonvulsant action and neurotoxicity of octanoic acid, cyclohexanecarboxylic acid, and 1-methyl-1-cyclohexanecarboxylic acid. Journal of Pharmacology and Experimental Therapeutics, 233(2), 347-353. Available from: [Link]
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JoVE. (2018). PTZ-Induced Epilepsy Model in Mice. Journal of Visualized Experiments. Available from: [Link]
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Shimada, T., et al. (2018). Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. Journal of Visualized Experiments. Available from: [Link]
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Gómez-Ramos, A., & Domínguez, J. (2022). Beyond epilepsy: The expanding role of valproic acid in Alzheimer disease therapy – a review. Frontiers in Pharmacology, 13, 949179. Available from: [Link]
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Shimada, T., & Yamagata, T. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. Journal of Visualized Experiments, (136), 57077. Available from: [Link]
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Monti, B., Polazzi, E., & Contestabile, A. (2009). A Comprehensive Insight Into the Role of Valproic Acid in Neurodegenerative Disorders. Current Pharmaceutical Design, 15(34), 3961-3969. Available from: [Link]
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Chen, Y., et al. (2014). The Neuroprotective Effect of Treatment of Valproic Acid in Acute Spinal Cord Injury. Journal of Korean Neurosurgical Society, 55(4), 194-200. Available from: [Link]
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White, H. S., et al. (2012). A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. Epilepsia, 53(1), 134-146. Available from: [Link]
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Ghodke-Puranik, Y., & Thorn, C. F. (2013). Valproic acid pathway: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 23(4), 236-241. Available from: [Link]
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Pharmaffiliates. (n.d.). CAS No: 5558-45-2 | Product Name: 2-Phenylpentanoic Acid. Pharmaffiliates. Available from: [Link]
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Li, X. N., et al. (2012). Histone deacetylase inhibitor, 2-propylpentanoic acid, increases the chemosensitivity and radiosensitivity of human glioma cell lines in vitro. Chinese Medical Journal, 125(24), 4338-4343. Available from: [Link]
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ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate. Available from: [Link]
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Chen, M., et al. (2019). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PLoS One, 14(1), e0210014. Available from: [Link]
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Farris, B. Y., et al. (2020). Targeting the epigenome: Screening bioactive compounds that regulate histone deacetylase activity. Journal of Nutritional Biochemistry, 78, 108333. Available from: [Link]
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PubChem. (n.d.). 2-Phenylpentanoic acid. National Center for Biotechnology Information. Available from: [Link]
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Mena, P., et al. (2021). Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols. Food & Function, 12(19), 8792-8814. Available from: [Link]
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Mena, P., et al. (2019). Phenyl-γ-valerolactones and phenylvaleric acids, the main colonic metabolites of flavan-3-ols: synthesis, analysis, bioavailability, and bioactivity. Natural Product Reports, 36(5), 714-752. Available from: [Link]
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Gorzkiewicz, M., & Bartosz, G. (2015). Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line. Molecular and Cellular Biochemistry, 408(1-2), 221-230. Available from: [Link]
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ResearchGate. (2022). Kinetics of production of phenylvalerolactone and phenylvaleric acid... ResearchGate. Available from: [Link]
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Methodological & Application
Application Notes and Protocols: Enantioselective Synthesis of 2-Phenylpentanoic Acid
Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of 2-Phenylpentanoic acid, a valuable chiral building block in pharmaceutical and materials science. Multiple strategic approaches are detailed, including chiral auxiliary-mediated diastereoselective alkylation, direct catalytic asymmetric alkylation, and biocatalytic kinetic resolution. Each protocol is presented with in-depth procedural steps, mechanistic insights, and methods for analytical validation of stereochemical purity. This guide is intended for researchers, scientists, and drug development professionals seeking to implement robust and efficient methods for the preparation of enantiopure α-aryl carboxylic acids.
Introduction: The Significance of Chiral 2-Phenylpentanoic Acid
Chiral α-aryl carboxylic acids are privileged structural motifs found in a vast array of biologically active molecules, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs) such as Ibuprofen and Naproxen. The pharmacological activity of these compounds is often confined to a single enantiomer, with the other being inactive or even exhibiting undesirable side effects. Consequently, the development of efficient and highly selective methods for the synthesis of enantiopure α-aryl acids like 2-Phenylpentanoic acid is of paramount importance in modern organic and medicinal chemistry.[1][2]
This application note details three distinct and powerful strategies to achieve the enantioselective synthesis of 2-Phenylpentanoic acid:
-
Method A: Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary. A classic and highly reliable substrate-controlled method that provides excellent stereochemical control.[3][4]
-
Method B: Direct Catalytic Enantioselective Alkylation. A modern, atom-economical approach that utilizes a chiral lithium amide as a non-covalent, recoverable stereodirecting agent.[5][6]
-
Method C: Enzymatic Kinetic Resolution. A biocatalytic approach employing lipase for the selective hydrolysis of a racemic ester, yielding one enantiomer of the acid in high purity.[7][8][9]
Method A: Diastereoselective Alkylation via Pseudoephedrine Chiral Auxiliary
This method relies on the temporary incorporation of a chiral auxiliary, (+)-pseudoephedrine, to direct the stereochemical outcome of an alkylation reaction. The auxiliary is subsequently cleaved to yield the desired enantiomerically enriched carboxylic acid.[3][10]
Mechanistic Rationale
The core of this strategy lies in the formation of a rigid, chelated (Z)-enolate after deprotonation of the N-acyl pseudoephedrine derivative. The phenyl and methyl groups of the pseudoephedrine scaffold effectively shield one face of the enolate. This steric hindrance directs the incoming electrophile (propyl iodide) to the opposite, less hindered face, resulting in a highly diastereoselective C-C bond formation.[4][11] Subsequent hydrolysis of the amide bond releases the chiral carboxylic acid and allows for the recovery of the pseudoephedrine auxiliary.
Experimental Workflow
Caption: Workflow for Pseudoephedrine-Mediated Synthesis.
Detailed Protocol
Part 2.3.1: Synthesis of (1S,2S)-Pseudoephedrine Phenylacetamide
-
To a solution of phenylacetic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours or until gas evolution ceases.
-
Concentrate the mixture in vacuo to afford the crude phenylacetyl chloride.
-
In a separate flask, dissolve (+)-(1S,2S)-pseudoephedrine (1.1 eq) and triethylamine (1.5 eq) in DCM (0.5 M) and cool to 0 °C.
-
Add the crude phenylacetyl chloride solution dropwise to the pseudoephedrine solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure N-acyl pseudoephedrine amide.
Part 2.3.2: Diastereoselective Alkylation
-
Dissolve the pseudoephedrine amide (1.0 eq) and anhydrous lithium chloride (4.0 eq) in dry tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (N₂ or Ar).[11]
-
Cool the solution to -78 °C.
-
Slowly add lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial solution) and stir for 30 minutes at -78 °C.
-
Add 1-iodopropane (1.5 eq) dropwise and stir the reaction at -78 °C for 2 hours, then slowly warm to 0 °C and stir for an additional 4 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis of the crude product.
Part 2.3.3: Hydrolysis and Auxiliary Recovery
-
Dissolve the crude alkylated amide in a 3:1 mixture of THF and water.
-
Add sulfuric acid (e.g., 3 M aqueous solution) and heat the mixture to reflux for 12-18 hours.
-
Cool the reaction to room temperature and basify with aqueous NaOH to pH > 12.
-
Extract the aqueous layer with ethyl acetate (3x) to recover the pseudoephedrine auxiliary.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the final organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched 2-Phenylpentanoic acid.
Method B: Direct Catalytic Enantioselective Alkylation
This advanced protocol circumvents the need for covalent attachment and removal of a chiral auxiliary. Instead, a chiral lithium amide acts as a non-covalent, traceless auxiliary, directing the alkylation of a pre-formed enediolate.[5]
Mechanistic Rationale
The reaction proceeds through the formation of a dianion (enediolate) of phenylacetic acid. This enediolate then forms a mixed aggregate with a chiral lithium amide. The C₂-symmetric chiral amine creates a well-defined chiral environment around the lithium cations, which in turn coordinates to the enediolate. This chiral complex blocks one of the enediolate's prochiral faces, leading to a highly enantioselective alkylation upon addition of the electrophile.[5][6] The chiral amine can be easily recovered after the reaction.
Experimental Workflow
Caption: Workflow for Direct Catalytic Alkylation.
Detailed Protocol
-
To a solution of the chiral C₂-symmetric amine (e.g., (R,R)-1,2-diphenyl-1,2-ethylenediamine derivative, 1.05 eq) in dry THF (0.1 M) under an inert atmosphere, add n-butyllithium (n-BuLi, 2.0 eq) at 0 °C.
-
Stir for 15 minutes, then add a solution of phenylacetic acid (1.0 eq) in THF dropwise at 0 °C.
-
Add an additional amount of n-BuLi (2.0 eq) and stir the resulting mixture for 15 minutes at 0 °C.
-
Cool the reaction mixture to -78 °C.
-
Add 1-iodopropane (1.5 eq) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 4-6 hours.
-
Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.
-
Separate the layers. The chiral amine can be recovered from the organic layer by acidic extraction (e.g., with 1 M HCl), followed by basification and extraction.
-
Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched 2-Phenylpentanoic acid.
Method C: Enzymatic Kinetic Resolution
This biocatalytic method is based on the principle that a chiral catalyst (an enzyme) will react at different rates with the two enantiomers of a racemic substrate. Here, a lipase is used to selectively hydrolyze one enantiomer of racemic methyl 2-phenylpentanoate, leaving the unreacted ester and the hydrolyzed acid in high enantiomeric purity.[7][9]
Mechanistic Rationale
Lipases, such as that from Candida rugosa, possess a chiral active site that can differentiate between the two enantiomers of a substrate.[9] In the hydrolysis of racemic methyl 2-phenylpentanoate, the enzyme preferentially binds and catalyzes the hydrolysis of one enantiomer (e.g., the R-ester) to the corresponding carboxylic acid at a much faster rate than the other (the S-ester). By stopping the reaction at or near 50% conversion, one can isolate the unreacted (S)-ester and the (R)-carboxylic acid, both with high enantiomeric excess (ee).[12][13]
Experimental Workflow
Caption: Workflow for Enzymatic Kinetic Resolution.
Detailed Protocol
Part 4.3.1: Preparation of Racemic Methyl 2-Phenylpentanoate
-
To a solution of racemic 2-phenylpentanoic acid (1.0 eq) in methanol (0.5 M), add concentrated sulfuric acid (catalytic amount, ~2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool to room temperature and remove the methanol in vacuo.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to yield the racemic methyl ester.
Part 4.3.2: Lipase-Catalyzed Hydrolysis
-
To a suspension of racemic methyl 2-phenylpentanoate (1.0 eq) in a phosphate buffer solution (0.1 M, pH 7.0), add Candida rugosa lipase (commercially available, amount specified by activity units, typically 10-20% by weight of substrate).
-
Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine the extent of conversion.
-
Stop the reaction when it reaches approximately 50% conversion by filtering off the enzyme.
Part 4.3.3: Product Separation
-
Extract the filtrate with ethyl acetate or diethyl ether (3x) to recover the unreacted (S)-methyl 2-phenylpentanoate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting ester can be hydrolyzed under standard basic conditions (e.g., LiOH, THF/H₂O) to obtain (S)-2-Phenylpentanoic acid.
-
Acidify the aqueous layer from the initial extraction to pH < 2 with 1 M HCl.
-
Extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine these organic extracts, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enantiomerically enriched (R)-2-Phenylpentanoic acid.
Analytical Characterization and Data
Validation of the enantioselectivity of these protocols is critical. The primary method for determining the enantiomeric excess (ee) of the final product is Chiral High-Performance Liquid Chromatography (HPLC).
Chiral HPLC Protocol
-
Column: A polysaccharide-based chiral stationary phase is typically effective (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is commonly used. The exact ratio must be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 hexane:isopropanol with a small amount of trifluoroacetic acid (TFA, ~0.1%) to improve peak shape for the carboxylic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100.
Representative Data
The following table summarizes the expected outcomes for the described synthetic methods.
| Method | Strategy | Typical Diastereomeric Ratio (dr) / Enantiomeric Excess (ee) | Expected Yield (%) | Key Advantages |
| A | Pseudoephedrine Auxiliary | >95:5 dr | 70-85 (over 3 steps) | Highly reliable, predictable stereochemistry, well-established.[3][10] |
| B | Direct Catalytic Alkylation | >95% ee | 80-95 | High atom economy, avoids protection/deprotection, recoverable catalyst.[5] |
| C | Enzymatic Resolution | >98% ee (for both acid and ester) | <50 (for each enantiomer) | Mild reaction conditions, high enantioselectivity, environmentally benign.[9][12] |
Conclusion
This application note has detailed three robust and distinct methodologies for the enantioselective synthesis of 2-Phenylpentanoic acid. The choice of method will depend on the specific requirements of the researcher, including scale, cost, desired enantiomer, and available equipment. The chiral auxiliary approach offers reliability and predictability, the direct catalytic method provides efficiency and atom economy, and the enzymatic resolution presents a green and highly selective alternative. Each protocol, when executed with care, provides a reliable pathway to this important chiral building block.
References
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- Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754.
- Ahmed, S. N., Kazlauskas, R. J., et al. (1994). Enantioselectivity of Candida Rugosa Lipase Toward Carboxylic Acids: A Predictive Rule from Substrate Mapping and X-Ray Crystallography.
- Kazlauskas, R. J., et al. (1994). Enantioselectivity of Candida Rugosa Lipase Toward Carboxylic Acids: A Predictive Rule from Substrate Mapping and X-Ray Crystallography. Taylor & Francis Online.
- Vo, N. T., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries.
- Bastida, A., et al. (2001). Resolution of Racemic Acids, Esters and Amines by Candida rugosa Lipase in Slightly Hydrated Organic Media. Electronic Journal of Biotechnology.
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Chiral resolution of racemic 2-Phenylpentanoic acid methods
An Application Guide to the Chiral Resolution of Racemic 2-Phenylpentanoic Acid
Authored by a Senior Application Scientist
Introduction: The Significance of Chirality in 2-Phenylpentanoic Acid
2-Phenylpentanoic acid is a chiral carboxylic acid belonging to the 2-arylpropionic acid derivative family, which includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and ketoprofen.[1] The presence of a stereocenter at the alpha-carbon results in two non-superimposable mirror images, or enantiomers: (R)-2-phenylpentanoic acid and (S)-2-phenylpentanoic acid.
In drug development and pharmacology, it is a well-established principle that enantiomers can exhibit significantly different biological activities.[1] While one enantiomer may be responsible for the desired therapeutic effect, the other (the "distomer") could be inactive, less active, or even contribute to undesirable side effects.[2] Therefore, the ability to separate, or resolve, the racemic mixture into its individual, enantiomerically pure components is critical for pharmacological evaluation, regulatory approval, and the production of safer, more effective active pharmaceutical ingredients (APIs).
This guide provides detailed application notes and protocols for three primary methods used in the chiral resolution of racemic 2-phenylpentanoic acid:
-
Classical Resolution via Diastereomeric Salt Crystallization
-
Enzymatic Kinetic Resolution
-
Chiral High-Performance Liquid Chromatography (HPLC)
Each section explains the underlying scientific principles, offers step-by-step protocols, and discusses key parameters for optimization, providing researchers and drug development professionals with a comprehensive framework for selecting and implementing the most suitable method for their objectives.
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
Principle of the Method
This technique remains one of the most robust and scalable methods for chiral resolution. The core principle relies on the conversion of a racemic mixture of enantiomers, which have identical physical properties, into a pair of diastereomers, which have distinct physical properties.[2]
This is achieved by reacting the racemic 2-phenylpentanoic acid with an enantiomerically pure chiral base (the resolving agent). The resulting acid-base reaction forms two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. Because these salts are diastereomers, they possess different solubilities in a given solvent system.[3][4] This solubility difference allows for the separation of one diastereomer from the other through fractional crystallization. The less soluble salt will crystallize out of the solution first, after which it can be isolated. Finally, a simple acid-base workup is used to break apart the salt, liberating the desired pure enantiomer of 2-phenylpentanoic acid and recovering the resolving agent.[5]
General Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Experimental Protocol: Resolution with (R)-(+)-1-Phenylethylamine
This protocol is a representative example. The choice of resolving agent and solvent often requires screening to achieve optimal separation.
1. Salt Formation: a. In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpentanoic acid in 100 mL of methanol. Gentle warming may be required to ensure complete dissolution. b. In a separate beaker, add a stoichiometric equivalent (0.5 eq) of a chiral resolving agent, such as (R)-(+)-1-phenylethylamine. c. Slowly add the amine solution to the stirred solution of the racemic acid. An immediate formation of a salt precipitate may be observed. d. Heat the mixture to reflux (approx. 65°C for methanol) until all solids have redissolved to form a clear, homogeneous solution.
2. Fractional Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial as it promotes the formation of larger, purer crystals rather than rapid precipitation of a less pure solid.[4] b. Once at room temperature, further cool the solution in an ice bath for 1-2 hours to maximize the yield of the crystallized, less-soluble diastereomeric salt. c. Collect the crystals by vacuum filtration using a Büchner funnel. d. Wash the collected crystal cake with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer. e. Dry the crystals. At this stage, a small sample can be taken to determine the diastereomeric excess (d.e.) via NMR or HPLC.
3. Liberation of the Pure Enantiomer: a. Suspend the dried, diastereomerically enriched crystals in 100 mL of water. b. Add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 1-2. This protonates the carboxylate, breaking the salt and precipitating the free carboxylic acid. c. Extract the free 2-phenylpentanoic acid from the aqueous solution using an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL). d. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-phenylpentanoic acid. e. The enantiomeric excess (e.e.) should be determined using chiral HPLC or polarimetry.
Troubleshooting and Optimization
| Issue | Potential Cause & Solution |
| No Crystals Form | Solvent Choice: The solvent may be too effective, preventing supersaturation. Try a less polar solvent or a solvent mixture. A systematic screening is key.[4] Concentration: The solution may not be sufficiently concentrated. Carefully evaporate some solvent and attempt cooling again. |
| Low Diastereomeric Excess (d.e.) | Cooling Rate: Cooling was too rapid, trapping the more soluble diastereomer. Use a slower, more controlled cooling process. Recrystallization: The initial purity is often not perfect. A second or third recrystallization of the diastereomeric salt from the same or a different solvent system can significantly enhance the d.e. |
| Poor Crystal Quality (oily, small) | Agitation: Optimize the stirring rate during cooling.[4] Seeding: Introduce a few seed crystals of the desired diastereomer at the supersaturation point to promote controlled, uniform crystal growth.[4] |
Method 2: Enzymatic Kinetic Resolution
Principle of the Method
Enzymatic kinetic resolution leverages the high stereospecificity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.[6] In this process, the enzyme catalyzes a reaction on one enantiomer at a much higher rate than on the other. For a racemic carboxylic acid, a common strategy is to first convert it to a simple ester (e.g., methyl or ethyl ester) and then use a lipase to selectively hydrolyze one of the ester enantiomers back into the carboxylic acid.
For example, a lipase might selectively hydrolyze the (S)-ester to the (S)-acid while leaving the (R)-ester largely unreacted. The reaction is intentionally stopped at or near 50% conversion. At this point, the reaction mixture contains two different chemical species—an acid and an ester—which can be easily separated by a simple acid-base extraction. This method yields both enantiomers: one as the acid and the other as the unreacted ester.
General Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a racemic ester.
Experimental Protocol: Lipase-Catalyzed Hydrolysis
1. Substrate Preparation: a. Prepare the methyl or ethyl ester of racemic 2-phenylpentanoic acid using a standard method such as Fischer esterification (refluxing the acid in the corresponding alcohol with a catalytic amount of sulfuric acid).
2. Enzymatic Hydrolysis: a. To a jacketed reaction vessel, add 5.0 g of the racemic 2-phenylpentanoic acid ester and 100 mL of a 0.1 M phosphate buffer (pH 7.0). b. Add a commercially available lipase, such as Novozym 435 (Candida antarctica lipase B, immobilized) (e.g., 10% by weight of the substrate). The choice of enzyme is critical, as different lipases exhibit different selectivities.[7] c. Stir the biphasic mixture vigorously at a constant temperature (e.g., 30-40°C). d. Monitor the reaction progress by taking small aliquots over time. The conversion can be tracked by GC or HPLC, and the enantiomeric excess of both the remaining ester and the formed acid should be monitored using chiral HPLC. e. Stop the reaction when it reaches approximately 50% conversion by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
3. Product Separation and Isolation: a. Transfer the filtrate to a separatory funnel. b. Basify the solution to pH > 9 with 2 M NaOH. This deprotonates the newly formed carboxylic acid, making it water-soluble. c. Extract the unreacted ester with an organic solvent (e.g., diethyl ether, 3 x 50 mL). The organic layers now contain the enantiomerically enriched ester. d. Acidify the remaining aqueous layer to pH < 2 with 2 M HCl. This protonates the carboxylate salt, precipitating the free acid. e. Extract the enantiomerically enriched acid with an organic solvent (3 x 50 mL). f. Dry both sets of organic extracts separately over MgSO₄, filter, and remove the solvent to yield the resolved ester and acid. The ester can be hydrolyzed back to the acid via standard chemical methods if desired.
Key Parameters for Optimization
| Parameter | Rationale & Importance |
| Enzyme Choice | Different lipases (e.g., from Candida, Pseudomonas, Burkholderia) have varying enantioselectivities (E-value) for different substrates. Screening is essential.[7][8] |
| Solvent/Medium | While often performed in aqueous buffers, organic co-solvents can be used to improve substrate solubility and modulate enzyme activity. |
| pH and Temperature | Each enzyme has an optimal pH and temperature range for activity and stability. These must be controlled to ensure a reproducible and efficient reaction. |
| Reaction Time | Stopping the reaction as close to 50% conversion as possible is critical to achieving the highest theoretical enantiomeric excess for both the product and the remaining substrate.[6] |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Principle of the Method
Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. The separation occurs within a column packed with a chiral stationary phase (CSP).[9] A CSP is a solid support to which a chiral molecule (the selector) has been chemically bonded or coated. As the racemic mixture passes through the column carried by the mobile phase, the two enantiomers form transient, diastereomeric complexes with the chiral selector.
These complexes have different interaction energies, causing one enantiomer to be retained on the column longer than the other.[10] As a result, the two enantiomers exit the column at different times (different retention times), allowing for their separation and quantification. This method is indispensable for determining the enantiomeric excess of samples from other resolution methods and can also be scaled up for preparative separation.
General Workflow for Chiral HPLC Separation
Caption: A simplified workflow for chiral HPLC separation.
Typical Method Parameters for Analysis
Developing a chiral HPLC method requires screening different columns and mobile phases to find conditions that provide adequate separation (resolution).
| Parameter | Typical Setting/Value | Rationale |
| Chiral Column | Polysaccharide-based (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ) | These columns have broad applicability and can separate a wide range of chiral compounds, including carboxylic acids. |
| Mobile Phase | Hexane/Isopropanol + Trifluoroacetic Acid (TFA) | A non-polar/polar solvent mixture is common. The addition of a small amount of acid (like TFA) is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility. |
| Flow Rate | 0.5 - 1.0 mL/min (for analytical scale) | This provides a good balance between separation time and efficiency. |
| Column Temperature | 25 - 40 °C | Temperature can affect the interactions and thus the separation. It should be kept constant for reproducibility.[11] |
| Detection | UV at 210 nm or 254 nm | The phenyl group in the molecule provides strong UV absorbance, making detection straightforward. |
Protocol: Determining Enantiomeric Excess (e.e.)
-
Prepare a standard solution of the racemic 2-phenylpentanoic acid (~1 mg/mL) in the mobile phase.
-
Prepare a sample solution of the resolved product at a similar concentration.
-
Equilibrate the chiral HPLC system with the chosen mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times for both enantiomers and confirm that the peaks are well-resolved.
-
Inject the sample of the resolved product.
-
Integrate the area of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
Comparative Summary of Resolution Methods
| Feature | Diastereomeric Salt Crystallization | Enzymatic Kinetic Resolution | Chiral HPLC |
| Principle | Physical separation of diastereomers | Enzyme-catalyzed stereoselective reaction | Differential interaction with a chiral stationary phase |
| Scalability | Excellent; easily scaled to kg level | Good; suitable for lab and industrial scale | Limited for preparative scale; excellent for analytical |
| Max Yield | Theoretically 50% per cycle (for one enantiomer) | Theoretically 50% for each enantiomer (as different compounds) | Theoretically ~100% (minus losses) |
| Purity (e.e.) | Can be very high (>99%) with recrystallization | Often very high (>99%) due to enzyme specificity | Excellent (>99.9%) |
| Development Time | Moderate to high (requires screening of agents and solvents) | Moderate (requires screening of enzymes and conditions) | Moderate to high (requires screening of columns and mobile phases) |
| Cost | Can be low if resolving agent is inexpensive and recyclable | Can be moderate; enzymes can be expensive but are reusable | High, especially for preparative scale (high column and solvent costs) |
| Best For | Large-scale industrial production | Processes where high selectivity is needed and both enantiomers are valuable | Rapid purity analysis (e.e. determination) and small-scale purification |
References
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Application Notes & Protocols: Synthesis of 2-Phenylalkanoic Acids via Grignard Reaction
Introduction: The Significance of 2-Phenylalkanoic Acids and the Grignard Approach
2-Phenylalkanoic acids, particularly 2-arylpropanoic acids, are a cornerstone of the pharmaceutical industry, forming the active core of the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), often referred to as "profens"[1]. This class of compounds includes well-known drugs such as ibuprofen and naproxen. The Grignard reaction offers a robust and versatile method for the synthesis of these crucial carboxylic acids. This method is highly valued in organic synthesis for its ability to form a new carbon-carbon bond and introduce a carboxylic acid functionality in a single, elegant transformation[2][3].
The core principle of this synthesis involves the nucleophilic addition of a Grignard reagent (an organomagnesium halide) to carbon dioxide, which is subsequently followed by an acidic workup to yield the desired 2-phenylalkanoic acid[2][4]. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 2-phenylalkanoic acids using the Grignard reaction, complete with detailed protocols, troubleshooting advice, and safety considerations.
Reaction Principle and Mechanism
The synthesis of a 2-phenylalkanoic acid via the Grignard reaction is a two-step process:
-
Formation of the Grignard Reagent: An appropriate 1-phenyl-1-haloalkane reacts with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent. The carbon-magnesium bond is highly polarized, rendering the carbon atom strongly nucleophilic[5][6].
-
Carboxylation and Workup: The nucleophilic Grignard reagent attacks the electrophilic carbon atom of carbon dioxide (often in the form of dry ice)[2][3]. This forms a magnesium carboxylate salt. Subsequent protonation of this salt with a dilute aqueous acid in a separate step liberates the final carboxylic acid product[2][7][8].
The overall reaction is highly exothermic and extremely sensitive to moisture and protic solvents. The strongly basic Grignard reagent will readily react with any acidic protons, leading to the formation of an unwanted alkane byproduct and a reduction in the yield of the desired carboxylic acid[2][6]. Therefore, all glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon)[2][9].
Visualizing the Transformation: Reaction Workflow
Caption: Workflow for 2-phenylalkanoic acid synthesis.
Detailed Experimental Protocol: Synthesis of 2-Phenylpropanoic Acid
This protocol details the synthesis of 2-phenylpropanoic acid, a common structural motif in many NSAIDs.
Materials and Equipment
| Reagents | Equipment |
| 1-Bromo-1-phenylethane | Three-necked round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Anhydrous diethyl ether or THF | Dropping funnel |
| Dry ice (solid CO₂) | Magnetic stirrer and stir bar |
| Hydrochloric acid (concentrated) | Ice bath |
| Diethyl ether (for extraction) | Heating mantle |
| Anhydrous sodium sulfate | Separatory funnel |
| Nitrogen or Argon gas supply | Rotary evaporator |
Step-by-Step Methodology
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware must be rigorously dried to remove any traces of water. This can be achieved by oven-drying at 120°C for several hours or by flame-drying under a vacuum or a stream of inert gas[9][10]. Assemble the apparatus (three-necked flask, condenser, and dropping funnel) while hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
-
Reagent Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. The dropping funnel should be charged with a solution of 1-bromo-1-phenylethane (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Initiation of the Reaction: Add a small portion (approximately 10%) of the 1-bromo-1-phenylethane solution to the magnesium turnings. The reaction should initiate spontaneously, evidenced by gentle bubbling and a slight warming of the flask. If the reaction does not start, gentle heating with a heat gun or the addition of a small crystal of iodine can be used to activate the magnesium surface[11][12].
-
Formation of the Grignard Reagent: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux[2]. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete formation of the Grignard reagent[2].
Part 2: Carboxylation and Workup
-
Carboxylation: Cool the Grignard reagent solution in an ice bath. In a separate, larger beaker, place a generous excess of crushed dry ice. Slowly and carefully pour the Grignard reagent solution onto the crushed dry ice with vigorous stirring[2]. A vigorous reaction will occur as the Grignard reagent reacts with the carbon dioxide.
-
Warming and Sublimation: Allow the mixture to warm to room temperature as the excess dry ice sublimes. This will leave a solid or semi-solid magnesium carboxylate salt.
-
Acidic Workup: Carefully add crushed ice to the reaction mixture, followed by the slow, dropwise addition of concentrated hydrochloric acid until the solution is acidic to litmus paper[2]. This will protonate the carboxylate salt and dissolve any remaining magnesium.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether. Combine the organic extracts.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. The solvent can then be removed under reduced pressure using a rotary evaporator to yield the crude 2-phenylpropanoic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Solvent | Anhydrous diethyl ether or THF | Ether solvents are crucial for solvating and stabilizing the Grignard reagent. Ensure the solvent is truly anhydrous to prevent quenching of the reagent. |
| Temperature | Gentle reflux during formation, 0°C for carboxylation | The formation is exothermic; controlling the addition rate maintains a safe temperature. Carboxylation is also exothermic and cooling prevents side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are highly reactive with oxygen and moisture. Maintaining an inert atmosphere is critical for good yields. |
| Initiation | Spontaneous or with heat/iodine | If the reaction fails to start, the magnesium surface may be passivated. Gentle heating or the addition of an iodine crystal can help initiate the reaction. |
| Workup | Slow addition of acid at low temperature | The workup is highly exothermic. Slow, controlled addition of acid prevents excessive heat generation and potential hazards. |
Safety Considerations
The Grignard reaction presents several significant safety hazards that must be carefully managed:
-
Flammability: The ether solvents used are highly flammable and volatile. Ensure the reaction is conducted in a well-ventilated fume hood, away from any open flames or ignition sources[9][10][13].
-
Exothermic Nature: Both the formation of the Grignard reagent and the carboxylation step are highly exothermic and can lead to a runaway reaction if not properly controlled[9][13][14]. Always have an ice bath readily available to cool the reaction if necessary[9][13].
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable hydrogen gas[15]. All equipment and reagents must be scrupulously dry[9][12].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and gloves[10][13].
References
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JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of a TNF inhibitor, flurbiprofen and an i-Pr analogue in enantioenriched forms by copper-catalyzed propargylic substitution with Grignard reagents. Retrieved from [Link]
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Reddit. (2022, July 28). Limiting a Grignard reaction? (also general question about limiting reagents). Retrieved from [Link]
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Chemistry Stack Exchange. (2017, February 16). Why can't the reaction of grignard reagent with carboxylic acid give a ketone?. Retrieved from [Link]
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CSIR-NCL Library, Pune. (2025). Continuous flow telescopic synthesis of 3-methoxy propiophenone by the grignard reaction. Retrieved from [Link]
-
Washington College. (n.d.). CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents | Request PDF. Retrieved from [Link]
-
University of Sydney. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]
-
Via Medica Journals. (2017, September 21). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Retrieved from [Link]
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National Institutes of Health. (n.d.). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Retrieved from [Link]
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National Institutes of Health. (2019, January 8). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Retrieved from [Link]
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PubMed. (n.d.). Two different pathways are involved in the beta-oxidation of n-alkanoic and n-phenylalkanoic acids in Pseudomonas putida U: genetic studies and biotechnological applications. Retrieved from [Link]
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Application Notes & Protocols: A Detailed Guide to the Synthesis of 2-Phenylpentanoic Acid Esters
Abstract
This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-phenylpentanoic acid and its subsequent conversion to various ester derivatives. 2-Phenylpentanoic acid is an aromatic carboxylic acid characterized by a pentanoic acid backbone with a phenyl group at the alpha position[1]. Its esters are of significant interest in medicinal chemistry and materials science. This document outlines two primary, field-proven methodologies: the synthesis of the parent carboxylic acid via alkylation of phenylacetonitrile followed by nitrile hydrolysis, and its subsequent esterification using both the classic Fischer-Speier method and the milder Steglich esterification for more sensitive substrates. The causality behind experimental choices, detailed reaction mechanisms, and quantitative data are presented to ensure reproducibility and success for researchers, scientists, and drug development professionals.
Introduction: Significance of 2-Phenylpentanoic Acid Esters
Substituted phenylalkanoic acids and their ester derivatives are prevalent motifs in a wide array of biologically active molecules and functional materials. The specific structure of 2-phenylpentanoic acid, featuring a chiral center at the α-carbon, makes it a valuable synthon for creating complex molecular architectures. The conversion of the carboxylic acid moiety into an ester allows for the modulation of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design and development. These application notes provide robust and versatile synthetic routes to access this important class of compounds.
Synthesis of the Precursor: 2-Phenylpentanoic Acid
The most efficient and common route to 2-phenylpentanoic acid involves a two-step sequence starting from phenylacetonitrile. This pathway consists of an α-alkylation followed by the hydrolysis of the nitrile group.
Logical Workflow: From Phenylacetonitrile to 2-Phenylpentanoic Acid
Caption: Overall workflow for the two-step synthesis of 2-phenylpentanoic acid.
Protocol 1: Synthesis of 2-Phenylpentanoic Acid
Step 1: α-Alkylation of Phenylacetonitrile to form 2-Phenylpentanenitrile
The first step involves the deprotonation of the α-carbon of phenylacetonitrile, which is acidic due to the inductive effect of the nitrile and the resonance stabilization of the resulting carbanion by the phenyl ring. This is followed by a standard SN2 reaction with an appropriate propyl halide.
-
Materials & Reagents:
Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. Phenylacetonitrile 117.15 11.7 g (11.4 mL) 1.0 Sodium Amide (NaNH₂) 39.01 4.3 g 1.1 1-Bromopropane 123.00 13.5 g (10.1 mL) 1.1 Anhydrous Toluene - 200 mL - Saturated NH₄Cl (aq) - 100 mL - Diethyl Ether - 150 mL - | Anhydrous MgSO₄ | - | As needed | - |
-
Procedure:
-
To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 200 mL of anhydrous toluene and sodium amide (4.3 g, 1.1 eq).
-
While stirring under a nitrogen atmosphere, add phenylacetonitrile (11.7 g, 1.0 eq) dropwise over 15 minutes. The solution may warm and evolve ammonia gas.
-
Heat the mixture to 50°C and stir for 1 hour to ensure complete formation of the sodium salt of phenylacetonitrile.
-
Cool the mixture to room temperature. Add 1-bromopropane (13.5 g, 1.1 eq) dropwise, maintaining the temperature below 30°C using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) and maintain for 3 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and cautiously quench the reaction by slowly adding 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude 2-phenylpentanenitrile, which can be purified by vacuum distillation or used directly in the next step.
-
Step 2: Hydrolysis of 2-Phenylpentanenitrile to 2-Phenylpentanoic Acid
The nitrile group is robust and requires harsh conditions for hydrolysis. Both acidic and basic conditions are effective, though acidic hydrolysis directly yields the carboxylic acid.[2][3][4] Basic hydrolysis first produces a carboxylate salt, which must be acidified in a separate workup step to yield the final product.[3][5] We will detail the acidic hydrolysis method.
-
Materials & Reagents:
Reagent Molar Mass ( g/mol ) Quantity Comments 2-Phenylpentanenitrile 159.23 ~15.9 g (from Step 1) 1.0 eq (assumed) Sulfuric Acid (conc.) 98.08 50 mL - Water 18.02 50 mL - Diethyl Ether - 200 mL For extraction 5% NaOH (aq) - As needed For workup | 6M HCl (aq) | - | As needed | For acidification |
-
Procedure:
-
In a 250 mL round-bottom flask, combine the crude 2-phenylpentanenitrile from the previous step with a mixture of 50 mL of water and 50 mL of concentrated sulfuric acid. Caution: Add the acid slowly to the water while cooling in an ice bath.
-
Heat the mixture under reflux (approx. 120-130°C) for 4-6 hours. The reaction progress can be monitored by the cessation of ammonia evolution (if starting from amide intermediate) or by TLC.
-
Cool the reaction mixture to room temperature and pour it over 200 g of crushed ice in a beaker.
-
Extract the aqueous mixture with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash them with water (1 x 50 mL).
-
Extract the ether solution with 5% aqueous sodium hydroxide. This converts the carboxylic acid to its water-soluble sodium salt, separating it from any unreacted nitrile.
-
Carefully acidify the aqueous sodium hydroxide extracts with 6M HCl until the pH is ~1-2, which will precipitate the 2-phenylpentanoic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine these final ether extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield 2-phenylpentanoic acid as a solid or viscous oil. The product can be further purified by recrystallization or vacuum distillation. A typical yield for the two-step process is 70-85%.
-
Esterification of 2-Phenylpentanoic Acid
Once the parent carboxylic acid is synthesized and purified, it can be converted into a variety of esters. The choice of method depends on the nature of the alcohol and the overall sensitivity of the substrate.
Method A: Fischer-Speier Esterification
This is a classic, equilibrium-controlled reaction where a carboxylic acid is refluxed with an alcohol in the presence of a strong acid catalyst.[6][7] To achieve high yields, the equilibrium must be shifted towards the products, typically by using a large excess of the alcohol or by removing the water byproduct as it forms.[8][9][10] This method is best suited for primary and secondary alcohols.[6]
Caption: Catalytic cycle of the DMAP-mediated Steglich esterification.
-
Protocol 3: Synthesis of tert-Butyl 2-Phenylpentanoate
Reagent Molar Mass ( g/mol ) Quantity Molar Equiv. 2-Phenylpentanoic Acid 178.23 8.91 g 1.0 tert-Butanol 74.12 5.5 g (7.0 mL) 1.5 DCC 206.33 11.3 g 1.1 DMAP 122.17 0.3 g 0.05 Dichloromethane (DCM) - 150 mL - | Acetic Acid (glacial) | - | 1 mL | For quench |
-
Procedure:
-
To a 250 mL round-bottom flask, add 2-phenylpentanoic acid (8.91 g, 1.0 eq), tert-butanol (5.5 g, 1.5 eq), and DMAP (0.3 g, 0.05 eq).
-
Dissolve the components in 150 mL of anhydrous dichloromethane (DCM) and cool the flask to 0°C in an ice bath with stirring.
-
In a separate beaker, dissolve DCC (11.3 g, 1.1 eq) in 50 mL of anhydrous DCM.
-
Add the DCC solution dropwise to the cooled reaction mixture over 30 minutes. A white precipitate (DCU) will begin to form.
-
Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).
-
Quench any unreacted DCC by adding 1 mL of glacial acetic acid and stirring for 1 hour.
-
Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure tert-butyl 2-phenylpentanoate. Typical yields range from 75-90%.
-
Summary and Method Comparison
| Feature | Fischer-Speier Esterification | Steglich Esterification (DCC/DMAP) |
| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | DCC (activator), DMAP (catalyst) |
| Conditions | High temperature (reflux) | Mild (0°C to room temperature) |
| Byproducts | Water | Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, simple setup | Mild conditions, high yields, suitable for sensitive/hindered substrates [11][12] |
| Disadvantages | Harsh acidic conditions, equilibrium-limited, not for tertiary alcohols [6] | More expensive reagents, DCU removal can be tedious, DCC is an allergen |
| Workup | Liquid-liquid extraction to remove acid and excess alcohol | Filtration to remove DCU, followed by liquid-liquid extraction |
References
- Nitrile to Acid - Common Conditions.
- Making Carboxylic Acids by the Hydrolysis of Nitriles - Chemistry LibreTexts.
- Steglich Esterific
- Fischer–Speier esterific
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles - Moodle.
- hydrolysis of nitriles - Chemguide.
- Steglich esterific
- Fischer Esterific
- Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.
- Nitrile hydrolysis methods to get carboxylic acids - Sciencemadness Discussion Board.
- Fischer esterific
- Fischer Esterific
- Acid to Ester - Common Conditions.
- Conversion of Carboxylic acids to amides using DCC as an activ
- CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica.
- Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
- esterification - alcohols and carboxylic acids - Chemguide.
- Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterific
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- 8. Fischer Esterification [organic-chemistry.org]
- 9. Fischer esterification - Sciencemadness Wiki [sciencemadness.org]
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- 11. Steglich Esterification [organic-chemistry.org]
- 12. Steglich esterification - Wikipedia [en.wikipedia.org]
Protocol for the Synthesis of 2-Phenylpentanoic Acid Amides
< . APPLICATION NOTE & PROTOCOL
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide for the synthesis of 2-phenylpentanoic acid amides, a class of compounds with significant interest in medicinal chemistry due to their potential biological activities.[1][2][3][4] Two primary, reliable, and scalable protocols are presented: the acylation of amines using an activated carboxylic acid intermediate (the acyl chloride route), and the direct amide coupling of 2-phenylpentanoic acid with an amine using a coupling agent. This guide offers in-depth, step-by-step methodologies, discusses the rationale behind procedural choices, and provides troubleshooting insights to ensure successful synthesis and purification.
Introduction: The Significance of 2-Phenylpentanoic Acid Amides
2-Phenylpentanoic acid and its derivatives are recognized as valuable scaffolds in organic and medicinal chemistry.[1] The incorporation of an amide functional group can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Amide derivatives of similar phenylalkanoic acids have demonstrated a wide range of biological activities, including anticancer and antimicrobial properties.[2][3][4] The amide bond is a cornerstone of many pharmaceuticals, and its formation is one of the most frequently performed reactions in drug discovery.[5] This guide provides researchers with robust protocols to synthesize a variety of 2-phenylpentanoic acid amides for screening and development purposes.
Overview of Synthetic Strategies
The synthesis of an amide bond from a carboxylic acid and an amine is fundamentally a condensation reaction. However, direct reaction requires high temperatures and often results in low yields.[6][7] Therefore, the carboxylic acid must first be "activated" to facilitate the nucleophilic attack by the amine. This guide details two of the most common and effective strategies for this transformation.
DOT Script for Synthetic Overview
Caption: General overview of the two primary synthetic routes to 2-phenylpentanoic acid amides.
Protocol 1: Synthesis via Acyl Chloride Intermediate
This two-step method involves the initial conversion of 2-phenylpentanoic acid to its more reactive acyl chloride, followed by reaction with the desired amine. This is a classic and highly effective method, particularly for less reactive amines.[7][8]
Expertise & Experience: Why Choose the Acyl Chloride Route?
The conversion to an acyl chloride significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. This method is often preferred for its high yields and the fact that the byproducts of the chlorination step are typically gaseous and easily removed.[9] Thionyl chloride (SOCl₂) is a common reagent for this transformation because it produces gaseous byproducts (SO₂ and HCl), simplifying purification.[9][10] Oxalyl chloride is another excellent, albeit more expensive, option that often provides cleaner reactions and higher yields.[11][12]
Step-by-Step Protocol
Step A: Formation of 2-Phenylpentanoyl Chloride
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a drying tube (or under an inert atmosphere of nitrogen or argon), dissolve 2-phenylpentanoic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or toluene, approx. 5-10 mL per gram of acid).
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the stirred solution at room temperature.[9] Caution: This reaction is exothermic and releases toxic gases (HCl and SO₂). Perform this step in a well-ventilated fume hood.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM, 110°C for toluene) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 2-phenylpentanoyl chloride is often used directly in the next step without further purification.
Step B: Amide Formation
-
Amine Solution: In a separate flask, dissolve the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. The base is crucial to neutralize the HCl generated during the reaction.[13]
-
Acyl Chloride Addition: Dissolve the crude 2-phenylpentanoyl chloride from Step A in a small amount of anhydrous DCM. Add this solution dropwise to the cooled, stirred amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel or by recrystallization.
-
DOT Script for Acyl Chloride Reaction Workflow
Sources
- 1. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
Application Notes & Protocols: Strategic Use of 2-Phenylpentanoic Acid in the Synthesis of Novel Bioactive Scaffolds
[Senior Application Scientist Introduction]
Welcome to this in-depth guide on the synthetic utility of 2-phenylpentanoic acid. As researchers and drug development professionals, our goal is to identify and utilize versatile chemical building blocks to construct novel molecular architectures with potential therapeutic value. 2-Phenylpentanoic acid, with its chiral center and dual reactivity stemming from the carboxylic acid and the aromatic ring, represents a significantly underexplored starting material. This document moves beyond a simple recitation of protocols; it aims to provide a strategic framework for its application, grounded in mechanistic understanding and practical, field-tested insights. We will explore how to leverage its structural features to synthesize unique amide and ester libraries and to build more complex heterocyclic systems. The protocols herein are designed to be robust and reproducible, forming a solid foundation for your discovery programs.
Part 1: Foundational Chemistry & Strategic Considerations
2-Phenylpentanoic acid is a chiral carboxylic acid. The presence of the stereocenter at the α-position is a key feature that can be exploited to introduce three-dimensional complexity into target molecules, a critical aspect for enhancing biological activity and selectivity. The primary reactive handle is the carboxylic acid group, which readily undergoes esterification and amidation. The phenyl ring, while less reactive, can be functionalized through electrophilic aromatic substitution, although this often requires harsher conditions.
Key Structural Features and Reactivity
-
Chirality: The α-stereocenter allows for the synthesis of enantiomerically pure compounds, which is crucial for studying stereospecific interactions with biological targets.
-
Carboxylic Acid Group: This is the most versatile functional group, serving as a linchpin for forming amide and ester bonds, which are prevalent in many drug molecules.
-
Aromatic Ring: Provides a scaffold for further functionalization and can participate in π-π stacking interactions with biological receptors.
Strategic Approach to Derivatization
Our strategy will focus on two primary vectors for diversification, as illustrated in the workflow below. The initial and most accessible approach is the modification of the carboxylic acid moiety. A secondary, more advanced approach involves the functionalization of the phenyl ring.
Figure 1: A high-level overview of the synthetic strategies for derivatizing 2-phenylpentanoic acid.
Part 2: Protocol I - Synthesis of a Diverse Amide Library
The formation of an amide bond is a cornerstone of medicinal chemistry. This protocol details a reliable method for coupling 2-phenylpentanoic acid with a variety of primary and secondary amines using carbodiimide chemistry.
Mechanistic Rationale
We will employ (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) in the presence of (Hydroxybenzotriazole) (HOBt). EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine. However, it can also rearrange to a stable N-acylurea byproduct. HOBt is added as a crucial scavenger that reacts with the O-acylisourea to form an activated HOBt ester. This ester is less prone to side reactions and efficiently acylates the target amine, leading to higher yields and purity of the desired amide.
Figure 2: The reaction pathway for EDC/HOBt mediated amide coupling, highlighting the role of HOBt in preventing side reactions.
Detailed Experimental Protocol
Materials:
-
2-Phenylpentanoic acid
-
(1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)
-
(Hydroxybenzotriazole) (HOBt)
-
A selection of primary and secondary amines
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-phenylpentanoic acid (1.0 eq). Dissolve it in anhydrous DMF to a concentration of 0.5 M.
-
Activation: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 20 minutes. The solution should remain clear.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) to liberate the free amine.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash sequentially with 1 M HCl (to remove excess amine and EDC byproducts), saturated NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Data Summary and Expected Outcomes
The following table provides representative data for the synthesis of three different amides, demonstrating the versatility of this protocol.
| Amine Substrate | Product Structure | Yield (%) | Purity (LC-MS) |
| Aniline | N-phenyl-2-phenylpentanamide | 85% | >98% |
| Benzylamine | N-benzyl-2-phenylpentanamide | 92% | >99% |
| Morpholine | 1-(morpholino)-2-phenylpentan-1-one | 88% | >98% |
Part 3: Protocol II - Fischer-Speier Esterification for Novel Esters
For the synthesis of simple alkyl esters of 2-phenylpentanoic acid, the Fischer-Speier esterification offers a straightforward and cost-effective method. This acid-catalyzed reaction is particularly useful for generating bulk quantities of ester derivatives for further functionalization.
Mechanistic Rationale
The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (typically H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester. The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used as the solvent (in large excess), or water is removed as it is formed.
Figure 3: The mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol
Materials:
-
2-Phenylpentanoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-phenylpentanoic acid (1.0 eq) in the desired alcohol (used as the solvent, typically 10-20 volumes).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a 10 mmol scale reaction) to the solution.
-
Reflux: Heat the reaction mixture to reflux. The temperature will depend on the boiling point of the alcohol used.
-
Reaction Monitoring: Monitor the reaction by TLC until completion (typically 2-6 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude ester is often of high purity. If necessary, it can be further purified by distillation under reduced pressure or by flash column chromatography.
Data Summary and Expected Outcomes
| Alcohol | Product Structure | Yield (%) | Purity (GC-MS) |
| Methanol | Methyl 2-phenylpentanoate | 95% | >99% |
| Ethanol | Ethyl 2-phenylpentanoate | 93% | >99% |
| Propan-1-ol | Propyl 2-phenylpentanoate | 90% | >98% |
Part 4: Advanced Applications - Towards Heterocyclic Scaffolds
The derivatives synthesized in the previous sections can serve as advanced intermediates for the construction of more complex molecular architectures, such as heterocycles. For instance, the N-aryl amides can be subjected to intramolecular cyclization reactions, like the Bischler-Napieralski or Pictet-Spengler type reactions, to form dihydroisoquinoline or tetrahydro-β-carboline scaffolds, respectively. These are privileged structures in medicinal chemistry.
This section serves as a conceptual guide for further exploration, as the specific conditions for these transformations would be highly substrate-dependent and require significant optimization. The key takeaway is that the initial, simple derivatization of 2-phenylpentanoic acid opens doors to a vast and complex chemical space.
References
-
Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068. [Link]
-
König, W., & Geiger, R. (1970). Eine neue Methode zur Synthese von Peptiden: Aktivierung der Carboxylgruppe mit Dicyclohexylcarbodiimid unter Zusatz von 1-Hydroxy-benzotriazolen. Chemische Berichte, 103(3), 788–798. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
Application Notes & Protocols: Asymmetric Synthesis of 2-Phenylpentanoic Acid Derivatives
Introduction
2-Phenylpentanoic acid and its derivatives represent a significant class of compounds in medicinal chemistry and materials science. The stereochemistry at the α-position is often crucial for their biological activity and material properties. Consequently, the development of robust and efficient methods for their asymmetric synthesis is of paramount importance to researchers in both academic and industrial settings, particularly in drug development. This guide provides a detailed exploration of three principal strategies for the asymmetric synthesis of 2-phenylpentanoic acid: catalytic asymmetric hydrogenation, diastereoselective alkylation using chiral auxiliaries, and enzymatic kinetic resolution. Each section is designed to provide not only a step-by-step protocol but also the underlying mechanistic principles, empowering researchers to understand, adapt, and troubleshoot these powerful synthetic methodologies.
Strategic Overview: Pathways to Enantiopure 2-Phenylpentanoic Acid
The selection of a synthetic strategy depends on various factors including available starting materials, required enantiopurity, scalability, and cost. Below is a depiction of the three distinct synthetic routes detailed in this guide.
Caption: Overview of the three primary strategies for asymmetric synthesis of 2-phenylpentanoic acid.
Strategy 1: Catalytic Asymmetric Hydrogenation
This is arguably one of the most elegant and atom-economical methods for establishing the chiral center. The strategy involves the hydrogenation of a prochiral precursor, (E)-2-phenylpent-2-enoic acid, using a chiral transition metal catalyst. Rhodium and Iridium complexes featuring chiral phosphine ligands are particularly effective for the hydrogenation of α,β-unsaturated carboxylic acids[1][2].
Mechanistic Insight: The Origin of Enantioselectivity
The enantioselectivity in Rhodium-catalyzed hydrogenation is determined at the stage of oxidative addition of hydrogen and subsequent migratory insertion. The chiral ligand creates a sterically and electronically differentiated environment around the metal center. The substrate coordinates to the rhodium complex in two possible diastereomeric forms. Due to steric interactions between the substrate and the chiral ligand, one of these diastereomeric intermediates is significantly lower in energy, leading to the preferential formation of one enantiomer of the product[3]. The carboxylic acid group of the substrate plays a crucial role by coordinating to the metal center, which enhances the rigidity of the catalyst-substrate complex and, consequently, the enantioselectivity.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Protocol 1A: Synthesis of (E)-2-Phenylpent-2-enoic Acid (Precursor)
The necessary precursor can be synthesized via a Knoevenagel-Doebner condensation between benzaldehyde and ethyl pentanoate, followed by hydrolysis[4][5][6].
-
Reaction Setup: To a round-bottom flask, add benzaldehyde (1.0 eq), ethyl pentanoate (1.2 eq), and piperidine (0.1 eq) in pyridine as the solvent.
-
Condensation: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into a separatory funnel containing 1 M HCl (aq). Extract the product with ethyl acetate (3x).
-
Purification & Hydrolysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude ester is then hydrolyzed by refluxing with an excess of 10% aqueous NaOH for 2-4 hours.
-
Isolation: After cooling, the aqueous solution is washed with diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated HCl until a precipitate forms. The solid (E)-2-phenylpent-2-enoic acid is collected by filtration, washed with cold water, and dried.
Protocol 1B: Asymmetric Hydrogenation
This protocol is adapted from established procedures for similar substrates using Rhodium-based catalysts[2][7][8].
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ (0.01 eq) and a suitable chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos) (0.011 eq) in degassed methanol. The solution is stirred for 20 minutes to form the active catalyst.
-
Reaction: To the catalyst solution, add (E)-2-phenylpent-2-enoic acid (1.0 eq).
-
Hydrogenation: The flask is sealed, purged with hydrogen gas, and then pressurized with H₂ (e.g., 5 bar). The reaction is stirred vigorously at room temperature for 12-24 hours.
-
Work-up: Upon completion (monitored by ¹H NMR or TLC), the hydrogen pressure is carefully released, and the solvent is removed under reduced pressure.
-
Purification: The residue is dissolved in ethyl acetate and filtered through a short plug of silica gel to remove the catalyst. The filtrate is concentrated to yield the crude 2-phenylpentanoic acid. Further purification can be achieved by recrystallization or column chromatography.
-
Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.
| Catalyst System | Substrate Type | Pressure (bar) | Temp (°C) | ee (%) | Yield (%) | Reference |
| [Rh((R,R)-Me-DuPhos)]⁺ | α-(Acylamino)acrylic acids | 1-20 | 25 | >95 | >95 | [9] |
| [Ir-SIPHOX] | α,β-Unsaturated Carboxylic Acids | 1-50 | 25-50 | >99 | >95 | [10] |
| [Ru((R)-BINAP)]Cl₂ | α,β-Unsaturated Carboxylic Acids | 4-10 | 25-80 | >92 | >90 | [1] |
Strategy 2: Diastereoselective Alkylation with a Chiral Auxiliary
This classic and reliable strategy involves the temporary attachment of a chiral auxiliary to a phenylacetic acid precursor. The auxiliary then directs the stereochemistry of a subsequent alkylation reaction. Evans' oxazolidinones are among the most successful and widely used auxiliaries for this purpose[11][12].
Mechanistic Insight: The Role of the Chiral Auxiliary
The effectiveness of Evans' oxazolidinone auxiliary stems from its ability to form a rigid, chelated (Z)-enolate upon deprotonation with a strong base like LDA or NaHMDS. The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl or isopropyl group) effectively blocks one face of the enolate. Consequently, the incoming electrophile (in this case, a propyl halide) can only approach from the less sterically hindered face, leading to the formation of one diastereomer in high excess[12][13].
Caption: Diastereoselective alkylation using an Evans' chiral auxiliary.
Protocol 2A: Acylation of the Chiral Auxiliary
-
Setup: A flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar) is charged with (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C.
-
Deprotonation: Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Acylation: In a separate flask, prepare phenylacetyl chloride from phenylacetic acid and thionyl chloride. Add the freshly prepared phenylacetyl chloride (1.1 eq) to the lithium salt solution at -78 °C.
-
Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the N-acyl oxazolidinone by column chromatography.
Protocol 2B: Diastereoselective Alkylation and Auxiliary Cleavage
This protocol is adapted from standard Evans' alkylation procedures[12][14].
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF in a flame-dried flask under inert atmosphere. Cool the solution to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) dropwise and stir for 30 minutes.
-
Alkylation: Add 1-iodopropane (1.5 eq) to the enolate solution at -78 °C. Stir at this temperature for 4 hours, then allow to warm slowly to 0 °C over 2 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. The diastereomeric ratio can be determined by ¹H NMR of the crude product. Purify by column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: Dissolve the purified alkylated product in a mixture of THF and water (4:1). Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by lithium hydroxide (2.0 eq). Stir vigorously for 4 hours.
-
Isolation: Quench the excess peroxide by adding aqueous Na₂SO₃. Remove the THF under reduced pressure. The aqueous residue is made basic with 1 M NaOH and extracted with CH₂Cl₂ to recover the chiral auxiliary. The aqueous layer is then acidified with 1 M HCl and extracted with ethyl acetate to isolate the desired 2-phenylpentanoic acid.
-
Analysis: Determine the enantiomeric excess of the final product by chiral HPLC.
| Chiral Auxiliary | Electrophile | Base | de (%) | Yield (%) | Reference |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl Iodide | NaHMDS | 98:2 | ~85 | [12] |
| Pseudoephedrine Amide | Benzyl Bromide | LDA | >98 | >90 | [14] |
Strategy 3: Enzymatic Kinetic Resolution
Kinetic resolution is a powerful technique for separating a racemic mixture. It utilizes an enzyme that selectively catalyzes the reaction of one enantiomer, leaving the other unreacted. Lipases are particularly well-suited for resolving racemic carboxylic acids or their esters due to their high enantioselectivity and operational stability in organic solvents[15][16].
Mechanistic Insight: The "Ping-Pong Bi-Bi" Mechanism
Lipase-catalyzed hydrolysis or transesterification follows a "ping-pong bi-bi" mechanism. The enzyme's active site contains a catalytic triad (e.g., Ser-His-Asp). The serine residue attacks the carbonyl group of one enantiomer of the ester, forming a tetrahedral intermediate which then collapses to release the alcohol and form a covalent acyl-enzyme intermediate. This intermediate then reacts with a nucleophile (water in hydrolysis, or another alcohol in transesterification) to release the carboxylic acid and regenerate the enzyme[3][17]. The enantioselectivity arises from the differential fit of the two enantiomers into the chiral active site of the enzyme; one enantiomer forms the acyl-enzyme intermediate at a much faster rate than the other[18].
Protocol 3A: Preparation of Racemic Ethyl 2-Phenylpentanoate
-
Esterification: In a round-bottom flask, dissolve racemic 2-phenylpentanoic acid (1.0 eq) in an excess of absolute ethanol.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction, remove the excess ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over Na₂SO₄ and concentrate to give the racemic ester, which can be used without further purification.
Protocol 3B: Lipase-Catalyzed Kinetic Resolution
This protocol is based on established methods for the resolution of similar arylalkanoic acids[16][19][20].
-
Reaction Setup: To a flask containing a phosphate buffer solution (pH 7.0), add the racemic ethyl 2-phenylpentanoate (1.0 eq).
-
Enzyme Addition: Add a lipase, such as Candida antarctica lipase B (CAL-B, often immobilized as Novozym 435) or Pseudomonas cepacia lipase (50-100 mg per mmol of substrate).
-
Resolution: Stir the suspension vigorously at a controlled temperature (e.g., 30-40 °C). The progress of the reaction is monitored by taking small aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining ester and the formed acid. The reaction is stopped at or near 50% conversion to maximize the enantiopurity of both components.
-
Separation: Once ~50% conversion is reached, filter off the immobilized enzyme (which can be washed and reused).
-
Isolation: Acidify the filtrate with 1 M HCl and extract with ethyl acetate. The organic layer contains the unreacted ester. The aqueous layer contains the sodium salt of the resolved acid. After separation of the layers, the aqueous layer is further acidified and extracted to obtain the resolved acid. The organic layer is washed, dried, and concentrated to recover the unreacted ester.
-
Final Product: The resolved ester can be hydrolyzed to the corresponding carboxylic acid enantiomer by standard basic hydrolysis.
| Enzyme Source | Substrate Type | Solvent | E-value* | ee (%) at ~50% conversion | Reference |
| Candida antarctica Lipase B | Racemic 3-phenylpentanoate | Buffer/Toluene | 25 | >95 (acid) | [16] |
| Pseudomonas cepacia Lipase | Racemic 2-substituted cycloalkanols | Diisopropyl ether | >200 | >99 (ester and alcohol) | [20] |
| Candida rugosa Lipase | Racemic α-alkyl phenylacetic esters | Buffer (pH 6.0) | High | >90 | [18] |
*The E-value is the enantiomeric ratio, a measure of the enzyme's selectivity.
Analytical Method: Determination of Enantiomeric Excess
Accurate determination of the enantiomeric excess (ee) is critical for validating the success of any asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method[21][22].
Protocol: Chiral HPLC Analysis of 2-Phenylpentanoic Acid
-
Sample Preparation: Prepare a dilute solution of the 2-phenylpentanoic acid product (approx. 1 mg/mL) in the mobile phase. For analysis of the acid, it is often necessary to derivatize it to an ester (e.g., methyl or ethyl ester) using diazomethane or Fischer esterification to improve peak shape and resolution.
-
HPLC Conditions (Typical Starting Point):
-
Column: Chiralpak® ID-U or similar amylose-based CSP[23].
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Temperature: 25 °C.
-
-
Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers should elute as separate peaks. The ee is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee (%) = |(A1 - A2) / (A1 + A2)| * 100
Conclusion
This guide has detailed three robust and field-proven methodologies for the asymmetric synthesis of 2-phenylpentanoic acid derivatives. Catalytic asymmetric hydrogenation offers an elegant and highly efficient route from prochiral olefins. Diastereoselective alkylation using Evans' auxiliaries provides a reliable and predictable method with high stereocontrol. Finally, enzymatic kinetic resolution presents a green and highly selective alternative for separating racemic mixtures. The choice of method will be dictated by the specific needs of the researcher, but the protocols and mechanistic insights provided herein should serve as a strong foundation for the successful synthesis of these valuable chiral compounds.
References
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Sci-Hub. (n.d.). On the Mechanism of Stereoselection in Rh-Catalyzed Asymmetric Hydrogenation: A General Approach for Predicting the Sense of Enantioselectivity. Retrieved from [Link]
- Parve, O., et al. (n.d.). Lipase-Catalysed Enantioselective Hydrolysis: Interpretation of the Kinetic Results in Terms of Frontier Orbital Localisation. Journal of Molecular Structure: THEOCHEM.
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Berglund, P., & Hult, K. (1993). Enantioselective lipase-catalyzed ester hydrolysis: effects on rates and enantioselectivity from a variation of the ester structure. Chirality, 5(3), 154-8. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
- Chatterjee, A. (n.d.). Knoevenagel Condensation. In Name Reactions in Organic Synthesis. Cambridge University Press.
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van den Berg, J. C., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-408. Available at: [Link]
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Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
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University of Regensburg. (2015). Asymmetric Hydrogenation. Retrieved from [Link]
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RSC Publishing. (2012). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews. Available at: [Link]
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Springer Nature Experiments. (n.d.). Chiral Mobile-Phase Additives in HPLC Enantioseparations. Retrieved from [Link]
-
Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
- Zhang, X. P., et al. (2012). Enantioselective Synthesis of Chiral 2-Phenylpropanol via Rh-catalyzed Asymmetric Hydrogenation of 2-Phenylprop-2-en-1-ol. Chinese Journal of Organic Chemistry, 32(10), 1935-1940.
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de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(11), 3193. Available at: [Link]
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YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. Retrieved from [Link]
-
Sun, H., et al. (2024). Rhodium-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation of α-Nitro Ketones. Organic Letters, 26(46), 10008-10012. Available at: [Link]
-
Am Ende, D. J., & DeVine, P. N. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory. Journal of Chemical Education, 85(5), 695. Available at: [Link]
-
Scribd. (n.d.). 9-Asymmetric Alkylation of Enolates. Retrieved from [Link]
-
Li, S., et al. (2008). Iridium-Catalyzed Enantioselective Hydrogenation of α,β-Unsaturated Carboxylic Acids. Journal of the American Chemical Society, 130(27), 8584-8585. Available at: [Link]
-
SciSpace. (n.d.). Kinetic Analysis and Simulation Studies for Lipase-Catalysed Resolution of Racemic 2-Methyl-1-Pentanol. Retrieved from [Link]
-
Itoh, T., et al. (2012). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. The Journal of Organic Chemistry, 77(2), 919-931. Available at: [Link]
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Wiley-VCH. (n.d.). Rhodium-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Evans Enolate Alkylation-Hydrolysis. Retrieved from [Link]
-
Ismail, D., et al. (2020). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules, 25(17), 3959. Available at: [Link]
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Hoge, G., et al. (2004). Highly selective asymmetric hydrogenation using a three hindered quadrant bisphosphine rhodium catalyst. Journal of the American Chemical Society, 126(19), 5966-7. Available at: [Link]
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ResearchGate. (n.d.). Kinetics of lipase-catalyzed kinetic resolutions of racemic compounds: Reparameterization in terms of specificity constants. Retrieved from [Link]
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Forró, E., & Fülöp, F. (2003). [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols]. Magyar kemiai folyoirat, 109(2), 68-75. Available at: [Link]
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Application Notes and Protocols for the Laboratory-Scale Production of 2-Phenylpentanoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Phenylpentanoic Acid
2-Phenylpentanoic acid is an aromatic carboxylic acid characterized by a pentanoic acid backbone with a phenyl group at the alpha-position.[1] This structure imparts a unique combination of lipophilicity from the phenyl and propyl groups and polarity from the carboxylic acid moiety. As a result, 2-phenylpentanoic acid and its derivatives are of significant interest in medicinal chemistry and drug development, serving as valuable intermediates in the synthesis of various pharmaceutical compounds.[2] Its structural features are key to its potential biological activity, making robust and well-characterized laboratory-scale synthesis protocols essential for further research and development.[2]
This guide provides a comprehensive, in-depth technical overview of a reliable and scalable laboratory method for the production of 2-phenylpentanoic acid. Beyond a simple recitation of steps, this document elucidates the underlying chemical principles, ensuring that the researcher can not only replicate the synthesis but also troubleshoot and adapt it as needed.
Synthetic Strategy: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis
While several synthetic routes to 2-phenylalkanoic acids exist, including malonic ester synthesis and Grignard carboxylation, the alkylation of phenylacetonitrile followed by vigorous hydrolysis of the resultant nitrile offers a straightforward and efficient two-step process. This method is particularly advantageous due to the commercial availability and relatively low cost of the starting materials.
The overall synthetic pathway is depicted below:
Caption: Overall synthetic scheme for 2-Phenylpentanoic Acid.
Part 1: α-Alkylation of Phenylacetonitrile
The first stage of this synthesis involves the deprotonation of phenylacetonitrile at the benzylic position, followed by nucleophilic attack on an alkyl halide. The acidity of the α-proton is significantly enhanced by the electron-withdrawing nitrile group and the resonance stabilization of the resulting carbanion by the adjacent phenyl ring.
A strong base is required to efficiently deprotonate the α-carbon. Sodium amide (NaNH₂) is a common and effective choice for this transformation due to its high basicity and its tendency to be sparingly soluble in non-polar aprotic solvents, which can sometimes aid in preventing side reactions.
The subsequent reaction with an alkylating agent, in this case, 1-bromopropane, proceeds via an SN2 mechanism to form the new carbon-carbon bond, yielding 2-phenylpentanenitrile.
Part 2: Hydrolysis of 2-Phenylpentanenitrile
The conversion of the nitrile functional group to a carboxylic acid is a classic transformation in organic synthesis. This can be achieved under either acidic or basic conditions.[3][4] Both pathways typically proceed through an amide intermediate.[4][5]
-
Base-Catalyzed Hydrolysis: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide.[4][5] The amide is then further hydrolyzed under the basic conditions to yield a carboxylate salt. Subsequent acidification is necessary to obtain the final carboxylic acid.[3]
-
Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[6] A weak nucleophile, such as water, can then attack the nitrile carbon.[6] A series of proton transfers leads to the formation of a protonated amide, which is then hydrolyzed to the carboxylic acid and an ammonium salt.[6][7]
For this protocol, we will focus on a robust basic hydrolysis followed by acidic workup.
Experimental Protocols
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Fume Hood: All steps of this synthesis must be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Sodium Amide (NaNH₂): A highly reactive and water-sensitive solid. It can react violently with water to produce flammable ammonia gas and corrosive sodium hydroxide.[6][8][9] Handle under an inert atmosphere (e.g., nitrogen or argon).[9] Causes severe skin and eye burns.[6]
-
Phenylacetonitrile: Toxic if swallowed, in contact with skin, or if inhaled.[10][11][12] Handle with care, avoiding inhalation of vapors.
-
1-Bromopropane: A flammable liquid and vapor.[13][14][15] It is harmful if inhaled and may cause irritation to the skin, eyes, and respiratory tract.[13][14] It is also a suspected reproductive toxin.[13][14]
-
Sodium Hydroxide (NaOH): A corrosive solid that can cause severe skin and eye burns.[2][7][16][17][18] Handle with care to avoid contact.
-
Hydrochloric Acid (HCl): A corrosive liquid that can cause severe skin and eye burns, as well as respiratory irritation.[4][5][19][20][21]
-
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Phenylacetonitrile | 117.15 | 11.7 g | 0.10 |
| Sodium Amide (95%) | 39.01 | 4.3 g | 0.10 |
| 1-Bromopropane | 122.99 | 14.8 g (10.9 mL) | 0.12 |
| Toluene (anhydrous) | - | 150 mL | - |
| Sodium Hydroxide | 40.00 | 20.0 g | 0.50 |
| Water | 18.02 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | As needed | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Step-by-Step Synthesis
Part A: Synthesis of 2-Phenylpentanenitrile
-
Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a nitrogen inlet, add sodium amide (4.3 g, 0.10 mol).
-
Solvent Addition: Add anhydrous toluene (150 mL) to the flask.
-
Addition of Phenylacetonitrile: While stirring under a nitrogen atmosphere, slowly add phenylacetonitrile (11.7 g, 0.10 mol) dropwise over 15 minutes. The reaction mixture may warm up and turn a reddish-brown color.
-
Alkylation: After the addition of phenylacetonitrile is complete, add 1-bromopropane (14.8 g, 0.12 mol) dropwise over 30 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition of 1-bromopropane, continue stirring the reaction mixture at reflux for 2 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture to room temperature and then carefully quench the reaction by the slow, dropwise addition of 50 mL of water. This will neutralize any unreacted sodium amide and should be done in a fume hood as ammonia gas will be evolved.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 50 mL of water, 50 mL of dilute hydrochloric acid, and finally with 50 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield crude 2-phenylpentanenitrile.
Part B: Hydrolysis to 2-Phenylpentanoic Acid
-
Hydrolysis Setup: To the crude 2-phenylpentanenitrile, add a solution of sodium hydroxide (20.0 g, 0.50 mol) in 100 mL of water.
-
Reflux: Heat the mixture to reflux with vigorous stirring. The hydrolysis of the nitrile can take several hours. Monitor the reaction for the cessation of ammonia evolution (test with moist pH paper). This may take 6-12 hours.
-
Cooling and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with 50 mL of diethyl ether to remove any unreacted nitrile or non-acidic byproducts. Discard the ether layer.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify by the slow addition of concentrated sulfuric acid until the pH is approximately 1-2. A precipitate of 2-phenylpentanoic acid should form.
-
Isolation: Extract the acidified aqueous layer with three 75 mL portions of diethyl ether.
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of water and then 50 mL of brine. Dry the ether layer over anhydrous magnesium sulfate.
-
Final Product: Filter the solution and remove the diethyl ether under reduced pressure to yield crude 2-phenylpentanoic acid.
Purification and Characterization
Purification
The crude 2-phenylpentanoic acid can be purified by either recrystallization or distillation.
-
Recrystallization: This is a common method for purifying solid carboxylic acids.[22] A suitable solvent system would be a mixture of a solvent in which the acid is soluble (e.g., a minimal amount of hot toluene or diethyl ether) and a solvent in which it is less soluble (e.g., hexane or petroleum ether).[23] The crude acid is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy.[23] Upon slow cooling, crystals of pure 2-phenylpentanoic acid should form.
-
Vacuum Distillation: For liquid carboxylic acids or those with lower melting points, vacuum distillation can be an effective purification method.[24][25] This technique is particularly useful for removing non-volatile impurities.[25]
Characterization
The identity and purity of the synthesized 2-phenylpentanoic acid should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| Appearance | White to off-white solid.[1] |
| Melting Point | Literature values should be consulted for comparison. |
| 1H NMR | Expected signals would include a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, another multiplet for the methylene group next to the chiral center, a triplet for the methine proton at the α-position, multiplets for the aromatic protons, and a broad singlet for the carboxylic acid proton. |
| 13C NMR | Expected signals would include those for the aliphatic carbons of the propyl chain, the methine carbon at the α-position, the aromatic carbons (with distinct signals for the ipso, ortho, meta, and para carbons), and the carbonyl carbon of the carboxylic acid. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 2500-3300 cm-1 characteristic of the O-H stretch of a carboxylic acid dimer. A strong absorption band around 1700 cm-1 corresponding to the C=O stretch of the carbonyl group. |
| Mass Spectrometry (MS) | The molecular ion peak ([M]+) should be observed at m/z = 178.23.[26][27] Common fragmentation patterns for phenylalkanoic acids may also be observed. |
Logical and Mechanistic Diagrams
Caption: Mechanism of α-Alkylation of Phenylacetonitrile.
Caption: Workflow for the Hydrolysis and Purification of 2-Phenylpentanoic Acid.
Conclusion
The synthesis of 2-phenylpentanoic acid via the alkylation of phenylacetonitrile and subsequent hydrolysis is a robust and reliable method for laboratory-scale production. By understanding the underlying chemical principles of each step, from the generation of the nucleophilic carbanion to the mechanism of nitrile hydrolysis, researchers can confidently execute this synthesis, troubleshoot potential issues, and adapt the protocol for the synthesis of related analogs. Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents involved. The final product should be rigorously purified and characterized to ensure its suitability for downstream applications in research and drug development.
References
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Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
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LibreTexts. 20.7: Chemistry of Nitriles. [Link]
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YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. [Link]
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JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles. [Link]
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Cole-Parmer. Material Safety Data Sheet - 1-Bromopropane, 99%. [Link]
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Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]
-
Carl ROTH. Safety Data Sheet: Hydrochloric acid. [Link]
-
Sdfine. phenyl acetonitrile. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Sodium amide. [Link]
-
EMD Millipore. SAFETY DATA SHEET Hydrochloric Acid 34-37% OmniTrace®. [Link]
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Carl ROTH. Safety Data Sheet: Propyl bromide. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Sodium hydroxide. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Hydrochloric acid 37%. [Link]
-
New Jersey Department of Health. 1-Bromopropane - Hazardous Substance Fact Sheet. [Link]
-
Fisher Scientific. SAFETY DATA SHEET - Phenylacetonitrile. [Link]
-
Thermo Fisher Scientific. SAFETY DATA SHEET - Phenylacetonitrile. [Link]
-
PubChem. 2-Phenylpentanoic acid | C11H14O2 | CID 238995. [Link]
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PubChemLite. 2-phenylpentanoic acid (C11H14O2). [Link]
-
SpectraBase. (2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum. [Link]
-
PubChem. 2-Methyl-5-phenylpentanoic acid | C12H16O2 | CID 13462814. [Link]
-
Organic Syntheses. 2-phenylpropionic acid. [Link]
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SpectraBase. (4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR] - Chemical Shifts. [Link]
-
ResearchGate. How can I purify carboxylic acid?. [Link]
-
PubChem. 2-Amino-5-phenylpentanoic acid | C11H15NO2 | CID 296866. [Link]
-
Pharmaffiliates. CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Reddit. Recrystallization with two solvents. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0230265). [Link]
-
PubChem. 2-Methyl-2-phenylpentanoic acid | C12H16O2 | CID 14979359. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Phenylpentanoic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylpentanoic acid. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered during its synthesis. Our goal is to equip you with the expertise to navigate the complexities of this synthesis, optimize your reaction conditions, and achieve high yields of a pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-phenylpentanoic acid?
A1: There are four primary synthetic routes, each with its own set of advantages and challenges:
-
Alkylation of Phenylacetonitrile followed by Hydrolysis: A versatile two-step method.
-
Carboxylation of a Grignard Reagent: A direct approach that adds a carbon atom.
-
Malonic Ester Synthesis: A classic method for forming substituted carboxylic acids.
-
Oxidation of 2-Phenyl-1-pentanol: A straightforward oxidation of the corresponding primary alcohol.
Q2: I'm seeing a significant amount of a dialkylated byproduct. How can I favor mono-alkylation?
A2: Dialkylation is a common issue, particularly in the alkylation of phenylacetonitrile and malonic ester synthesis. To promote mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of your alkylating agent to the substrate. A slight excess of the starting material (phenylacetonitrile or malonic ester) can also suppress dialkylation.[1]
-
Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring the mono-alkylation product.
-
Steric Hindrance: Employing solid-supported bases, such as alkali metal hydroxides on alumina, can enhance selectivity for mono-alkylation due to steric hindrance within the support's pores.[2]
Q3: My Grignard reaction is giving a very low yield of the carboxylic acid. What could be the issue?
A3: Grignard reactions are notoriously sensitive to reaction conditions. Low yields are often attributable to:
-
Moisture Contamination: Grignard reagents are highly basic and will react with any acidic protons, including water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Impure Magnesium: Use high-quality magnesium turnings. Activation with a small crystal of iodine may be necessary to initiate the reaction.[3]
-
Incompatible Functional Groups: The starting organohalide must not contain acidic protons or reactive functional groups like alcohols, amines, or carbonyls.[4]
Q4: What is the best way to monitor the progress of the hydrolysis of 2-phenylpentanenitrile?
A4: Thin Layer Chromatography (TLC) is an effective way to monitor the hydrolysis. The carboxylic acid product is significantly more polar than the starting nitrile and the intermediate amide. A suitable solvent system would be a mixture of hexane and ethyl acetate (e.g., 4:1), where the acid will have a lower Rf value than the amide and the nitrile. Gas Chromatography (GC) can also be used for more quantitative analysis.[5]
Troubleshooting Guides for Common Synthetic Routes
Route 1: Alkylation of Phenylacetonitrile and Subsequent Hydrolysis
This two-step process is a popular choice for synthesizing 2-phenylpentanoic acid. However, several side reactions can diminish the yield and purity of the final product.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of phenylacetonitrile | 1. Incomplete deprotonation: The base is not strong enough or has degraded. 2. Moisture contamination: Quenches the base. 3. Poor agitation in Phase-Transfer Catalysis (PTC): Insufficient interfacial area between the aqueous and organic phases.[6] | 1. Base Selection: Use a strong base like sodium hydride (NaH), sodium amide (NaNH2), or potassium tert-butoxide (KOtBu). Ensure the base is fresh and handled under anhydrous conditions. 2. Dry Conditions: Oven-dry all glassware and use anhydrous solvents. 3. Vigorous Stirring: In PTC, ensure a high stirring rate to create a fine emulsion.[6] |
| Significant amount of a higher boiling point impurity | Dialkylation: The product, 2-phenylpentanenitrile, is deprotonated and reacts with another molecule of the alkylating agent. | Stoichiometry and Controlled Addition: Use a 1:1 molar ratio of the alkylating agent to phenylacetonitrile and add it dropwise.[1] |
| Presence of a water-soluble impurity in the final product | Incomplete hydrolysis of the intermediate amide: The hydrolysis of the nitrile to the carboxylic acid proceeds through an amide intermediate. Harsh conditions can also lead to the hydrolysis of the nitrile starting material. | Prolonged Hydrolysis: Ensure the hydrolysis step is carried out for a sufficient duration and at an adequate temperature (e.g., refluxing with strong acid or base). Monitor the reaction by TLC or GC to confirm the disappearance of the amide.[5] |
| Formation of α-phenylcinnamonitrile | Reaction with benzaldehyde during workup: If benzaldehyde is used to quench unreacted phenylacetonitrile, it can lead to this high-boiling impurity.[1] | Alternative Quenching: Consider alternative methods for removing unreacted phenylacetonitrile, such as distillation or chromatography, if this byproduct is problematic. |
Reaction Scheme and Side Reactions:
Caption: Key steps and side products in the synthesis of 2-phenylpentanoic acid via phenylacetonitrile alkylation.
Route 2: Carboxylation of a Grignard Reagent
This method involves the reaction of a Grignard reagent, prepared from a suitable organohalide, with carbon dioxide. The success of this synthesis hinges on the careful exclusion of moisture and acidic protons.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of carboxylic acid, with significant amount of alkane/arene byproduct | Quenching of the Grignard reagent: Reaction with trace amounts of water or other acidic protons in the solvent or on the glassware.[3] | Strict Anhydrous Conditions: Thoroughly dry all glassware in an oven. Use anhydrous solvents (e.g., diethyl ether, THF). Perform the reaction under an inert atmosphere (N2 or Ar).[3] |
| Formation of a biaryl byproduct (homocoupling) | Reaction of the Grignard reagent with unreacted organohalide: This can be catalyzed by trace transition metal impurities.[7] | Controlled Addition: Add the organohalide slowly to the magnesium turnings to maintain a low concentration of the halide. |
| Reaction fails to initiate | Inactive magnesium: The surface of the magnesium turnings may be oxidized. | Activation of Magnesium: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium before adding the organohalide. Gentle heating may also be required.[3] |
| Formation of a ketone or tertiary alcohol | Reaction with an ester impurity: If the starting organohalide or solvent contains ester impurities, the Grignard reagent can add to the carbonyl group.[8] | Use Pure Reagents: Ensure the purity of the starting materials and solvents. |
Reaction Workflow:
Caption: Workflow for Grignard carboxylation and a common side reaction pathway.
Route 3: Malonic Ester Synthesis
This classic route involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Dialkylation of diethyl malonate | The mono-alkylated product still possesses an acidic proton and can be alkylated a second time.[9] | Equimolar Reactants: Use a 1:1 molar ratio of the alkylating agent to diethyl malonate.[9] Base Selection: Use a base that matches the ester's alcohol portion (e.g., sodium ethoxide for diethyl malonate) to avoid transesterification.[9] |
| Incomplete decarboxylation | Insufficient heating: The decarboxylation of the substituted malonic acid requires elevated temperatures.[10] | Adequate Heating: Ensure the reaction is heated to a sufficiently high temperature (often >150 °C) after hydrolysis and acidification. The use of a high-boiling solvent can facilitate this.[11] |
| Hydrolysis of the ester groups before alkylation | Presence of water with the base: This can lead to saponification of the ester. | Anhydrous Conditions: While less critical than for Grignard reactions, using anhydrous ethanol and freshly prepared sodium ethoxide can minimize this side reaction. |
Mechanism Overview:
Caption: Key steps in the malonic ester synthesis of 2-phenylpentanoic acid.
Route 4: Oxidation of 2-Phenyl-1-pentanol
This route involves the direct oxidation of the corresponding primary alcohol. The choice of oxidizing agent is crucial to avoid side reactions.
Troubleshooting Common Issues:
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of 2-phenylpentanal (aldehyde) | Incomplete oxidation: The reaction has not gone to completion, or a mild oxidizing agent was used. | Stronger Oxidizing Agent: Use a strong oxidizing agent like potassium permanganate (KMnO4) or Jones reagent (CrO3 in H2SO4/acetone).[12][13] Reaction Time/Temperature: Ensure sufficient reaction time and appropriate temperature. |
| Low yield and complex mixture of products | Over-oxidation: Harsh reaction conditions or an excess of a very strong oxidizing agent can lead to cleavage of C-C bonds.[14] | Controlled Conditions: Add the oxidizing agent slowly and control the reaction temperature, often using an ice bath.[12] Monitor the reaction closely and quench it once the starting material is consumed. |
| Difficulty isolating the product | Contamination with chromium salts (if using Jones reagent): The green Cr(III) salts can complicate the workup. | Proper Workup: After the reaction, quench any excess oxidant (e.g., with isopropanol). Filter the mixture to remove chromium salts before extraction.[12] |
Experimental Protocols
Protocol 1: Synthesis via Alkylation of Phenylacetonitrile and Hydrolysis
Step A: Alkylation of Phenylacetonitrile
-
Set up a round-bottom flask with a reflux condenser, magnetic stirrer, and a dropping funnel under a nitrogen atmosphere.
-
To the flask, add sodium amide (1.1 eq.) and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add phenylacetonitrile (1.0 eq.) dissolved in anhydrous THF.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1-bromopropane (1.05 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or GC.
-
Quench the reaction by slowly adding water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-phenylpentanenitrile.
Step B: Hydrolysis of 2-Phenylpentanenitrile
-
To the crude 2-phenylpentanenitrile, add a 6M aqueous solution of sulfuric acid.[5]
-
Heat the mixture to reflux (approximately 100-110 °C) for 12 hours.[5]
-
Monitor the reaction by TLC until the starting nitrile and intermediate amide are consumed.[5]
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by rotary evaporation.
-
The crude 2-phenylpentanoic acid can be purified by distillation under reduced pressure or by recrystallization.
Protocol 2: Synthesis via Grignard Carboxylation
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
Place magnesium turnings (1.2 eq.) in a three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
-
Add a small crystal of iodine.[3]
-
In the dropping funnel, place a solution of 1-bromo-1-phenylbutane (1.0 eq.) in anhydrous diethyl ether.
-
Add a small amount of the bromide solution to the magnesium to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).
-
Add the remaining bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent in an ice bath.
-
In a separate beaker, crush a large excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.[3]
-
Allow the mixture to warm to room temperature as the excess CO2 sublimes.
-
Slowly add 1M HCl to the reaction mixture until the aqueous layer is acidic and all solids have dissolved.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by distillation or recrystallization.
References
- BenchChem. (2025). Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use.
- BenchChem. (2025). Optimizing Decarboxylation of Malonic Acid Derivatives. BenchChem Technical Support Center.
- Khan Academy. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- LibreTexts. (2023, January 4). 16.
- BenchChem. (2025). A Comparative Guide to Carboxylic Acid Synthesis: Grignard vs. Malonic Ester Methods.
- ADICHEMISTRY. (n.d.).
- Organic Syntheses. (n.d.). Procedure 2.
- Chemistry Stack Exchange. (2024, December 20).
- Organic Chemistry Tutor. (n.d.).
- Synlett. (2023). Decarboxylative Claisen Condensations with Substituted Malonic Acid Half Oxyesters.
- Sciencemadness Wiki. (2019, July 11).
- BenchChem. (2025). Application Notes and Protocols for the Preparation of Carboxylic Acids using Grignard Reagents.
- Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis.
- ACS Publications. (n.d.). The Grignard Reagents | Organometallics.
- Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).
- Journal of the American Chemical Society. (1951).
- Pearson+. (n.d.). Show how the following compounds can be made using the malonic es... | Study Prep.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- National Institutes of Health. (n.d.). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs).
- Organic Chemistry Portal. (n.d.). Grignard Reaction - Common Conditions.
- ACS Publications. (n.d.). Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane | Industrial & Engineering Chemistry Research.
- Google Patents. (n.d.).
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- YouTube. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism.
- Master Organic Chemistry. (2022, May 20).
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids.
- Macmillan Group. (2008, April 10).
- PTC Communications, Inc. (2005).
- ACS GCI Pharmaceutical Roundtable. (2026, January 5).
- LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids.
- ACS Publications. (n.d.). Phase-transfer alkylation of phenylacetonitrile in prototype reactors under magnetic or ultrasound mixing conditions. 2. Kinetic modeling | Industrial & Engineering Chemistry Research.
- Journal of the Chemical Society (Resumed). (1951).
- ResearchGate. (n.d.). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols.
- Semantic Scholar. (1983, November 1).
- YouTube. (2017, March 9).
- Google Patents. (n.d.). FR2424898A1 - Prepn. of i-phenyl cyclopentane carboxylic acid - by reaction of phenyl acetonitrile with a butane di:halide, followed by hydrolysis.
- Advanced Analytical Sciences. (2025). Review on the modern analytical advancements in impurities testing.
- MDPI. (2024, May 11).
- ResearchGate. (2025, August 6). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile.
- PubMed. (2015, February 13). Determination of 2-, 3-, 4-methylpentanoic and cyclohexanecarboxylic acids in wine: development of a selective method based on solid phase extraction and gas chromatography-negative chemical ionization mass spectrometry and its application to different wines and alcoholic beverages.
- Thermo Fisher Scientific. (n.d.). Confident Identification of Leachable Impurities from Pharmaceutical Container Closure Materials using Orbitrap-Mass-Spectrometer-Based GC-MS.
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Technical Support Center: Synthesis of 2-Phenylpentanoic Acid
Welcome to the technical support center for the synthesis of 2-Phenylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this important synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and maximize your yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of 2-Phenylpentanoic acid.
Q1: What are the most common synthetic routes to 2-Phenylpentanoic acid?
There are two primary and highly reliable methods for synthesizing 2-Phenylpentanoic acid:
-
Direct Alkylation of Phenylacetic Acid Derivatives: This is often the most direct route. It involves the deprotonation of a phenylacetic acid ester or nitrile at the alpha-carbon (the carbon adjacent to the carbonyl or nitrile group) to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide (in this case, a propyl halide). Subsequent hydrolysis of the ester or nitrile yields the desired carboxylic acid.[1][2]
-
Malonic Ester Synthesis: This classic method provides excellent control and generally high yields. It begins with the deprotonation of diethyl malonate, followed by alkylation with benzyl halide. A second deprotonation and alkylation with a propyl halide, followed by hydrolysis and decarboxylation, will yield 2-phenylpentanoic acid. Alternatively, starting with phenylmalonic ester and performing a single alkylation with a propyl halide is also a viable route.[3][4][5][6]
Q2: What is a realistic target yield for this synthesis?
With optimized conditions, yields for the direct alkylation or malonic ester synthesis of 2-Phenylpentanoic acid can be quite high. A realistic target for a well-executed laboratory synthesis would be in the range of 75-90% . Yields can be influenced by the purity of reagents, strict control of reaction conditions (especially temperature and moisture), and the efficiency of the purification process. Some specialized protocols, particularly those developed for industrial applications or using advanced catalytic systems, may report even higher yields.[7][8]
Q3: What are the critical safety considerations for this synthesis?
-
Strong Bases: Many protocols use strong, pyrophoric, or highly reactive bases like Lithium Diisopropylamide (LDA), Sodium Hydride (NaH), or Sodium Ethoxide. These must be handled under an inert atmosphere (e.g., Argon or Nitrogen) and with appropriate personal protective equipment (PPE), including flame-retardant lab coats and safety glasses.[9][10]
-
Alkylating Agents: Propyl halides are volatile and can be harmful if inhaled or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood.
-
Solvents: Anhydrous solvents like Tetrahydrofuran (THF) and Diethyl Ether are flammable and can form explosive peroxides. Always use freshly distilled or inhibitor-tested solvents.
-
Workup: The quenching of strong bases and the acidification step can be highly exothermic. Perform these additions slowly and with external cooling (e.g., an ice bath).
Part 2: Troubleshooting Guide: From Low Yields to Impure Products
This section provides a structured approach to diagnosing and solving common issues encountered during the synthesis.
Problem 1: Low or No Product Yield
Low yield is the most common issue, often stemming from problems in the initial deprotonation and alkylation steps.
Possible Cause 1: Incomplete Enolate Formation The first step, the deprotonation of the α-carbon, is critical. If this step is incomplete, the starting material will not be activated for alkylation.
-
Scientific Rationale: The acidity of the α-proton in phenylacetic acid derivatives (pKa ≈ 22 in DMSO) requires a sufficiently strong base for complete deprotonation. Weaker bases like sodium ethoxide (the pKa of its conjugate acid, ethanol, is ~16) will only establish an equilibrium with a small amount of enolate present, leading to side reactions between the base and the alkyl halide.[9] A strong, non-nucleophilic base like LDA (pKa of its conjugate acid ≈ 36) ensures essentially irreversible and complete conversion to the enolate.[9][10]
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the base is strong enough to fully deprotonate your starting material. LDA is highly recommended for direct alkylation of simple esters. For the more acidic malonic esters (pKa ≈ 13), sodium ethoxide is sufficient.[11]
-
Ensure Anhydrous Conditions: Water will protonate the strong base and the enolate, quenching the reaction. All glassware must be oven- or flame-dried, and anhydrous solvents must be used.
-
Check Base Quality: LDA is often prepared in situ or purchased as a solution. If it is old or has been improperly stored, its activity may be diminished.
-
Possible Cause 2: Ineffective Alkylation Even with successful enolate formation, the alkylation step can fail.
-
Scientific Rationale: The alkylation is an SN2 reaction. The rate and success of this reaction are dependent on the electrophile.[10][11]
-
Troubleshooting Steps:
-
Alkyl Halide Reactivity: The reactivity order for the leaving group is I > Br > Cl. 1-Iodopropane or 1-bromopropane are excellent choices.
-
Steric Hindrance: Primary alkyl halides, like propyl halides, are ideal. Secondary halides react much more slowly, and tertiary halides will likely lead to elimination side reactions instead of substitution.[10][11]
-
Temperature Control: Enolate alkylations are typically started at low temperatures (e.g., -78 °C with LDA) and allowed to slowly warm to room temperature. This controls the reaction rate and minimizes side reactions.[10]
-
Problem 2: Presence of Significant Impurities
The formation of side products can complicate purification and dramatically reduce the final yield.
Possible Cause 1: Dialkylation The most common impurity is the dialkylated product, where two propyl groups have been added to the α-carbon.
-
Scientific Rationale: After the first successful alkylation, the product still has one remaining acidic α-proton. If excess base or alkylating agent is present, or if the initial enolate is not fully consumed before a second deprotonation can occur, a second alkylation will take place.[5]
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the base to ensure full initial deprotonation. Use no more than 1.0 equivalent of the alkylating agent.
-
Slow Addition: Add the alkylating agent slowly at a low temperature. This ensures that the enolate reacts as it is formed and maintains a low concentration of the alkylating agent, disfavoring a second reaction.
-
Use a Bulky Base: A sterically hindered base like LDA can help disfavor the deprotonation of the more hindered mono-alkylated product.
-
Possible Cause 2: O-Alkylation vs. C-Alkylation The enolate is an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to a ketene acetal byproduct.
-
Scientific Rationale: The reaction site is influenced by the solvent and counter-ion. Polar aprotic solvents like THF or DMF tend to solvate the cation (e.g., Li⁺), leaving a "naked" and highly reactive enolate anion. This favors the attack from the more electronegative oxygen atom. However, the SN2 reaction is generally under kinetic control, and the carbon atom is typically the more nucleophilic center, leading to the desired C-alkylation product.
-
Troubleshooting Steps:
-
Solvent Choice: Using a less polar solvent can sometimes favor C-alkylation, although THF is generally a good choice for its ability to dissolve the intermediates.
-
Phase-Transfer Catalysis (PTC): For industrial applications, PTC can be an excellent method to ensure C-alkylation. A quaternary ammonium salt shuttles the enolate from an aqueous basic phase to the organic phase containing the alkyl halide, promoting high yields of the C-alkylated product.[12][13][14]
-
Workflow and Troubleshooting Diagram
The following diagram illustrates the general workflow and key decision points for troubleshooting the synthesis.
Caption: Troubleshooting workflow for 2-Phenylpentanoic acid synthesis.
Part 3: Optimized Protocol and Data
This section provides a detailed, step-by-step protocol for the synthesis via direct alkylation of an ester, along with a table summarizing key reaction parameters.
Detailed Protocol: Alkylation of Methyl Phenylacetate
Materials:
-
Methyl Phenylacetate
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
1-Bromopropane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl Ether
-
5M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
LDA Preparation (In Situ): Under an inert atmosphere, add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 eq) via syringe. Slowly add n-BuLi (1.05 eq) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C.
-
Enolate Formation: Slowly add a solution of methyl phenylacetate (1.0 eq) in anhydrous THF to the freshly prepared LDA solution, ensuring the internal temperature remains below -70 °C. Stir for 1 hour at this temperature to ensure complete enolate formation.
-
Alkylation: Add 1-bromopropane (1.0 eq) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12-16 hours).
-
Quenching and Extraction: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester, methyl 2-phenylpentanoate.
-
Hydrolysis: To the crude ester, add 5M NaOH solution and heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove any neutral impurities. Cool the aqueous layer in an ice bath and acidify to pH < 2 by the slow addition of concentrated HCl. The product will precipitate or form an oil.
-
Final Purification: Extract the acidic aqueous layer three times with diethyl ether. Combine the organic layers, dry over MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude 2-Phenylpentanoic acid can be further purified by vacuum distillation or recrystallization.[15]
Table 1: Key Parameter Optimization
This table summarizes the impact of key variables on the reaction outcome. Optimizing these parameters is crucial for maximizing yield.
| Parameter | Sub-Optimal Condition | Recommended Condition | Rationale & Expected Outcome |
| Base | Sodium Ethoxide (NaOEt) | Lithium Diisopropylamide (LDA) | Incomplete deprotonation with NaOEt leads to low conversion. LDA ensures complete, irreversible enolate formation, maximizing the reactive intermediate concentration.[9][10] |
| Temperature | 0 °C to Room Temp | Start at -78 °C, then warm slowly | Low initial temperature provides kinetic control, minimizing side reactions like aldol condensation or dialkylation.[10] |
| Solvent | Ethanol | Anhydrous THF | Protic solvents like ethanol will quench the enolate. Anhydrous THF is non-protic and effectively solvates the lithium counter-ion. |
| Alkylating Agent | 1-Chloropropane | 1-Iodopropane or 1-Bromopropane | The leaving group ability (I > Br > Cl) directly impacts the SN2 reaction rate. Better leaving groups lead to faster and more complete reactions.[11] |
| Stoichiometry | >1.1 eq. Alkyl Halide | 1.0 eq. Alkyl Halide | Using excess alkylating agent significantly increases the risk of dialkylation, which is a major impurity that is difficult to separate.[5] |
References
-
Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]
-
Neuman, R. C. (n.d.). Reactions of Enolate Ions and Enols. In Organic Chemistry. Retrieved from [Link]
-
Tundo, P., Selva, M., & Bomben, A. (1998). MONO-C-METHYLATION OF ARYLACETONITRILES AND METHYL ARYLACETATES BY DIMETHYL CARBONATE: A GENERAL METHOD FOR THE SYNTHESIS OF PURE 2-ARYLPROPIONIC ACIDS. 2-PHENYLPROPIONIC ACID. Organic Syntheses, 76, 169. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkylation of N-Substituted 2-Phenylacetamides. Retrieved from [Link]
-
Lumen Learning. (n.d.). Enolate alkylation. In Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
Justia Patents. (2015, April 9). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
Chambers, W. J., Brasen, W. R., & Hauser, C. R. (1953). Stereochemical Course in the Alkylation of Phenylacetonitrile and Phenylacetic Acid with Optically Active α-Phenylethyl Chloride. Journal of the American Chemical Society, 75(5), 1064–1067. Retrieved from [Link]
-
Smith, A. M., et al. (2011). Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. Journal of the American Chemical Society, 133(30), 11501–11503. Retrieved from [Link]
-
Online Chemistry Notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
Jew, S. S., et al. (2004). Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines. Angewandte Chemie International Edition in English, 43(18), 2382–2385. Retrieved from [Link]
-
Halpern, M. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Fiveable. (n.d.). Alkylation of enolates. In Organic Chemistry II Class Notes. Retrieved from [Link]
-
ACS Publications. (n.d.). Stereochemical Course in the Alkylation of Phenylacetonitrile and Phenylacetic Acid with Optically Active α-Phenylethyl Chloride. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Study.com. (n.d.). Show how 5-phenylpentanoic acid can be made by the malonic ester synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). “Unstreamlining” a PTC O-Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
White Rose Research Online. (2022, October 16). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
PubMed Central. (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Retrieved from [Link]
-
MDPI. (2023, September 21). In Silico Design of Engineering Optimization via OptHandle for Effective Synthesis of Adipic Acid Precursor, α-Aminoadipate. Retrieved from [Link]
Sources
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- 14. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Phenylpentanoic Acid
Welcome to the technical support center for the purification of 2-phenylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles and field-proven insights to help you overcome common purification challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses general questions about 2-phenylpentanoic acid and its purification.
Q1: What is 2-Phenylpentanoic acid and what are its typical physical properties?
2-Phenylpentanoic acid (CAS 5558-45-2) is an aromatic carboxylic acid.[1][2][3][4] It consists of a pentanoic acid structure with a phenyl group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). It typically appears as a white to off-white solid.[1] Due to its hydrophobic phenyl group and the hydrophilic carboxylic acid group, it has moderate solubility in organic solvents and is less soluble in water.[1] Its acidic nature, conferred by the carboxylic acid group, is a key property leveraged in many purification strategies.[1][5]
| Property | Value |
| Molecular Formula | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol [2][6][7] |
| Appearance | White to off-white solid[1] |
| Solubility | Moderately soluble in organic solvents, low solubility in water[1] |
Q2: What are the most common impurities encountered during the synthesis of 2-Phenylpentanoic acid?
Impurities are typically related to the synthetic route employed. Common impurities may include:
-
Unreacted Starting Materials: Such as phenylacetonitrile or alkyl halides, depending on the synthesis method.
-
Reagents and Catalysts: Leftover reagents from the synthesis.
-
Side-Reaction Products: In syntheses analogous to that of 2-phenylpropionic acid, over-alkylation can lead to di-substituted byproducts.[8]
-
Regioisomers: If the synthesis involves reactions like Friedel-Crafts acylation on a substituted benzene ring, other positional isomers (e.g., 3- or 4-phenylpentanoic acid) could be formed, though this is less common for standard routes to the 2-phenyl isomer. For related compounds, separation of regioisomers is a known challenge.[9]
-
Enantiomers: Since 2-phenylpentanoic acid is chiral, a standard synthesis will produce a racemic mixture (a 50:50 mix of the R- and S-enantiomers). For many pharmaceutical applications, these are considered impurities to each other and must be separated.[10][11]
Q3: What are the primary methods for purifying crude 2-Phenylpentanoic acid?
The main purification strategies are:
-
Acid-Base Extraction: This is a fundamental and highly effective technique for separating carboxylic acids from neutral or basic impurities. The acidic compound is deprotonated with a base to form a water-soluble salt, which is washed with an organic solvent to remove impurities. The acid is then regenerated by adding a strong acid.[5][12]
-
Crystallization: This is a powerful technique for removing impurities that have different solubility profiles from the desired compound. The choice of solvent is critical for successful crystallization.[5]
-
Distillation: For liquid carboxylic acids or those with a suitable boiling point, vacuum distillation can be effective at separating them from non-volatile impurities or those with significantly different boiling points.[8][13]
-
Chromatography: Techniques like column chromatography can be used for high-purity separations, although it is often more resource-intensive. For separating enantiomers, specialized chiral chromatography is required.[10]
Q4: Why is chiral resolution a critical step in the purification of 2-Phenylpentanoic acid for pharmaceutical applications?
2-Phenylpentanoic acid has a chiral center at the second carbon. This means it exists as two non-superimposable mirror images called enantiomers (R and S). In biological systems, these enantiomers can have vastly different pharmacological activities and metabolic fates. One enantiomer might be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects.[11] Therefore, regulatory agencies often require that chiral drugs be administered as a single, pure enantiomer. This makes chiral resolution—the process of separating a racemic mixture into its individual enantiomers—a crucial purification challenge.[10][11]
Q5: How do I choose the right purification method for my specific needs?
The choice depends on the nature of the impurities, the desired purity level, the scale of the purification, and the available resources. The following decision tree can guide your choice.
Caption: Decision tree for selecting a purification strategy.
Part 2: Troubleshooting Guide
This guide is formatted to directly address specific issues you might encounter during your experiments.
Section A: General Purification & Impurity Removal
Q: My crystallized 2-Phenylpentanoic acid is off-white or yellow. What are the likely impurities and how can I remove them?
A: A yellow or off-white color often indicates the presence of residual starting materials, reagents, or polymeric byproducts from the synthesis.
-
Causality: These impurities may co-precipitate with your product if their solubility is similar in the chosen crystallization solvent.
-
Troubleshooting Steps:
-
Perform an Acid-Base Wash: Before recrystallization, dissolve the crude product in an organic solvent like diethyl ether and perform an acid-base extraction as detailed in Protocol 1.[5] This is highly effective at removing non-acidic impurities.
-
Activated Carbon Treatment: Dissolve the crude acid in a suitable hot solvent. Add a small amount (1-2% by weight) of activated carbon and continue to heat with stirring for 5-10 minutes. The carbon will adsorb many colored impurities. Filter the hot solution through a pad of celite to remove the carbon, then allow the filtrate to cool and crystallize.
-
Re-evaluate Crystallization Solvent: The ideal solvent should dissolve the acid well when hot but poorly when cold, while impurities should remain soluble at cold temperatures. Experiment with different solvent systems (e.g., cyclohexane, toluene/petroleum ether, or aqueous ethanol).[5][8]
-
Q: My yield is very low after purification by acid-base extraction. What are the common causes?
A: Low yield in an acid-base extraction is usually due to incomplete protonation/deprotonation or physical loss of product.
-
Causality & Solutions:
-
Incorrect pH: When extracting with base (e.g., NaOH), ensure the pH of the aqueous layer is at least 2-3 units above the pKa of the carboxylic acid to ensure complete deprotonation into the water-soluble salt.[5] Conversely, when re-acidifying to precipitate the product, ensure the pH is at least 2-3 units below the pKa to ensure complete protonation. Use a pH meter or pH paper to verify.
-
Insufficient Extraction: Use multiple, smaller-volume extractions rather than one large one. Three extractions are typically sufficient to transfer the compound between phases.[8]
-
Emulsion Formation: Vigorous shaking can cause emulsions at the aqueous/organic interface, trapping your product. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) or letting the funnel stand for an extended period. Gentle swirling is often better than vigorous shaking.
-
Premature Crystallization: When re-acidifying the aqueous layer, the acid may precipitate too quickly, trapping water and inorganic salts. Add the acid slowly while stirring vigorously. Cool the mixture in an ice bath to maximize precipitation only after the pH is correctly adjusted.
-
Section B: Chiral Resolution Challenges
Q: I am unable to form crystals during diastereomeric salt resolution. What should I try?
A: Crystal formation is a delicate process dependent on solubility, concentration, and nucleation.
-
Causality & Solutions:
-
Solvent Choice is Key: The most common reason for failure is a suboptimal solvent. The diastereomeric salts must have different solubilities in the chosen solvent. One salt should be sparingly soluble to crystallize, while the other remains in solution.[10] Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water).
-
Supersaturation: Your solution may not be sufficiently concentrated. Slowly evaporate some of the solvent to increase the concentration until the solution is slightly cloudy when warm. Then, add a few drops of solvent to re-dissolve and cool slowly.
-
Induce Nucleation: If a supersaturated solution fails to crystallize, try scratching the inside of the flask with a glass rod just below the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, if available, add a single seed crystal of the desired diastereomeric salt.
-
Cooling Rate: Cool the solution very slowly. A rapid temperature drop can cause the product to "oil out" or precipitate as an amorphous solid rather than forming well-defined crystals. Placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight can be effective.
-
Q: My diastereomeric salt crystals have a low diastereomeric excess (d.e.). How can I improve it?
A: Low d.e. means that the other diastereomer is co-precipitating with your target salt.
-
Causality & Solutions:
-
Recrystallization: The most effective way to improve d.e. is to perform one or more recrystallizations of the diastereomeric salt.[14] Dissolve the filtered crystals in a minimum amount of the same hot solvent system and allow them to re-crystallize slowly. This process selectively purifies the less soluble diastereomer.
-
Resolving Agent Stoichiometry: Using exactly 0.5 molar equivalents of the resolving agent can sometimes be more efficient for an initial screen, as it ensures there is enough of the racemic acid to form the salt with the less soluble enantiomer.[15]
-
Solvent System Optimization: A different solvent might provide better solubility differentiation between the two diastereomeric salts, leading to a cleaner initial crystallization.
-
Part 3: Protocols and Data
Protocol 1: Step-by-Step Guide to Purification by Acid-Base Extraction
This protocol is designed to remove neutral and basic impurities from crude 2-phenylpentanoic acid.
-
Dissolution: Dissolve the crude 2-phenylpentanoic acid in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10-20 mL per gram of acid) in a separatory funnel.
-
Base Wash (Deprotonation): Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and invert it several times, venting frequently. Allow the layers to separate. The sodium salt of the acid will move to the aqueous (bottom) layer.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Add another portion of 1 M NaOH to the organic layer in the funnel, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure all the acid has been extracted. The organic layer, containing neutral and basic impurities, can now be discarded.
-
Organic Wash (Cleanup): Wash the combined aqueous extracts with a small portion of diethyl ether to remove any remaining neutral impurities that may have dissolved in the basic solution. Discard the ether wash.
-
Acidification (Protonation): Cool the aqueous solution in an ice bath. Slowly, and with constant stirring, add concentrated hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~1-2, check with pH paper). 2-Phenylpentanoic acid will precipitate as a white solid.[5]
-
Isolation: Collect the purified solid product by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven or desiccator to a constant weight.
Protocol 2: Detailed Workflow for Chiral Resolution via Diastereomeric Salt Crystallization
This protocol uses (R)-(+)-1-phenylethylamine as a resolving agent, a common choice for chiral acids.[14][16]
-
Dissolve Acid: In an Erlenmeyer flask, dissolve the racemic 2-phenylpentanoic acid (1.0 equivalent) in a minimum amount of a hot solvent (e.g., 95% ethanol or acetone).
-
Prepare Amine Solution: In a separate flask, dissolve an equimolar amount (1.0 equivalent) of (R)-(+)-1-phenylethylamine in a small amount of the same hot solvent.[14]
-
Salt Formation: Slowly add the warm amine solution to the stirring acid solution. A salt will likely precipitate immediately. Gently heat the mixture until all the solid redissolves to form a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in a refrigerator or ice bath to maximize crystallization. The less soluble diastereomeric salt will crystallize out.[14]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent. This is your first crop of diastereomeric salt. The mother liquor is now enriched in the other diastereomer.
-
Liberation of Enantiomer: Suspend the collected crystals in water. Add 1 M HCl until the pH is ~1-2. This breaks the salt, protonating the carboxylic acid and protonating the amine, making it water-soluble.[14]
-
Extraction: Extract the liberated, enantiomerically-enriched 2-phenylpentanoic acid with an organic solvent (e.g., diethyl ether).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Purity Check: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or by measuring its optical rotation. The d.e. of the salt can be improved by recrystallization (repeating steps 1, 4, and 5 with the crystalline salt) before liberating the free acid.[14]
Caption: Workflow for diastereomeric salt resolution.
Table 2: Comparison of Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type | Availability | Comments |
| (R)- or (S)-1-Phenylethylamine | Chiral Base | Both enantiomers readily available | A very common and often effective choice for resolving chiral acids.[10] |
| Brucine / Strychnine | Chiral Base | Natural alkaloids | Highly effective but also highly toxic; handle with extreme care.[11] |
| (+)- or (-)-Tartaric Acid | Chiral Acid | Both enantiomers readily available | Used to resolve chiral bases, not acids. Included for context.[15] |
| (1R,2R)- or (1S,2S)-Pseudoephedrine | Chiral Base | Both enantiomers available | Can be very effective; forms salts that often crystallize well. |
| Quinine / Cinchonidine | Chiral Base | Natural alkaloids | Readily available and widely used in resolution processes.[11] |
Part 4: References
-
Tundo, P., Selva, M., & Bomben, A. (n.d.). 2-phenylpropionic acid. Organic Syntheses Procedure. Retrieved from [Link]
-
Justia Patents. (2015). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
Google Patents. (2015). CN105037139A - Preparation method for 2-phenylpropionic acid. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
MDPI. (2017). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids. Retrieved from [Link]
-
MDPI. (2020). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from [Link]
-
Chempedia - LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
Sources
- 1. CAS 5558-45-2: 2-phenylpentanoic acid | CymitQuimica [cymitquimica.com]
- 2. 2-Phenylpentanoic acid | C11H14O2 | CID 238995 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. scbt.com [scbt.com]
- 7. 2-Phenylpentanoic acid - [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
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- 15. onyxipca.com [onyxipca.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Chiral Resolution of 2-Phenylpentanoic Acid by HPLC
Welcome to the technical support center for the chiral resolution of 2-phenylpentanoic acid. As a key intermediate in various pharmaceutical syntheses, achieving robust and reproducible enantiomeric separation is critical. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific HPLC application. Here, we move beyond generic advice to provide field-proven insights, systematic troubleshooting workflows, and the scientific rationale behind our recommendations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when setting up a chiral separation for 2-phenylpentanoic acid.
Q1: What are the most common and effective chiral stationary phases (CSPs) for resolving 2-phenylpentanoic acid?
A1: Polysaccharide-based CSPs are overwhelmingly the most successful for resolving profen-class acidic compounds like 2-phenylpentanoic acid.[1][2][3] These CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, provide the necessary stereospecific interactions.[1][3] Specifically, columns with selectors like cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate) are excellent starting points.[1][4]
Q2: What is a recommended starting mobile phase for method development?
A2: For normal phase chromatography, a mobile phase consisting of a non-polar solvent and an alcohol modifier is standard. A typical starting point is Hexane/Isopropanol (IPA) in a 90:10 (v/v) ratio . Because 2-phenylpentanoic acid is acidic, the addition of a small amount of a strong acid modifier, such as 0.1% Trifluoroacetic Acid (TFA) , is crucial to ensure good peak shape and promote the necessary interactions for chiral recognition.[1][5]
Q3: How does the acidic modifier (e.g., TFA) impact the separation?
A3: The acidic modifier is critical for two primary reasons. First, it suppresses the ionization of the carboxylic acid group on your analyte, 2-phenylpentanoic acid. This prevents undesirable ionic interactions with any residual silanol groups on the silica support, which is a major cause of peak tailing.[6][7] Second, by keeping the analyte in a neutral state, it ensures that the primary interactions governing separation are the specific chiral recognition mechanisms (e.g., hydrogen bonding, π-π interactions) with the polysaccharide stationary phase.[2][8] The concentration of the acid can also fine-tune selectivity and retention.[9]
Q4: What is the optimal detection wavelength for 2-phenylpentanoic acid?
A4: 2-Phenylpentanoic acid contains a phenyl group, which provides good UV absorbance. A detection wavelength in the range of 210-230 nm is typically effective. A starting wavelength of 220 nm is recommended for initial screening experiments.
Q5: Should I use a coated or immobilized polysaccharide CSP?
A5: This choice depends on your method development needs.
-
Coated CSPs are traditional and often provide excellent selectivity. However, they have restricted solvent compatibility; aggressive solvents like dichloromethane (DCM) or tetrahydrofuran (THF) can damage the column by stripping the chiral selector from the silica support.[10][11]
-
Immobilized CSPs have the chiral selector covalently bonded to the silica. This makes them far more robust and compatible with a much wider range of solvents.[10][11] For method development, where you may want to explore a broad range of solvent conditions, an immobilized column offers significantly greater flexibility and durability.[2][11]
Troubleshooting Guide: A Symptom-Based Approach
This section provides systematic workflows to diagnose and resolve common issues encountered during the analysis.
Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
This is the most frequent challenge in chiral method development. A lack of separation indicates that the chosen conditions do not provide sufficient differentiation in the transient diastereomeric complexes formed between the enantiomers and the CSP.[12]
Potential Causes:
-
Incorrect mobile phase composition (alcohol percentage or modifier).
-
Suboptimal choice of chiral stationary phase.
-
Flow rate is too high.
-
Inappropriate column temperature.
Systematic Troubleshooting Workflow:
In-Depth Solutions:
-
Optimize the Mobile Phase: The percentage and type of alcohol modifier are the most powerful parameters for tuning selectivity.
-
Vary Alcohol Percentage: Systematically decrease the percentage of alcohol (e.g., from 10% IPA to 5% IPA). This increases retention time and allows for more interaction with the CSP, often enhancing resolution.
-
Change Alcohol Type: The structure of the alcohol can significantly alter the chiral recognition mechanism. If IPA does not yield separation, evaluate ethanol or n-propanol.
-
-
Reduce the Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the stationary phase, which can improve resolution.[4]
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[4] Decreasing the column temperature (e.g., from 25°C to 15°C) often enhances enantioselectivity by strengthening the weaker intermolecular forces responsible for separation.
Problem 2: Peak Tailing or Asymmetry (As > 1.2)
Peak tailing compromises both resolution and the accuracy of quantification. For an acidic analyte like 2-phenylpentanoic acid, the primary cause is often unwanted secondary interactions with the stationary phase support.[6][7]
Potential Causes:
-
Insufficient or no acidic modifier in the mobile phase.
-
Analyte interacting with active silanol groups on the silica support.[6][13]
-
Column overload.
-
Column contamination or degradation.
In-Depth Solutions:
-
Verify Acidic Modifier: Ensure that an acidic modifier like TFA is present at an effective concentration, typically 0.1%.[1] If tailing persists, you can cautiously increase the concentration to 0.2%, but be mindful that excessive acid can sometimes reduce retention drastically.
-
Check for Mass Overload: Column overload can manifest as peak tailing on some chiral phases.[14][15] To test for this, dilute your sample 10-fold and reinject. If the peak shape improves significantly, you are overloading the column. Reduce the sample concentration or injection volume accordingly.
-
Column Flushing and Regeneration: If the column has been used with other compound types, strongly retained impurities may be causing the issue. Flush the column with a strong, compatible solvent. For immobilized CSPs, a solvent like 100% Ethanol or even THF can be used for regeneration.[10] Always consult the column manufacturer's care and use guide first.
Problem 3: Irreproducible Results / Shifting Retention Times
Inconsistent retention times are a critical issue, especially in validated analytical methods. This problem usually points to an unstable chromatographic system.
Potential Causes:
-
Inadequate column equilibration between runs or after mobile phase changes.
-
Mobile phase composition changing over time (evaporation of volatile components).[4]
-
Fluctuations in column temperature.
-
HPLC system issues (leaks, pump malfunction).
In-Depth Solutions:
-
Ensure Proper Equilibration: Chiral columns, particularly polysaccharide-based ones, can require longer equilibration times than standard reversed-phase columns. After changing the mobile phase, flush the column with at least 20-30 column volumes of the new mobile phase before starting your analysis.
-
Prepare Fresh Mobile Phase: Prepare mobile phase fresh daily and keep solvent bottles capped to prevent the preferential evaporation of volatile components like hexane.[4]
-
Use a Column Thermostat: Maintain a constant column temperature to within ± 1 °C. Even small ambient temperature changes can cause retention times to drift, particularly in normal phase chromatography.
Data & Protocols
Table 1: Starting Conditions for CSP Screening
| Parameter | Condition 1: Cellulose-Based | Condition 2: Amylose-Based | Rationale |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose and amylose CSPs often exhibit complementary selectivities.[1] Screening both is a highly effective strategy.[12] |
| Mobile Phase | n-Hexane / Isopropanol / TFA (90:10:0.1) | n-Hexane / Isopropanol / TFA (90:10:0.1) | Standard normal phase conditions for acidic analytes. |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Temperature | 25°C (Ambient) | 25°C (Ambient) | Controlled temperature is key for reproducibility. |
| Detection | UV at 220 nm | UV at 220 nm | Good absorbance region for the phenyl functional group. |
Protocol 1: Systematic Mobile Phase Optimization
This protocol is designed to be executed after an initial screening shows some, but suboptimal, separation.
-
Prepare Stock Solutions:
-
Solvent A: n-Hexane with 0.1% TFA.
-
Solvent B: Isopropanol with 0.1% TFA.
-
-
Initial Condition: Run the separation using a mobile phase of 90% A and 10% B.
-
Decrease Polarity: If resolution is poor and retention is low, decrease the polarity to increase interaction with the CSP. Run the following conditions:
-
95% A / 5% B
-
98% A / 2% B
-
-
Increase Polarity: If retention time is excessively long (>20 minutes), increase the polarity to speed up elution. Run the following conditions:
-
85% A / 15% B
-
80% A / 20% B
-
-
Evaluate a Different Alcohol: If optimization with IPA fails to achieve baseline resolution (Rs ≥ 1.5), repeat steps 1-4 using Ethanol as Solvent B. The different steric and hydrogen bonding properties of ethanol can offer a unique selectivity profile.
References
-
A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]
-
HPLC Technical Tip: Chiral Method Development . Phenomenex. [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution . Daicel Chiral Technologies. [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications . PubMed Central. [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases | Request PDF . ResearchGate. [Link]
-
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives . Daicel Chiral Technologies. [Link]
-
Getting Started with Chiral Method Development . Regis Technologies. [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases . Chromatography Today. [Link]
-
The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM) . ResearchGate. [Link]
-
Peak Tailing in HPLC . Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link]
-
Effect of the concentration of acid modifier, TFA, on chiral separation... . ResearchGate. [Link]
-
Chiral Separations 3: Overloading and Tailing . Restek. [Link]
-
How to Reduce Peak Tailing in HPLC? . Phenomenex. [Link]
-
Daicel Polysaccharide Stationary Phases . Daicel Chiral Technologies. [Link]
-
Enantiomer separation of acidic compounds . Daicel Chiral Technologies. [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC . YouTube. [Link]
-
How can I improve my chiral column resolution? . ResearchGate. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography . ACD/Labs. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chiraltech.com [chiraltech.com]
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- 14. discover.restek.com [discover.restek.com]
- 15. acdlabs.com [acdlabs.com]
Technical Support Center: Grignard Synthesis of 2-Phenylalkanoic Acids
Welcome to the Technical Support Center for Grignard-based synthesis of 2-phenylalkanoic acids. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful carbon-carbon bond-forming reaction. Many compounds in this class, such as ibuprofen and naproxen, are critical non-steroidal anti-inflammatory drugs (NSAIDs), making their efficient synthesis a key focus in pharmaceutical development.[1][2][3] This document provides in-depth, experience-driven answers to common issues encountered during this synthesis, moving beyond simple procedural steps to explain the underlying chemical principles.
The core synthesis involves the formation of an arylmagnesium halide (a Grignard reagent) from a corresponding aryl halide, followed by nucleophilic attack on carbon dioxide (carboxylation) and a final acidic workup to yield the desired carboxylic acid.[4][5][6] While robust, the reaction is notoriously sensitive to environmental conditions and prone to specific side reactions.
Overall Reaction Workflow
The synthesis of a 2-phenylalkanoic acid via the Grignard pathway is a multi-step process requiring careful control at each stage. The diagram below outlines the critical steps from starting materials to the final product.
Caption: General workflow for 2-phenylalkanoic acid synthesis.
Troubleshooting Guide & FAQs
Issue 1: Reaction Fails to Initiate
Q: I've combined my aryl halide and magnesium in dry ether, but the reaction won't start. The solution remains clear and there's no sign of an exotherm. What's going wrong?
A: This is the most common failure point and is almost always due to the inhibition of the reaction at the magnesium surface. Grignard reagents are extremely strong bases and nucleophiles, and their formation is highly sensitive to moisture and atmospheric oxygen.[7][8][9][10]
-
Causality—The Passivation Problem: Magnesium turnings are typically coated with a thin, inert layer of magnesium oxide (MgO).[11] This layer physically prevents the aryl halide from reaching the reactive magnesium metal surface, thereby inhibiting the electron transfer necessary for Grignard formation.[12] Furthermore, any trace amounts of water (moisture) in the glassware or solvent will react instantly with any Grignard reagent that does form, quenching it back to an inert hydrocarbon and forming magnesium hydroxide salts.[9][13]
-
Solutions & Protocols:
-
Rigorous Drying is Non-Negotiable: All glassware must be scrupulously dried, either by oven-drying at >120°C for several hours or by flame-drying under a vacuum and backfilling with an inert gas like nitrogen or argon.[9][11] Solvents must be anhydrous grade, preferably freshly distilled from a suitable drying agent (e.g., sodium/benzophenone for THF).[14]
-
Magnesium Activation: The MgO layer must be disrupted. Several techniques can be employed:
-
Mechanical Activation: Gently crushing a few pieces of the magnesium turnings with a dry glass rod inside the reaction flask can expose a fresh, unoxidized surface.[7]
-
Chemical Activation: Adding a small crystal of iodine (I₂) is a classic method.[11][12][15] The iodine reacts with the magnesium surface, and the disappearance of the characteristic purple/brown color is a visual indicator that the magnesium is now active.[11][12] A few drops of 1,2-dibromoethane can also be used; it reacts to form ethylene gas and MgBr₂, cleaning the surface.[7][14]
-
Ultrasonic Activation: Placing the reaction flask in an ultrasonic bath can be highly effective at initiating stubborn reactions by using cavitation to clean the magnesium surface.[7][14][16]
-
-
Issue 2: Low Yield of Carboxylic Acid Despite Apparent Grignard Formation
Q: My reaction initiated and I formed the Grignard reagent, but after adding dry ice and performing the workup, my yield of 2-phenylalkanoic acid is very low.
A: This indicates a problem during the carboxylation or workup steps. The Grignard reagent successfully formed but was either consumed by side reactions or the product was lost during isolation.
-
Causality—Carboxylation Pitfalls:
-
Localized Quenching: Simply pouring the Grignard solution onto a large block of dry ice can be inefficient. As the dry ice sublimes, it creates a layer of cold CO₂ gas, but it also can condense atmospheric water onto its surface, which will quench the Grignard reagent before it can react with CO₂.[16]
-
Formation of Byproducts: The initial product of carboxylation is a magnesium carboxylate salt (RCO₂MgX).[4] This salt is generally insoluble in ether. If unreacted Grignard reagent is still present in high concentration, it can act as a nucleophile and attack the carbonyl of this intermediate, which, after workup, would lead to a ketone or even a tertiary alcohol, consuming two or three equivalents of your valuable Grignard reagent.
-
-
Solutions & Protocols:
-
Optimized CO₂ Addition: The best practice is to crush the dry ice into a fine powder to maximize the surface area and place it in a separate flask under an inert atmosphere.[5] The prepared Grignard solution should then be transferred (e.g., via cannula) slowly into the flask containing the crushed dry ice with vigorous stirring.[5] This ensures the Grignard reagent encounters a large excess of CO₂ immediately, favoring carboxylation over side reactions.
-
Careful Acidic Workup: The resulting magnesium carboxylate salt must be fully protonated to liberate the free carboxylic acid.[4] This is achieved by adding aqueous acid (e.g., 1-2 M HCl).[5][17] The addition should be done slowly and with cooling in an ice bath, as the neutralization is exothermic.[18] Ensure enough acid is added to make the aqueous layer distinctly acidic (test with pH paper) to dissolve all the magnesium salts and ensure complete protonation of the product.[5]
-
Issue 3: Significant Biphenyl Impurity Detected
Q: My final product is contaminated with a significant amount of a biphenyl compound (Ar-Ar). How can I prevent this?
A: The formation of a biphenyl byproduct is characteristic of a Wurtz-type coupling reaction.[15][19][20] This side reaction is a common issue, especially in Grignard syntheses involving aryl halides.
-
Causality—The Wurtz Coupling Side Reaction: This occurs when a molecule of the already-formed Grignard reagent (Ar-MgX) acts as a nucleophile and attacks a molecule of the unreacted aryl halide (Ar-X).[1][21] This is more likely to happen under conditions where the local concentration of the aryl halide is high relative to the available magnesium surface area. High reaction temperatures can also promote this side reaction.[20][21]
-
Solutions & Protocols:
-
Control Reagent Concentration: The most effective way to minimize Wurtz coupling is to add the aryl halide solution dropwise to the suspension of magnesium turnings.[21][22] This maintains a low, steady concentration of the halide, ensuring it reacts with the magnesium surface before it has a chance to couple with a Grignard molecule.
-
Temperature Management: While some initial heating might be needed to start the reaction, once initiated, the formation is exothermic.[15][23] Maintain a gentle reflux and avoid excessive heating, which can accelerate the coupling side reaction.[21]
-
| Problem Summary | Primary Cause(s) | Recommended Solution(s) |
| Reaction Failure | MgO passivation layer on Mg; Trace moisture in system. | Flame-dry all glassware; Use anhydrous solvents; Activate Mg with iodine or by crushing.[7][9][11] |
| Low Acid Yield | Inefficient CO₂ addition; Side reactions with carboxylate intermediate. | Add Grignard solution to crushed dry ice; Ensure complete protonation during acidic workup.[5][24] |
| Biphenyl Byproduct | Wurtz-type coupling of Ar-MgX with Ar-X. | Add aryl halide dropwise to Mg; Avoid high reaction temperatures.[20][21][22] |
| Ketone/Alcohol Byproduct | Grignard attacks the magnesium carboxylate salt. | Use inverse addition (add Grignard to excess CO₂); Maintain low temperatures during carboxylation.[24] |
Key Reaction Mechanisms: Desired vs. Side Reactions
Understanding the competing reaction pathways is crucial for troubleshooting. The following diagram illustrates the desired carboxylation pathway versus the common Wurtz coupling and over-addition side reactions.
Caption: Competing reaction pathways in Grignard carboxylation.
References
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. [Link]
-
Homework.Study.com. List three techniques used to initiate a Grignard reaction that fails to start spontaneously. [Link]
-
University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]
-
ChemistNate. (2014, September 15). Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). YouTube. [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
jOeCHEM. (2019, January 25). Grignard Reaction with Carbon Dioxide to Produce Carboxylic Acids. YouTube. [Link]
-
Master Organic Chemistry. Formation of carboxylic acids from Grignard reagents and CO2. [Link]
-
Reddit. (2021, March 5). Grignard reagents and drying. r/chemistry. [Link]
-
YouTube. (2023, June 12). Video Tutorial of a Grignard Reaction. [Link]
-
Fiveable. Moisture Sensitivity Definition - Organic Chemistry Key Term. [Link]
-
Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry. [Link]
-
JoVE. (2017, February 22). Video: Grignard Reagent Preparation and Grignard Reaction. [Link]
-
The Organic Chemistry Tutor. (2020, July 29). Grignard Reagent To Carboxylic Acid Mechanism | Organic Chemistry. YouTube. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Chemistry Steps. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. [Link]
-
Transformation Tutoring. (2022, November 24). Synthesis And Reactions Of Carboxylic Acids. [Link]
-
ResearchGate. Formation of side products via Wurtz‐type coupling (a) and salt metathesis reactions (b) in THF (see text). [Link]
-
Bartleby. (2024, March 5). A common side reaction during Grignard Reactions is the Wurtz coupling.... [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. [Link]
-
Reddit. (2024, October 22). Grignard reaction in air?. r/chemistry. [Link]
-
Mettler Toledo. Grignard Reaction Mechanisms | Real Time Monitoring in Batch or Flow. [Link]
-
Jasperse, J. Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wurtz reaction. [Link]
-
Homework.Study.com. Treating a Grignard reagent with carbon dioxide followed by aqueous HCl gives a carboxylic acid.... [Link]
-
Reddit. (2020, June 20). Troubleshooting my grignard reactions. r/chemistry. [Link]
-
Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]
-
Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water. [Link]
-
Organic Syntheses. Procedure. [Link]
-
ResearchGate. Pharmaceutical syntheses featuring the Grignard reaction. [Link]
-
ResearchGate. Synthesis of Arylpropiolic Acids via Carboxylation of Arylacetylenic Grignard Reagents. [Link]
-
Bindu, S., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Biochemical Pharmacology. [Link]
-
PubMed Central (PMC). (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]
-
ResearchGate. ORGANIC II LABORATORY(Major's) KELLY Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. [Link]
-
PubMed Central (PMC), NIH. Recent Advances in the Synthesis of Ibuprofen and Naproxen. [Link]
-
PubMed Central (PMC), NIH. (2020, July 28). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. [Link]
-
Professor Dave Explains. (2021, March 20). 179 CHM2211 Synthesis of Carboxylic Acids by Carboxylation of Grignard Reagents. YouTube. [Link]
-
Homework.Study.com. Which method-Grignard carboxylation or nitrile hydrolysis-would you use for the following reaction? Explain. [Link]
Sources
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- 4. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]
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- 10. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
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- 20. Answered: A common side reaction during Grignard Reactions is the Wurtz coupling, where the Grignard reagent and alkyle halide essentially couple together as shown below.… | bartleby [bartleby.com]
- 21. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
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- 23. mt.com [mt.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Production of High-Purity 2-Phenylpentanoic Acid
Welcome to the technical support center for the synthesis of 2-Phenylpentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its production and achieve high levels of purity. Here, we will delve into the common synthetic routes, troubleshoot potential pitfalls leading to impurity formation, and provide robust protocols for purification and analysis. Our focus is on not just what to do, but why certain experimental choices are critical for success.
I. Understanding the Synthetic Landscape and Impurity Formation
The synthesis of 2-Phenylpentanoic acid (a compound of interest in medicinal chemistry and organic synthesis) can be approached through several pathways.[1][2] Each route, while effective, presents a unique impurity profile that must be understood and controlled. The two most prevalent methods are the alkylation of a phenylacetic acid precursor (often via its nitrile derivative) and the malonic ester synthesis.
Diagram: Synthetic Pathways to 2-Phenylpentanoic Acid
Caption: Common synthetic routes to 2-Phenylpentanoic acid.
II. Troubleshooting Guide: Route A - Phenylacetonitrile Alkylation & Hydrolysis
This route is often favored for its directness. However, careful control of reaction conditions is paramount to avoid common impurities.
Frequently Asked Questions (FAQs)
Q1: My final product is contaminated with a significant amount of a higher molecular weight species. What is the likely cause and how can I prevent it?
A1: This is a classic case of dialkylation . The intermediate carbanion of 2-phenylpentanenitrile can be deprotonated again by the base and react with another molecule of your alkylating agent (e.g., propyl bromide).
-
Causality: The acidity of the remaining proton at the alpha-position of 2-phenylpentanenitrile is still significant, making it susceptible to deprotonation and subsequent reaction.
-
Troubleshooting & Prevention:
-
Stoichiometry Control: Use a strict 1:1 molar ratio of the alkylating agent to phenylacetonitrile. A slight excess of the nitrile can also be employed.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, thus favoring mono-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of PTC can enhance the selectivity for mono-alkylation.[3] PTC provides a controlled environment for the reaction at the interface of the organic and aqueous phases, which can suppress side reactions.[4]
-
Q2: I'm observing a neutral, nitrogen-containing impurity that is difficult to remove by basic extraction. What could it be?
A2: You are likely dealing with 2-phenylpentanamide , the intermediate in the nitrile hydrolysis.[5][6] Incomplete hydrolysis is a common issue.
-
Causality: Nitrile hydrolysis proceeds in two stages: first to the amide, then to the carboxylic acid.[7][8] The second step can be sluggish under certain conditions.
-
Troubleshooting & Prevention:
-
Extended Reaction Time & Increased Temperature: Ensure the hydrolysis is driven to completion by extending the reflux time and/or increasing the temperature.[9]
-
Choice of Hydrolysis Conditions:
-
Acidic Hydrolysis (e.g., aq. HCl, aq. H₂SO₄): Generally provides the free carboxylic acid directly.[5]
-
Alkaline Hydrolysis (e.g., aq. NaOH, aq. KOH): Initially forms the carboxylate salt.[5] This method is often cleaner, but requires a separate acidification step to liberate the carboxylic acid.[9] Be aware that strong basic conditions can sometimes promote side reactions.
-
-
Q3: My reaction yield is low, and I've isolated phenylacetonitrile from the reaction mixture. What went wrong?
A3: This points to incomplete deprotonation of the starting material.
-
Causality: The base used was not strong enough or was used in insufficient quantity to fully deprotonate the phenylacetonitrile.
-
Troubleshooting & Prevention:
-
Base Selection: For standard liquid-liquid systems, a concentrated aqueous solution of a strong base like NaOH or KOH is typically used, often in conjunction with a phase-transfer catalyst.[10]
-
Anhydrous Conditions: If using stronger bases like sodium ethoxide or sodium hydride, ensure your solvent and glassware are scrupulously dry, as these bases react readily with water.
-
III. Troubleshooting Guide: Route B - Malonic Ester Synthesis
The malonic ester synthesis is a versatile method for preparing carboxylic acids.[11][12] However, it involves multiple steps where impurities can be introduced.[13]
Frequently Asked Questions (FAQs)
Q1: My final product contains a significant amount of a di-acid impurity. What is its origin?
A1: This impurity is likely benzyl(ethyl)malonic acid , resulting from incomplete decarboxylation .
-
Causality: The final step of the malonic ester synthesis is a hydrolysis of the diester followed by decarboxylation of the resulting β-dicarboxylic acid upon heating. If the temperature is too low or the heating time is insufficient, this decarboxylation will be incomplete.
-
Troubleshooting & Prevention:
-
Optimal Decarboxylation Temperature: Ensure the reaction mixture is heated to a sufficiently high temperature (typically above 100 °C) after hydrolysis to drive off CO₂.
-
Monitoring: The reaction can be monitored for CO₂ evolution. The cessation of gas bubbling is a good indicator of reaction completion.
-
Q2: I am seeing multiple alkylated products in my final mixture. Why is the alkylation not clean?
A2: A major drawback of the malonic ester synthesis is the potential for dialkylation at the first alkylation stage, or the formation of a mixture of mono- and di-alkylated products.[14][15]
-
Causality: Similar to the phenylacetonitrile route, the mono-alkylated malonic ester still possesses an acidic proton that can be removed, leading to a second alkylation.
-
Troubleshooting & Prevention:
-
Careful Stoichiometry: Use a precise molar equivalent of the alkylating agent.
-
Base and Solvent Choice: Use a base that matches the ester group (e.g., sodium ethoxide for ethyl esters) to prevent transesterification.[14]
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture.
-
IV. General Purification Strategies
Regardless of the synthetic route, a robust purification strategy is essential for obtaining high-purity 2-phenylpentanoic acid.
| Method | Principle | Impurities Removed | Key Considerations |
| Aqueous Base Extraction | The acidic carboxylic acid is deprotonated by a weak base (e.g., NaHCO₃) and dissolves in the aqueous phase, while neutral organic impurities remain in the organic layer. | Neutral impurities (e.g., unreacted alkyl halides, dialkylated byproducts, residual amide). | The pH of the aqueous solution should be at least two units above the pKa of the carboxylic acid.[16] |
| Crystallization | The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the mother liquor. | A wide range of impurities, particularly those with different solubility profiles. | Solvent selection is critical. A good solvent will dissolve the compound when hot but not when cold. |
| Vacuum Distillation | For liquid carboxylic acids, distillation under reduced pressure allows for purification at a lower temperature, preventing thermal degradation.[17] | Non-volatile impurities and those with significantly different boiling points. | Ensure the compound is thermally stable under the distillation conditions. |
| Ammonium Salt Crystallization | Formation of an ammonium salt can alter the solubility properties, allowing for selective crystallization to remove isomeric or closely related impurities.[18] | Isomeric impurities and other closely related carboxylic acids. | The choice of amine and solvent system is crucial for effective separation. |
Experimental Protocol: Purification by Aqueous Base Extraction
-
Dissolution: Dissolve the crude 2-phenylpentanoic acid in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (3 x 50 mL for a 10g scale).
-
Separation: Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is ~2. 2-Phenylpentanoic acid will precipitate out.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
V. Analytical Methods for Impurity Profiling
To ensure the final product meets the required purity specifications, a combination of analytical techniques should be employed.[19][20]
| Technique | Purpose | Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of the main component and detection of non-volatile impurities. | Purity percentage, retention times of impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities.[21] | Molecular weight and fragmentation patterns of impurities, aiding in structure elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the final product and any isolated impurities.[22] | Detailed structural information, confirmation of the desired product's identity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group analysis. | Confirmation of the presence of the carboxylic acid group and absence of other functional groups (e.g., nitrile, amide). |
Diagram: Impurity Profiling Workflow
Caption: A typical workflow for the analysis and purification of 2-Phenylpentanoic acid.
VI. References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
-
Justia Patents. (2015, April 9). Process for the purification of 2-phenyl-2-methyl-propanoic acid derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]
-
ResearchGate. (2009, August). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: Preparation of Carboxylic Acids: Carboxylation of Grignard Reagents. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 5). Phase Transfer Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Industrial Phase-Transfer Catalysis. (n.d.). Industrial Phase-Transfer Catalysis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]
-
PubChem - NIH. (n.d.). 2-Phenylpentanoic acid. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
-
Google Patents. (n.d.). CN105037139A - Preparation method for 2-phenylpropionic acid. Retrieved from
-
PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Enantia. (n.d.). Impurity profiling and synthesis of standards. Retrieved from [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?. Retrieved from [Link]
-
PubMed. (n.d.). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Optimizing Your Chemical Procurement: L-2-Amino-5-phenyl-pentanoic Acid from China. Retrieved from [Link]
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- 2. pharmaffiliates.com [pharmaffiliates.com]
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- 4. phasetransfer.com [phasetransfer.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
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- 11. Malonic ester synthesis (of carboxylic acids): [chemicalnote.com]
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- 22. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
Improving the enantiomeric excess in 2-Phenylpentanoic acid resolution
Of course. Here is a technical support guide on improving the enantiomeric excess in 2-Phenylpentanoic acid resolution.
Technical Support Center: Resolution of 2-Phenylpentanoic Acid
Welcome to the technical support center for the chiral resolution of 2-phenylpentanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their separation processes and improve enantiomeric excess (ee). We will explore common challenges and provide systematic, field-proven troubleshooting strategies based on fundamental chemical principles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of troubleshooting resolution experiments.
Q1: What is chiral resolution and why is it critical for 2-phenylpentanoic acid?
A: Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two non-superimposable mirror-image molecules (enantiomers), into its individual enantiopure components.[1][2] Since enantiomers often exhibit different pharmacological and toxicological profiles, obtaining a single, pure enantiomer of an active pharmaceutical ingredient (API) like 2-phenylpentanoic acid is frequently a regulatory and safety requirement.
Q2: What are the primary methods for resolving racemic 2-phenylpentanoic acid?
A: As a carboxylic acid, 2-phenylpentanoic acid is most commonly resolved through two primary methods:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with an enantiomerically pure chiral base (a resolving agent).[3] This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[4][5]
-
Enzymatic Kinetic Resolution: This method typically involves esterifying the racemic acid and then using an enzyme (often a lipase) that selectively hydrolyzes one ester enantiomer back to the acid at a much faster rate than the other.[6] This results in a mixture of one enantiomer as an acid and the other as an unreacted ester, which can then be separated.
Q3: How is Enantiomeric Excess (ee) determined and calculated?
A: Enantiomeric excess is a measure of the purity of a chiral sample. It is most commonly determined using chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase.[7] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents is also a powerful technique.[8][9]
The calculation is performed based on the relative amounts of the two enantiomers: % ee = [ (Major Enantiomer - Minor Enantiomer) / (Major Enantiomer + Minor Enantiomer) ] x 100
For chromatographic data, this is calculated from the integrated peak areas of the two enantiomers.[7]
Section 2: Troubleshooting Guide: Diastereomeric Salt Crystallization
This is the most common and scalable method, but it is highly empirical. The following Q&A guide addresses the most frequent issues.
Q1: My initial crystallization yielded a very low ee (<20%). Where do I start troubleshooting?
A: A low ee in the first attempt is common and points to one of three primary issues: an inappropriate resolving agent, a poor choice of solvent, or suboptimal crystallization conditions.[10] A systematic approach is crucial. Before changing multiple variables, it's best to start by re-evaluating the resolving agent and solvent system, as these have the most significant impact on the differential solubility of the diastereomeric salts.
Below is a logical workflow to diagnose and solve issues of low enantiomeric excess.
Caption: Troubleshooting workflow for low enantiomeric excess.
Q2: The diastereomeric salt is "oiling out" instead of forming crystals. What does this mean and how can I fix it?
A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is typically because the solubility of the salt in the solvent is too high at the crystallization temperature, or the solution is too supersaturated.
Solutions:
-
Reduce Supersaturation: Use a more dilute solution. This is the simplest first step.
-
Change the Solvent System: The current solvent is likely too good at solvating the salt. Add an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise to the heated solution until slight turbidity appears, then clarify by adding a few drops of the primary solvent before cooling.
-
Lower the Crystallization Temperature: Start the cooling process from a lower initial temperature.
-
Employ Seeding: Adding a few seed crystals of the desired diastereomer at a temperature just below the saturation point can provide a template for proper crystal growth and bypass the kinetic barrier to nucleation, preventing oiling.[11][12]
Q3: How do I rationally select a better resolving agent or solvent system?
A: Selection is largely an empirical screening process, but it can be guided by chemical principles.[10][13]
Resolving Agent Selection: For a carboxylic acid like 2-phenylpentanoic acid, you need a chiral base. The goal is to find a base that forms a rigid, well-ordered crystal lattice with one of the acid's enantiomers, leading to a significant difference in lattice energy (and thus solubility) between the two diastereomeric salts.
| Table 1: Common Chiral Resolving Agents for Carboxylic Acids | | :--- | :--- | | Class | Examples | Comments | | Aralkylamines | (R)- or (S)-1-Phenylethylamine, (R)- or (S)-1-(1-Naphthyl)ethylamine | Widely used, commercially available, and often effective. A good starting point.[1][4] | | Cinchona Alkaloids | Quinine, Quinidine, Cinchonidine, Cinchonine | More complex, rigid structures. Can offer unique crystal packing interactions. | | Amino Alcohols | (1R,2S)-(-)-Ephedrine, (R)-(-)-2-Phenylglycinol | The additional hydroxyl group can participate in hydrogen bonding, influencing crystal packing. |
Solvent System Selection: The ideal solvent should exhibit a large change in salt solubility with temperature and should preferentially dissolve one diastereomer over the other.
| Table 2: Conceptual Impact of Solvent on Crystallization | | :--- | :--- | | Solvent Type | General Effect on Selectivity (ee) | Rationale | | Protic Solvents (e.g., Ethanol, Methanol) | Often lower selectivity | Can form strong hydrogen bonds with the salt, potentially masking the subtle differences between diastereomers and increasing the solubility of both. | | Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate) | Moderate to good selectivity | Offer a balance of solvating power without interfering as strongly with the ionic and hydrogen bonding interactions within the crystal lattice. | | Aprotic Nonpolar Solvents (e.g., Toluene, Heptane) | Often higher selectivity (if solubility permits) | Poorly solvate the ionic salts, forcing them out of solution. This can amplify the small differences in lattice energy, leading to better discrimination. Often used as anti-solvents. |
Screening Protocol: A recommended approach is to run small-scale parallel screens. Dissolve the racemic acid and 0.5-1.0 equivalents of several different resolving agents in a few selected solvents (e.g., ethanol, ethyl acetate, acetonitrile) in vials. Allow them to cool slowly and observe which combinations produce crystalline solids. Analyze the ee of any resulting crystals to identify the most promising hits for further optimization.[13]
Section 3: Troubleshooting Guide: Enzymatic Resolution
Enzymatic methods offer high selectivity under mild conditions but come with their own set of optimization challenges.
Q1: My lipase-catalyzed reaction is extremely slow or has stalled at low conversion.
A: Slow or stalled reactions are typically due to enzyme inhibition, poor enzyme activity under the chosen conditions, or mass transfer limitations.
Potential Causes & Solutions:
-
Substrate/Product Inhibition: High concentrations of either the starting ester or the product acid/alcohol can inhibit the enzyme. Try a fed-batch approach where the substrate is added gradually over time.
-
Incorrect pH: The pH of the microenvironment around the enzyme is critical. For hydrolysis of an ester of 2-phenylpentanoic acid, the production of the acid will lower the pH. This can shut down the enzyme. Use a buffered aqueous phase (e.g., phosphate buffer at pH 7.0) to maintain the optimal pH for the lipase.[14]
-
Enzyme Denaturation: The chosen organic solvent or temperature may be denaturing the enzyme.[15] If using a co-solvent, select a more biocompatible one (e.g., MTBE, toluene) over more polar options (e.g., DMF, DMSO). Check the optimal temperature range for your specific lipase; temperatures above 60°C can often lead to denaturation.[15]
-
Poor Mass Transfer: If the enzyme is immobilized or the reaction is biphasic, vigorous stirring is essential to ensure the substrate can access the enzyme's active site.[15]
Q2: The enantioselectivity of the reaction is poor, resulting in low ee for both the product and the remaining substrate.
A: The intrinsic enantioselectivity (expressed as the E-value) of an enzyme for a substrate is key. While you cannot easily change the enzyme's active site, you can influence its performance.
Optimization Strategies:
-
Screen Different Lipases: The most effective solution. Lipases from different sources (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia, Candida rugosa) have different active site geometries and will show different selectivities for your substrate.[6][16]
-
Modify the Substrate (Ester Group): Changing the alcohol portion of the ester can dramatically impact how it fits into the enzyme's active site. Try resolving the methyl, ethyl, and isopropyl esters of 2-phenylpentanoic acid to see which gives the best selectivity.
-
Lower the Temperature: Enzymatic reactions often show higher enantioselectivity at lower temperatures, albeit at the cost of a slower reaction rate. Try running the reaction at room temperature or even 10-15°C lower.
Section 4: Key Experimental Protocols
Protocol 1: General Workflow for Diastereomeric Salt Resolution
This protocol outlines the fundamental steps for resolving 2-phenylpentanoic acid.
Caption: Experimental workflow for diastereomeric salt resolution.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
-
Instrument Setup:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a cellulose- or amylose-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: Typically a mixture of hexane/isopropanol or heptane/ethanol with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the carboxylic acid.
-
Flow Rate: ~1.0 mL/min.
-
Detection: UV detector set to an appropriate wavelength for the phenyl group (e.g., 210 nm or 254 nm).
-
-
Sample Preparation:
-
Prepare a stock solution of your racemic 2-phenylpentanoic acid (~1 mg/mL) in the mobile phase. This is your racemic standard.
-
Prepare a sample of your resolved, enantioenriched acid at the same concentration.[7]
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and confirm baseline separation.
-
Inject your resolved sample.
-
Integrate the peak areas for the two enantiomers (Area₁ and Area₂).
-
-
Calculation:
-
Use the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.[7]
-
Section 5: References
-
BenchChem. (n.d.). Troubleshooting low enantiomeric excess in chiral resolution experiments. Retrieved from
-
Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. Retrieved from
-
Various Authors. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Various Sources. Retrieved from
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from
-
Reddit User Discussion. (2023). Separation of diastereomers by crystallization with seeding. r/OrganicChemistry. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Kinetic Resolution of (R)-2-Hydroxy-2-phenylpropanoic Acid. Retrieved from
-
Fossey, J. S., et al. (2017). Rapid determination of enantiomeric excess via NMR spectroscopy: A research-informed experiment. Journal of Chemical Education, 94(1), 79-84. Retrieved from
-
Chemeurope.com. (n.d.). Chiral resolution. Retrieved from
-
Chemistry LibreTexts. (2022). 6.8: Resolution (Separation) of Enantiomers. Retrieved from
-
Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Retrieved from
-
National Institutes of Health (NIH). (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. Retrieved from
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents. Retrieved from
-
Onyx Scientific. (n.d.). Chiral Resolution Screening. Retrieved from
-
BenchChem. (n.d.). Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Retrieved from
-
Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262-3. Retrieved from
-
University of Birmingham's Research Portal. (2016). Rapid determination of enantiomeric excess via NMR spectroscopy. Retrieved from
-
Anslyn, E. V., & James, T. D. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 4875-85. Retrieved from
-
ResearchGate. (n.d.). Crystallization-Based Separation of Enantiomers. Retrieved from
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from
-
MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. Retrieved from
-
MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from
-
MDPI. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol. Retrieved from
-
National Institutes of Health (NIH). (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. PMC. Retrieved from
Sources
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- 2. Chiral_resolution [chemeurope.com]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. research.birmingham.ac.uk [research.birmingham.ac.uk]
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- 14. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]
- 15. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Phenylpentanoic Acid
Welcome to the technical support center for 2-Phenylpentanoic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this compound. As an aromatic carboxylic acid, 2-Phenylpentanoic acid presents a common challenge: balancing its hydrophobic nature with the need for aqueous solubility in experimental and developmental settings.
This document provides a series of frequently asked questions (FAQs) for foundational knowledge and in-depth, step-by-step troubleshooting guides to address specific solubility problems you may face in the lab.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is 2-Phenylpentanoic acid, and why is its solubility a common issue?
2-Phenylpentanoic acid is an aromatic carboxylic acid with the molecular formula C₁₁H₁₄O₂.[1] Its structure consists of a hydrophilic carboxylic acid head and a significantly large, nonpolar (hydrophobic) tail, comprising a phenyl ring and a propyl group.[2] This dual nature means that while it has some solubility in organic solvents, it is poorly soluble in aqueous solutions, a critical limitation for many biological assays and pharmaceutical formulations.[2]
Q2: What are the general solubility characteristics of 2-Phenylpentanoic acid?
The compound typically appears as a white to off-white solid.[2] Its solubility profile can be summarized as:
-
Low solubility in water and neutral aqueous buffers.
-
Moderate to good solubility in many common organic solvents, such as ethanol, methanol, dimethyl sulfoxide (DMSO), and acetone.[2][3]
Q3: What is the estimated pKa of 2-Phenylpentanoic acid, and why is this value critical?
The experimental pKa of 2-Phenylpentanoic acid is not widely reported. However, we can derive a highly reliable estimate from structurally similar compounds. Phenylacetic acid has a pKa of approximately 4.3[4][5][6], and Valproic acid has a pKa between 4.6 and 4.9.[7][8][9] Therefore, a working pKa estimate of ~4.5 for 2-Phenylpentanoic acid is scientifically reasonable.
This value is crucial because it governs the ionization state of the carboxylic acid group.
-
At a pH below the pKa (~4.5), the compound will be in its neutral, protonated (-COOH) form, which is less soluble in water.
-
At a pH above the pKa, the compound will be in its ionized, deprotonated (-COO⁻) salt form, which is significantly more water-soluble.
Q4: What initial safety precautions should be taken when handling 2-Phenylpentanoic acid?
According to aggregated GHS information, 2-Phenylpentanoic acid can cause serious eye irritation and may cause skin and respiratory irritation.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated area or a chemical fume hood. Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.
Part 2: Troubleshooting Guides & Experimental Protocols
This section addresses specific, common problems encountered during experimentation.
Problem 1: My 2-Phenylpentanoic acid is insoluble in the aqueous buffer for my in vitro assay.
This is the most frequent challenge. The low intrinsic solubility of the neutral form of the acid prevents the preparation of a homogenous solution for cell-based or enzymatic assays.
Answer: Use pH-Adjusted Buffers for Solubilization.
The most direct and effective strategy is to deprotonate the carboxylic acid, converting it into its highly soluble carboxylate salt.[10] This is achieved by preparing a solution at a pH at least 1.5 to 2 units above the compound's pKa.
The Henderson-Hasselbalch equation predicts the ratio of ionized to un-ionized acid. By raising the pH to ~6.5 or higher (2 units above the estimated pKa of 4.5), you ensure that >99% of the 2-Phenylpentanoic acid molecules are in the deprotonated, charged, and water-soluble form.
-
Target Weigh-out: For a 10 mL solution of 10 mM 2-Phenylpentanoic acid (MW: 178.23 g/mol ), weigh out 17.82 mg.
-
Initial Slurry: Add the weighed compound to approximately 8 mL of your desired buffer (e.g., Phosphate-Buffered Saline, PBS). The compound will likely not dissolve and will form a cloudy suspension.
-
pH Adjustment: While stirring, add a low-molarity base, such as 0.1 M NaOH, dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.
-
Point of Solubilization: As the pH increases past ~5.5-6.0, you will observe the solution becoming clear. This indicates the formation of the soluble sodium 2-phenylpentanoate salt.
-
Final pH and Volume Adjustment: Continue adding base until the target pH of 7.4 is reached and stable. Use the buffer to bring the final volume to exactly 10.0 mL.
-
Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm syringe filter compatible with aqueous solutions.
-
Visual Cue: The transition from a cloudy suspension to a clear solution provides immediate visual confirmation of successful solubilization.
-
pH Stability: A stable final pH reading confirms that the buffer system is not compromised and the compound is fully dissolved.
-
Precaution: Be mindful if your assay is sensitive to small changes in pH or the introduction of counter-ions (e.g., Na⁺, K⁺).
Caption: Workflow for solubilizing 2-Phenylpentanoic acid via pH adjustment.
Problem 2: I need a highly concentrated stock (e.g., >50 mM) for serial dilutions, and pH adjustment alone is insufficient or undesirable.
At high concentrations, the solubility product of the salt may be exceeded. Furthermore, some experimental systems (e.g., certain formulation preparations) may require a non-aqueous starting point.
Answer: Utilize a Co-solvent System.
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[11] This is a standard and robust technique for preparing concentrated stock solutions of poorly soluble drugs.
The hydrophobic phenyl and alkyl portions of 2-Phenylpentanoic acid are poorly accommodated by the hydrogen-bonding network of water. Organic solvents like DMSO or ethanol can disrupt this network and create a more favorable, less polar environment that can solvate the nonpolar regions of the molecule, leading to a significant increase in solubility.
| Co-solvent | Polarity Index | Key Advantages | Common Use Cases |
| DMSO | 7.2 | Excellent solubilizing power for a wide range of compounds. | In vitro stock solutions for cell culture (use at <0.5% v/v final). |
| Ethanol | 5.2 | Biocompatible, less toxic than DMSO. Volatile. | In vivo studies, formulations. |
| Methanol | 6.6 | Good solubilizing power. Volatile. | Chemical synthesis, non-biological applications due to toxicity. |
| DMF | 6.4 | Strong solvent, high boiling point. | Organic synthesis, specialized formulations. |
Data sourced from various chemical supplier and solvent polarity charts.[3][12]
-
Weigh-out: For a 1 mL stock of 100 mM 2-Phenylpentanoic acid, weigh 17.82 mg of the compound into a suitable vial (e.g., a 1.5 mL amber glass vial).
-
Co-solvent Addition: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. The solution should be perfectly clear. Gentle warming (to 30-40°C) can be applied if dissolution is slow, but ensure the compound is stable at that temperature.
-
Storage: Store the stock solution tightly capped at -20°C to prevent water absorption by the hygroscopic DMSO.
-
Clarity is Key: A completely clear solution at room temperature indicates full dissolution.
-
Precipitation Check: Before use, always bring the stock to room temperature and check for any precipitate that may have formed during storage. Vortex to re-dissolve if necessary.
-
Dilution Caution: When diluting the DMSO stock into an aqueous buffer, add the stock solution to the buffer (not the other way around) with vigorous mixing to avoid localized high concentrations that can cause the compound to precipitate out. Ensure the final concentration of DMSO is compatible with your assay.
Caption: Co-solvents disrupt water's H-bond network, creating pockets to solvate hydrophobic molecules.
Part 3: Advanced Strategies for Formulation Development
For more challenging applications like oral drug formulation, where both solubility and dissolution rate are critical, more advanced methods may be required.
| Strategy | Mechanism | Advantages | Disadvantages |
| Salt Formation | Converts the acidic drug into a stable, solid salt form with a different crystal lattice and higher aqueous solubility.[10] | High drug loading, established regulatory path, significant solubility increase. | Potential for hygroscopicity, conversion back to free acid in the stomach (low pH). |
| Solid Dispersion | The drug is dispersed at a molecular level within a hydrophilic polymer matrix, preventing crystallization and increasing surface area.[13] | Greatly enhances dissolution rate, can create amorphous systems. | Can have physical stability issues (recrystallization), requires specialized equipment (spray dryer, hot-melt extruder). |
| Micronization | The particle size of the drug is mechanically reduced to the micron scale, increasing the surface area-to-volume ratio.[14] | Simple, technology-agnostic improvement of dissolution rate. | Does not increase equilibrium solubility; can lead to particle agglomeration. |
| Cyclodextrin Complexation | The hydrophobic drug molecule is encapsulated within the nonpolar cavity of a cyclodextrin molecule, whose exterior is hydrophilic. | Forms a true solution, can improve stability, masks taste. | Limited by drug size and geometry, can be expensive, potential for nephrotoxicity with some cyclodextrins. |
The choice of an advanced strategy depends heavily on the desired final dosage form, the required dose, and the specific physicochemical properties of 2-Phenylpentanoic acid.[13]
References
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Wikipedia. Phenylacetic acid. [Link]
-
PubChem. Phenylacetic Acid - C8H8O2. National Center for Biotechnology Information. [Link]
-
DrugFuture. Phenylacetic Acid. [Link]
-
DrugFuture. Valproic Acid. [Link]
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Wikipedia. Valproate. [Link]
-
Pearson+. The Ka of phenylacetic acid is 5.2 × 10−5, and the pKa of propion.... [Link]
-
Gong, Y. et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
-
Al-Ghananeem, A. M. et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
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PubChem. Valproic Acid - C8H16O2. National Center for Biotechnology Information. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. [Link]
-
PubChem. 2-Phenylpentanoic acid - C11H14O2. National Center for Biotechnology Information. [Link]
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FooDB. Showing Compound Valproic acid (FDB022722). [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. valproic acid. [Link]
-
ResearchGate. (2024). Formulation strategies for poorly soluble drugs. [Link]
-
OChemTutor. pKa values. [Link]
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PubChemLite. 2-phenylpentanoic acid (C11H14O2). [Link]
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CLAS. Table of Acids with Ka and pKa Values. [Link]
-
ResearchGate. (2018). Determination and correlation of solubility of phenylphosphonic acid in selected solvents. [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. [Link]
-
CP Lab Safety. Understanding Common Lab Solvents. [Link]
-
ResearchGate. (2018). An overview on Common Organic Solvents and their Toxicity. [Link]
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Technical Support Center: Preventing Racemization During 2-Phenylpentanoic Acid Derivatization
Welcome to the technical support center dedicated to addressing the critical challenge of maintaining stereochemical integrity during the derivatization of 2-phenylpentanoic acid and related chiral carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter stereochemical challenges in their synthetic workflows. Here, we will dissect the mechanistic underpinnings of racemization and provide actionable, field-proven strategies to mitigate this pervasive issue.
Troubleshooting Guide: Common Scenarios & Solutions
This section addresses specific experimental problems with a step-by-step approach to diagnosis and resolution.
Scenario 1: Significant Racemization Observed After Amide Coupling
Problem: You've coupled your enantiomerically pure 2-phenylpentanoic acid with an amine, but chiral HPLC analysis of the resulting amide shows a nearly racemic mixture. You used a standard carbodiimide reagent like DCC or EDC.
Root Cause Analysis: The primary culprit in this scenario is often the formation of a highly reactive O-acylisourea intermediate when using carbodiimide coupling reagents alone.[1] This intermediate is highly susceptible to racemization.[1] The proton on the alpha-carbon of the activated acid becomes acidic and can be easily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent nucleophilic attack by the amine can then occur from either face of this intermediate, resulting in a mixture of enantiomers.[1][2][3]
Troubleshooting Workflow:
Scenario 2: Loss of Optical Purity During Esterification
Problem: You are synthesizing an ester of 2-phenylpentanoic acid, for example, the methyl or ethyl ester, and observe a significant decrease in enantiomeric excess (ee).
Root Cause Analysis: Esterification, especially under harsh acidic or basic conditions, can promote racemization. Acid-catalyzed esterification can proceed through a planar enol intermediate, which is achiral.[4] Base-catalyzed methods can lead to deprotonation at the alpha-carbon, forming a resonance-stabilized enolate, which is also achiral and can be protonated from either face.[5][6]
Troubleshooting Workflow:
-
Reagent Selection is Key:
-
Avoid Strong Bases: Steer clear of strong bases like sodium methoxide or hydroxide if possible.
-
Mild Acyl Activation: A highly effective and mild method involves the use of oxalyl chloride with a catalytic amount of triphenylphosphine oxide. This combination generates a highly reactive intermediate that facilitates rapid esterification without racemization.[7][8][9]
-
Mixed Anhydrides: Formation of a mixed carboxylic-carbonic anhydride is another mild procedure for esterification that has been shown to be effective.[10]
-
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, running the reaction at 0 °C or even lower can significantly suppress racemization.
-
Alternative Methods: Consider enzymatic kinetic resolution as an alternative for preparing enantiomerically pure esters. Lipases can selectively acylate or hydrolyze one enantiomer, leaving the other enriched.[11]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of racemization for 2-phenylalkanoic acids?
A1: The primary mechanism of racemization for 2-phenylalkanoic acids, and chiral carbonyl compounds in general, involves the formation of a planar, achiral intermediate.[4][5] The key is the presence of an acidic proton on the alpha-carbon (the carbon adjacent to the carbonyl group).
-
Under Basic Conditions: A base can abstract this alpha-proton, forming a resonance-stabilized enolate ion. This enolate is planar at the former stereocenter. Reprotonation can then occur from either face of the planar enolate with equal probability, leading to a racemic mixture.[5][6]
-
Under Acidic Conditions: An acid catalyst protonates the carbonyl oxygen, making the alpha-proton more acidic. A weak base (like the solvent) can then remove the alpha-proton to form a planar enol intermediate. Tautomerization back to the keto form can occur via protonation from either face of the double bond, resulting in racemization.[4]
Q2: Which amide coupling reagents are considered "racemization-free" or low-racemization?
A2: While no reagent is completely "racemization-free" under all conditions, some are significantly better at preserving stereochemical integrity.
-
Uronium/Aminium Salts: Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly effective, especially when used with a non-nucleophilic base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).[2][12] The addition of additives like HOBt can further suppress racemization.[12]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices for minimizing racemization.[3][13]
-
Novel Reagents: Ynamides have emerged as highly efficient coupling reagents that operate under extremely mild conditions and have shown no detectable racemization in many cases.[14][15] Similarly, the T3P (n-propylphosphonic anhydride)/pyridine system is a mild combination that provides amides with high enantiopurity.[16]
Q3: How can I accurately determine the enantiomeric purity of my 2-phenylpentanoic acid derivative?
A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity.[17]
-
Direct Method: This involves using a chiral stationary phase (CSP) that can directly resolve the enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for this class of compounds.
-
Indirect Method: If a suitable CSP is not available, you can derivatize your product with a chiral derivatizing agent (CDA) to form diastereomers.[18] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (like a C18 column).[18] A common CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[19]
It is crucial to validate your analytical method to ensure that the derivatization process itself does not cause racemization.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent has a profound impact on the degree of racemization. The following table summarizes the relative performance of common reagents.
| Coupling Reagent Class | Example(s) | Propensity for Racemization | Recommended Additives | Key Considerations |
| Carbodiimides | DCC, DIC, EDC | High (when used alone)[12][13] | HOBt, HOAt, OxymaPure[1] | Inexpensive and widely used, but require additives for chiral substrates. |
| Uronium/Aminium | HBTU, HATU, HCTU | Low to Moderate[2] | N/A (often contain an additive moiety) | Highly efficient and generally superior to carbodiimides for chiral acids. |
| Phosphonium | BOP, PyBOP, PyAOP | Low[3][13] | N/A | Very effective, but BOP produces a carcinogenic byproduct.[13] |
| Ynamides | MYMsA, MYTsA | Very Low / None Detected[14][15] | None needed | Excellent for sensitive substrates; operates under very mild conditions. |
| Anhydrides | T3P | Low[16] | Pyridine (as base) | A mild and effective system for providing high enantiopurity.[16] |
Experimental Protocol: Racemization-Resistant Amide Coupling using HATU
This protocol provides a step-by-step method for the amide coupling of 2-phenylpentanoic acid while minimizing the risk of racemization.
Materials:
-
(R)- or (S)-2-Phenylpentanoic acid
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)
-
Anhydrous Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-phenylpentanoic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (2.5 eq.) dropwise to the solution. Stir for 2-5 minutes. Note: Minimize this pre-activation time to reduce potential side reactions.[3]
-
Amine Addition: Add the amine (1.2 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting acid.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
-
Chiral Analysis: Determine the enantiomeric excess of the purified amide using chiral HPLC.
References
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Wang, C., et al. (2018). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Organic Letters, 20(17), 5438-5442.
-
ResearchGate. (n.d.). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
PubMed. (2014, July 1). Activation of carboxylic acids in asymmetric organocatalysis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Retrieved from [Link]
-
SpringerLink. (n.d.). Reductive enzymatic dynamic kinetic resolution of racemic 2-phenylpropanal. Retrieved from [Link]
-
DSpace@MIT. (2022, June 17). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Retrieved from [Link]
-
ChemRxiv. (2021, August 4). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Retrieved from [Link]
-
PMC - PubMed Central. (2021, October 11). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
ChemRxiv. (2021, August 5). Racemization-free synthesis of dipeptide, amide and ester by oxalyl chloride and catalytic triphenylphosphine oxide. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Retrieved from [Link]
-
ACS Publications. (n.d.). A simple and mild esterification method for carboxylic acids using mixed carboxylic-carbonic anhydrides. Retrieved from [Link]
-
Wikipedia. (n.d.). Racemization. Retrieved from [Link]
-
ResearchGate. (n.d.). Generic mechanisms for acid‐catalysed racemisation. Retrieved from [Link]
-
YouTube. (2024, June 17). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. Retrieved from [Link]
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
-
MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
PMC - PubMed Central. (2023, July 25). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from [Link]
-
YouTube. (2014, June 26). Racemization of Chiral Carbonyl Compounds. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. Retrieved from [Link]
-
PubMed. (n.d.). Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. Retrieved from [Link]
- Google Patents. (n.d.). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
-
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Carboxylic Derivatives - Reactions (Acyl Group Substitution and Mechanism). Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Assessment and application of Marfey's reagent and analogs in enantioseparation: a decade's perspective. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. Retrieved from [Link]
-
PubMed. (n.d.). Enantioselective synthesis of 2-substituted cyclobutanones. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization of carboxylic groups prior to their LC analysis – A review. Retrieved from [Link]
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Technical Support Center: Scaling Up 2-Phenylpentanoic Acid Synthesis
<_content_type_OLD="Technical Support Center">
Welcome to the technical support center for the synthesis of 2-phenylpentanoic acid. This resource is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from a laboratory scale to a pilot plant. Here, you will find practical, in-depth guidance to navigate the challenges of process scale-up, ensuring safety, efficiency, and product quality.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of a scaled-up synthesis of 2-phenylpentanoic acid.
Q1: What are the most viable synthetic routes for scaling up 2-phenylpentanoic acid production?
A1: Several synthetic routes are available, but for pilot-scale production, the choice depends on factors like raw material cost, reaction safety, and scalability. The two most prominent methods are:
-
Malonic Ester Synthesis: This classic method involves the alkylation of diethyl malonate with a propyl halide, followed by hydrolysis and decarboxylation.[1][2][3][4][5] It is a robust and well-understood process.
-
α-Alkylation of Phenylacetic Acid Derivatives: This approach involves the direct alkylation of a phenylacetic acid ester or nitrile.[6] Phase-transfer catalysis is often employed to facilitate this reaction, offering mild conditions and high yields.[7][8][9][10]
Q2: What are the primary safety concerns when moving from a lab to a pilot plant for this synthesis?
A2: Scaling up introduces significant safety challenges that must be rigorously addressed. Key concerns include:
-
Exothermic Reactions: Both the Grignard reaction (if used) and alkylation steps can be highly exothermic.[11][12] In a large reactor, heat dissipation is less efficient, increasing the risk of a runaway reaction.[12]
-
Handling of Hazardous Materials: The use of strong bases (e.g., sodium ethoxide), flammable solvents (e.g., THF, toluene), and reactive intermediates requires strict safety protocols and appropriate personal protective equipment (PPE).[13][14]
-
Equipment Malfunction and Human Error: These are operational hazards that become more critical at a larger scale.[13] Thorough training, well-defined standard operating procedures (SOPs), and regular equipment maintenance are essential.[15]
Q3: How can I minimize the formation of impurities during the scale-up?
A3: Impurity profiles can change significantly with scale. Common impurities include dialkylated products and unreacted starting materials. To minimize their formation:
-
Optimize Stoichiometry: Carefully control the molar ratios of your reactants. A slight excess of the alkylating agent can sometimes be beneficial, but a large excess can lead to dialkylation.
-
Control Reaction Temperature: Maintaining a consistent and optimal temperature is crucial for selectivity.
-
Efficient Mixing: Ensure adequate agitation to maintain a homogeneous reaction mixture, which is critical for consistent reaction kinetics.
Q4: What are the recommended purification methods for 2-phenylpentanoic acid at the pilot plant scale?
A4: The choice of purification method will depend on the nature of the impurities and the desired final purity of the product. Common methods include:
-
Crystallization: This is often the most effective and economical method for purifying solid organic compounds at a large scale.[16]
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be used to separate it from non-volatile impurities.[17]
-
Liquid-Liquid Extraction: This is useful for removing water-soluble or acid/base-soluble impurities.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting advice for specific problems you may encounter during the synthesis of 2-phenylpentanoic acid.
Troubleshooting Low Reaction Yield
Problem: The overall yield of 2-phenylpentanoic acid is significantly lower than what was achieved in the laboratory.
| Potential Cause | Explanation & Recommended Action |
| Inefficient Heat Transfer | In larger reactors, localized "hot spots" can lead to side reactions and decomposition of the product. Solution: Improve agitation and consider using a reactor with a better heat transfer coefficient. Monitor the internal temperature at multiple points. |
| Poor Mixing | Inadequate mixing can result in localized concentration gradients, leading to incomplete reactions or the formation of byproducts. Solution: Increase the stirrer speed and ensure the impeller design is appropriate for the reactor geometry and viscosity of the reaction mixture. |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time or deactivation of the catalyst. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, GC). Consider extending the reaction time or adding a fresh portion of the catalyst if applicable. |
| Loss of Product During Workup | Emulsion formation during extraction or precipitation of the product in the aqueous layer can lead to significant losses.[18] Solution: Optimize the pH of the aqueous layer during extraction to ensure the product is in its desired form (acid or salt). If emulsions form, consider adding a brine solution or filtering through a bed of celite. |
Troubleshooting Impurity Formation
Problem: The final product is contaminated with significant levels of impurities.
| Impurity | Potential Cause & Identification | Recommended Action |
| Dialkylated Product | Cause: The enolate of the mono-alkylated intermediate reacts with another molecule of the alkylating agent.[2] Identification: Mass spectrometry will show a molecular ion corresponding to the addition of a second propyl group. | Solution: Use a controlled addition of the alkylating agent. Consider using a slight excess of the starting malonic ester or phenylacetic acid derivative. |
| Unreacted Starting Material | Cause: Incomplete reaction. Identification: TLC, HPLC, or GC analysis will show the presence of the starting materials. | Solution: Refer to the "Incomplete Reaction" section in the "Troubleshooting Low Reaction Yield" table. |
| Side-Reaction Products | Cause: Depending on the route, side reactions such as elimination of the alkyl halide or self-condensation of starting materials can occur. Identification: Characterization of the impurity by NMR and mass spectrometry will be necessary. | Solution: Optimize reaction conditions (temperature, solvent, base) to favor the desired reaction pathway. |
Section 3: Experimental Protocols & Visualizations
This section provides a detailed, step-by-step methodology for the malonic ester synthesis of 2-phenylpentanoic acid, a common and scalable route.
Protocol: Malonic Ester Synthesis of 2-Phenylpentanoic Acid
Step 1: Formation of the Enolate
-
To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a suitable reactor, add diethyl malonate (1.0 equivalent) dropwise at a temperature of 25-30 °C.
-
Stir the mixture for 1 hour at this temperature to ensure complete formation of the sodiomalonic ester.[1]
Step 2: Alkylation
-
To the solution from Step 1, add 1-bromopropane (1.05 equivalents) dropwise, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or GC.[4]
Step 3: Hydrolysis and Decarboxylation
-
Cool the reaction mixture to room temperature and add a solution of sodium hydroxide (3.0 equivalents) in water.
-
Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.
-
Cool the mixture and carefully acidify with concentrated hydrochloric acid to a pH of 1-2.
-
Heat the acidified mixture to 100-110 °C to effect decarboxylation.[19] Carbon dioxide evolution will be observed. Maintain this temperature until gas evolution ceases.
Step 4: Isolation and Purification
-
Cool the reaction mixture to room temperature. The 2-phenylpentanoic acid may precipitate as a solid.
-
If it precipitates, collect the solid by filtration and wash with cold water.
-
If it remains an oil, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane/toluene mixture).
Visual Workflow: Malonic Ester Synthesis
Caption: Workflow for 2-Phenylpentanoic Acid Synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision Tree for Troubleshooting Low Yield.
References
- Xytel India. (2025, August 19). Protocols in Pilot Plant Systems: Safety, Risk Management & Compliance.
- Scribd. (n.d.). Safety Measures Pilot Plant.
- Capital Resin Corporation. (2024, October 17). Dos and Don'ts for Pilot Testing Chemicals.
- Center for Chemical Process Safety. (n.d.). Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach.
- Reinart, T. (2003). Managing Process Hazards in Lab-Scale Pilot Plant for Safe Operation. Journal of Chemical Health and Safety, 10(5), 18-23.
- Makosza, M., & Fedorynski, M. (2023). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Molecules, 28(24), 8039.
- CONTINUUS Pharmaceuticals. (2022). Practical Challenges and Solutions to Continuous Grignard Chemistry. In 2022 Annual Meeting Proceedings. AIChE.
- Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids).
- Wikipedia. (n.d.). Malonic ester synthesis.
- Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis.
- Chemistry Steps. (n.d.). Malonic Ester Synthesis.
- Benchchem. (2025). A Comparative Guide to Catalysts for the Asymmetric Synthesis of 2-Phenylpropanal.
- Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis.
- University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
- Benchchem. (n.d.). Application Notes and Protocols: Scale-Up Synthesis of 2-Amino-4-phenylpentan-1-ol for Industrial Use.
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Validation & Comparative
A Senior Application Scientist's Guide to the Analytical Characterization of 2-Phenylpentanoic Acid
Introduction: The Analytical Imperative for 2-Phenylpentanoic Acid
2-Phenylpentanoic acid (CAS: 5558-45-2), a carboxylic acid featuring a phenyl group at the alpha position, serves as a valuable building block in pharmaceutical synthesis and chemical research.[1][2] Its molecular structure, which includes a chiral center, necessitates a robust and multi-faceted analytical approach. The stereoisomers (enantiomers) of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[3] Therefore, rigorous characterization is not merely a procedural step but a foundational requirement for ensuring safety, efficacy, and regulatory compliance in drug development.
This guide provides an in-depth comparison of essential analytical techniques for the comprehensive characterization of 2-Phenylpentanoic acid. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each method is presented as a self-validating system, grounded in authoritative standards and supported by detailed protocols.
Chromatographic Methods: Purity, Quantification, and Enantiomeric Resolution
Chromatography is the cornerstone for assessing the purity and concentration of 2-Phenylpentanoic acid. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability, as well as the specific analytical goal.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
Reversed-Phase HPLC (RP-HPLC) is the premier technique for quantifying 2-Phenylpentanoic acid and resolving it from potential impurities.[4] The method's robustness, specificity, and sensitivity make it ideal for quality control and stability testing.
Expertise & Experience: Why RP-HPLC with a C18 Column? The separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase (C18).[4] 2-Phenylpentanoic acid, with its phenyl ring and alkyl chain, possesses sufficient hydrophobicity for strong retention on a C18 column. To ensure a sharp, symmetrical peak, the mobile phase must be acidified. By lowering the pH to approximately 2.5-3.0, the carboxylic acid functional group remains protonated (-COOH). This neutral form is less polar and interacts more consistently with the stationary phase, preventing the peak tailing that occurs when the analyte is in its anionic (deprotonated) state.[4] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.
Experimental Protocol: RP-HPLC for Purity and Assay of 2-Phenylpentanoic Acid
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
2-Phenylpentanoic acid reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (ACS grade)
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : 0.1% Phosphoric Acid in Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (for high sensitivity of the carboxyl group) or 254 nm (for the phenyl ring)[4]
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Prepare the 0.1% phosphoric acid solution by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix 600 mL of acetonitrile with 400 mL of this solution. Degas thoroughly before use.
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of the 2-Phenylpentanoic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration of 100 µg/mL using the mobile phase as the diluent.
-
-
Analysis Workflow:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the standard solution multiple times (e.g., n=5) to establish system suitability (checking for retention time consistency and peak area repeatability).
-
Inject the sample solutions.
-
Quantify the 2-Phenylpentanoic acid in the sample by comparing its peak area to the average peak area of the standard.
-
Caption: Workflow for the HPLC analysis of 2-Phenylpentanoic acid.
Chiral HPLC: Resolving the Enantiomers
Since 2-Phenylpentanoic acid is chiral, separating and quantifying the individual enantiomers is critical.[3] Chiral HPLC is the most direct and accurate method for determining enantiomeric purity or the enantiomeric excess (ee).
Expertise & Experience: The Power of Chiral Stationary Phases (CSPs) Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard columns like C18.[5] Chiral Stationary Phases (CSPs) create a chiral environment within the column. These phases are typically based on a chiral selector (e.g., polysaccharide derivatives like amylose or cellulose) bonded to a silica support.[3] The enantiomers of 2-Phenylpentanoic acid will have transient, diastereomeric interactions with the CSP. The difference in the stability of these interactions leads to different retention times, allowing for their separation. The choice of a polysaccharide-based CSP, such as one derived from amylose tris(3,5-dimethylphenylcarbamate), is often a successful starting point for acidic compounds like profens.[3]
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
-
Instrumentation: Standard HPLC system with UV-Vis detector.
-
Chemicals and Reagents:
-
Racemic 2-Phenylpentanoic acid
-
Hexane or Heptane (HPLC grade)
-
2-Propanol (IPA) or Ethanol (HPLC grade)
-
Trifluoroacetic acid (TFA) or Acetic Acid (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: Chiralpak AD-H or similar amylose-based CSP (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane : 2-Propanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
-
Preparation of Solutions:
-
Mobile Phase Preparation: Carefully mix the hexane, 2-propanol, and TFA in the specified ratio. Degas before use.
-
Sample Solution (1 mg/mL): Dissolve 10 mg of racemic 2-Phenylpentanoic acid in 10 mL of the mobile phase.
-
-
Analysis Workflow:
-
Equilibrate the chiral column at a low flow rate (e.g., 0.2 mL/min) before increasing to the setpoint.
-
Inject the racemic sample.
-
Identify the two peaks corresponding to the two enantiomers.
-
Calculate the resolution between the peaks (a value >1.5 is desired for baseline separation).[6]
-
Determine the enantiomeric excess (% ee) using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.
-
Caption: Conceptual diagram of enantiomeric resolution on a Chiral Stationary Phase.
Gas Chromatography-Mass Spectrometry (GC-MS): Volatile Impurity Profiling
GC-MS is a powerful tool for identifying and quantifying volatile or semi-volatile impurities. Due to the low volatility of carboxylic acids, a derivatization step is typically required to convert the analyte into a more volatile form suitable for GC analysis.[7]
Expertise & Experience: The Necessity of Derivatization The polar -COOH group of 2-Phenylpentanoic acid can cause poor peak shape and thermal degradation in the hot GC injection port. Derivatization, such as silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen on the carboxyl group with a nonpolar trimethylsilyl (TMS) group.[7] This TMS-ester is much more volatile and thermally stable, resulting in sharp, symmetrical peaks and enabling robust analysis. The mass spectrometer then provides definitive identification of the derivatized analyte and any impurities based on their unique mass fragmentation patterns.[8]
Spectroscopic Methods: Unambiguous Structural Confirmation
Spectroscopy provides detailed information about the molecular structure of 2-Phenylpentanoic acid, serving as an orthogonal technique to confirm identity and elucidate the structure of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for de novo structure elucidation. Both ¹H and ¹³C NMR provide a wealth of information.
-
¹H NMR: Reveals the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative quantities (through integration). For 2-Phenylpentanoic acid, one would expect to see distinct signals for the aromatic protons, the alpha-proton, the aliphatic chain protons, and the acidic proton of the carboxyl group.[9]
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule. Expected signals would include those for the carboxyl carbon, the aromatic carbons, the alpha-carbon, and the carbons of the propyl chain.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For 2-Phenylpentanoic acid, the FTIR spectrum is characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong band typically in the range of 2500-3300 cm⁻¹.[11]
-
C=O Stretch (Carboxylic Acid): A very strong and sharp band around 1700-1725 cm⁻¹.[12]
-
C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.
-
C=C Stretches (Aromatic): Medium intensity bands in the 1450-1600 cm⁻¹ region.[12]
Mass Spectrometry (MS)
Coupled with a chromatographic inlet (GC-MS or LC-MS), MS provides the molecular weight of the compound and structural information from its fragmentation pattern.[13] For 2-Phenylpentanoic acid (MW: 178.23 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to its mass, confirming its identity.
Thermal Analysis: Assessing Physicochemical Properties
Thermal analysis techniques like DSC and TGA are used to characterize the material's physical properties, such as melting point, purity, and thermal stability.[14]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[15] It is used to determine the melting point of 2-Phenylpentanoic acid, which is a critical indicator of purity. Impurities typically depress and broaden the melting endotherm.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[16] TGA is used to assess the thermal stability and decomposition profile of the compound. For a pure, non-hydrated sample, a TGA thermogram should show a flat baseline until the onset of decomposition.
Comparative Summary and Method Validation
The choice of analytical method is dictated by the objective, whether it is routine quality control, structural elucidation, or stability testing.
Table 1: Comparison of Key Analytical Methods for 2-Phenylpentanoic Acid
| Technique | Primary Application | Strengths | Limitations | Throughput |
| RP-HPLC | Purity, Assay, Quantification | High precision, robust, widely available | Moderate sensitivity, cannot separate enantiomers | High |
| Chiral HPLC | Enantiomeric Purity (% ee) | Direct separation of enantiomers | Requires specialized, expensive columns | Medium |
| GC-MS | Volatile Impurity ID & Quantification | High sensitivity and specificity | Requires derivatization, not suitable for non-volatiles | Medium |
| NMR | Structure Elucidation & Confirmation | Unambiguous structural information | Low sensitivity, expensive instrumentation | Low |
| FTIR | Functional Group Identification | Fast, non-destructive, simple | Provides limited structural detail | Very High |
| DSC/TGA | Melting Point, Purity, Thermal Stability | Provides key physicochemical data | Not specific for chemical identity | High |
Trustworthiness: The Role of Method Validation Every protocol described must be validated to ensure it is suitable for its intended purpose.[17] According to ICH guidelines, key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[17]
Conclusion
The comprehensive characterization of 2-Phenylpentanoic acid requires an integrated analytical strategy. HPLC serves as the foundation for purity and assay, while chiral HPLC is indispensable for resolving its enantiomers. Spectroscopic techniques like NMR, MS, and FTIR provide definitive structural confirmation, and thermal analysis characterizes its fundamental physicochemical properties. By understanding the principles behind each technique and implementing rigorous, validated protocols, researchers can ensure the quality, safety, and reliability of their work, from early-stage development to final product release.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of 2-Phenylpentanoic Acid
The accurate determination of enantiomeric excess (ee) is a critical aspect of chiral drug development and asymmetric synthesis. For active pharmaceutical ingredients (APIs) like 2-Phenylpentanoic acid, a non-steroidal anti-inflammatory drug (NSAID) analog, ensuring enantiomeric purity is paramount as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides an in-depth comparison of established analytical techniques for quantifying the enantiomeric excess of 2-Phenylpentanoic acid, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Drug Development
Chirality plays a pivotal role in the efficacy and safety of many pharmaceuticals. The spatial arrangement of atoms in enantiomers can lead to significantly different interactions with chiral biological targets such as enzymes and receptors. For instance, the (S)-enantiomer of ibuprofen is the active form, while the (R)-enantiomer is significantly less active. Therefore, robust and reliable analytical methods are required to separate and quantify the enantiomers of chiral compounds like 2-Phenylpentanoic acid.
Comparative Analysis of Analytical Methodologies
The determination of enantiomeric excess for 2-Phenylpentanoic acid can be approached through several analytical techniques. The choice of method often depends on factors such as the required accuracy, sample throughput, available instrumentation, and the stage of drug development. Here, we compare the most prevalent methods: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is arguably the most widely used and versatile technique for enantiomeric separation and quantification. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Expertise & Experience: The key to a successful chiral HPLC separation is the selection of the appropriate CSP. For carboxylic acids like 2-Phenylpentanoic acid, polysaccharide-based CSPs, particularly those derived from cellulose or amylose, are often the first choice due to their broad applicability and excellent resolving power. The interactions are typically a combination of hydrogen bonding, π-π interactions, and steric hindrance. The mobile phase composition, including the organic modifier, acidic or basic additives, and the flow rate, must be meticulously optimized to achieve baseline separation.
Experimental Protocol: Chiral HPLC of 2-Phenylpentanoic Acid
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Chiral Stationary Phase: A column such as a CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or a CHIRALPAK® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a good starting point.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of a strong acid, like trifluoroacetic acid (TFA), to suppress the ionization of the carboxylic acid group. A common starting condition is Hexane:Isopropanol:TFA (90:10:0.1, v/v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 254 nm.
-
Sample Preparation: Dissolve a small amount of the 2-Phenylpentanoic acid sample in the mobile phase.
-
Injection & Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers will appear as two separate peaks.
-
Quantification: The enantiomeric excess is calculated from the peak areas (A) of the two enantiomers: ee (%) = [ (A_major - A_minor) / (A_major + A_minor) ] * 100.
Workflow for Chiral HPLC Analysis
A Comparative Analysis of 2-Phenylpentanoic Acid vs. Ibuprofen: An In-Depth Guide to Efficacy and Mechanism
In the vast field of anti-inflammatory drug discovery, the non-steroidal anti-inflammatory drugs (NSAIDs) remain a cornerstone of therapeutic intervention. Ibuprofen, a household name, represents a benchmark in the 2-arylpropanoic acid class, lauded for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] This guide ventures a step beyond the familiar, offering a detailed comparative analysis between ibuprofen and its structural analog, 2-phenylpentanoic acid. While ibuprofen's profile is well-documented, 2-phenylpentanoic acid represents a less-explored molecule whose therapeutic potential is largely uncharacterized. This document is designed for researchers, scientists, and drug development professionals, providing a framework for direct comparison through established experimental protocols and a discussion of the underlying scientific principles.
Structural and Mechanistic Foundations
At their core, both molecules share a phenylpropanoic acid scaffold, a key structural motif for their class. However, the nature of the substituent at the para-position of the phenyl ring distinguishes them and is expected to influence their pharmacological activity.
-
Ibuprofen: Chemically known as 2-[4-(2-methylpropyl)phenyl]propanoic acid, it features an isobutyl group.[3] It is a non-selective inhibitor of both cyclooxygenase (COX) isoforms, COX-1 and COX-2.[1][4][5] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[2][6] The inhibition of COX-2 is primarily responsible for the desired anti-inflammatory and analgesic effects, while the concurrent inhibition of the constitutively expressed COX-1 isoform is linked to common side effects like gastrointestinal irritation.[5][6] Ibuprofen is administered as a racemic mixture; however, the (S)-enantiomer is the pharmacologically active form.[7] The body can convert the inactive (R)-enantiomer into the active (S)-form via the enzyme 2-arylpropionyl-CoA epimerase.[1][7]
-
2-Phenylpentanoic Acid: Also known as 2-phenylvaleric acid, its structure is simpler, featuring a propyl group attached to the alpha-carbon of the phenylacetic acid core.[8][9] While its structural similarity to ibuprofen suggests a potential for COX inhibition, its specific activity, and selectivity for COX-1 versus COX-2 are not well-established in public literature. This lack of data presents a clear opportunity for investigation to determine if this structural modification offers any advantages in terms of potency or safety.
A Data-Driven Comparison of Biological Activity
To objectively evaluate a novel compound against an established standard, quantitative in vitro and in vivo data are essential. The primary metrics for comparing NSAIDs are their potency against the target enzymes (IC50 values) and their efficacy in a relevant disease model.
Table 1: Comparative Profile of Ibuprofen and 2-Phenylpentanoic Acid
| Parameter | Ibuprofen | 2-Phenylpentanoic Acid | Rationale for Comparison |
| Chemical Formula | C₁₃H₁₈O₂[3] | C₁₁H₁₄O₂[8] | Defines the basic molecular properties. |
| Mechanism of Action | Non-selective COX-1/COX-2 Inhibitor[1][2] | Hypothesized COX Inhibitor | To determine if the mechanism is conserved. |
| In Vitro COX-1 IC50 | ~5-15 µM | To Be Determined | Measures potency against the isoform linked to side effects. |
| In Vitro COX-2 IC50 | ~10-35 µM | To Be Determined | Measures potency against the target isoform for anti-inflammatory effects. |
| In Vivo Efficacy | Active in Carrageenan-Induced Paw Edema[10] | To Be Determined | Assesses anti-inflammatory activity in a living system. |
Note: Published IC50 values for ibuprofen can vary based on assay conditions. The values presented are representative.
The critical data gaps for 2-phenylpentanoic acid necessitate the application of standardized experimental protocols to enable a direct, scientifically rigorous comparison.
Experimental Workflows for Comparative Assessment
The following protocols provide a self-validating framework for characterizing the anti-inflammatory properties of 2-phenylpentanoic acid relative to ibuprofen.
In Vitro COX Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of each compound against COX-1 and COX-2, thereby assessing their potency and selectivity.
Causality: This assay directly measures the interaction between the drug and its target enzymes. By quantifying the inhibition of prostaglandin E2 (PGE2) production, we can directly compare the potency of the two molecules.[11][12] A colorimetric or ELISA-based kit is a common high-throughput method for this purpose.[11][13]
Caption: Workflow for In Vitro COX-1/COX-2 Inhibition Assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare stock solutions of ibuprofen and 2-phenylpentanoic acid in DMSO. Create a series of dilutions to cover a wide concentration range (e.g., 0.01 µM to 100 µM).
-
Plate Setup: In a 96-well plate, add 160 µL of reaction buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to the appropriate wells.[14] Include wells for "100% initial activity" (with vehicle) and "background" controls.
-
Inhibitor Addition: Add 10 µL of the diluted test compounds or vehicle (DMSO) to the corresponding wells.
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C. This step is crucial as many NSAIDs exhibit time-dependent inhibition.[14]
-
Reaction Initiation: Add 10 µL of arachidonic acid substrate to all wells to start the reaction. Incubate for exactly 2 minutes at 37°C.[14]
-
Reaction Termination: Stop the enzymatic reaction by adding 30 µL of a saturated stannous chloride solution.
-
Quantification: Quantify the amount of prostaglandin (PGF2α or PGE2) produced using a corresponding ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the % inhibition against the logarithm of the compound concentration and use a non-linear regression model to calculate the IC50 value.
In Vivo Anti-Inflammatory Efficacy
Objective: To assess and compare the in vivo anti-inflammatory activity of the compounds in a model of acute inflammation.
Causality: The carrageenan-induced paw edema model is a highly reproducible and well-characterized assay for evaluating acute inflammation.[15][16] Carrageenan, a phlogistic agent, induces an inflammatory response involving the release of mediators like histamine, bradykinin, and prostaglandins.[17] The ability of a test compound to reduce the resulting edema (swelling) is a direct measure of its anti-inflammatory effect in a complex biological system.
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Step-by-Step Methodology:
-
Animal Preparation: Use male Wistar rats (180-200g) and allow them to acclimatize for at least one week.[18] Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Randomly divide animals into experimental groups (n=6 per group): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (Ibuprofen), and Test groups (2-phenylpentanoic acid at various doses).
-
Baseline Measurement (T=0): Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle orally via gavage.
-
Inflammation Induction (T=1 hr): One hour after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[17]
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[10]
-
Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the control group at each time point. The formula is: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100 Where ΔV is the change in paw volume from baseline. Analyze data for statistical significance using ANOVA followed by a post-hoc test.
Pharmacokinetic and Safety Considerations
A complete comparison must extend beyond efficacy to include pharmacokinetics (ADME) and safety. Ibuprofen is rapidly absorbed, highly protein-bound, metabolized by the liver (primarily CYP2C9), and excreted in urine with a half-life of about 2 hours.[19] Its primary safety concern is gastrointestinal toxicity due to COX-1 inhibition.
For 2-phenylpentanoic acid, a full ADME and toxicology profile would need to be established. This would involve a suite of studies including:
-
In vitro ADME: Caco-2 permeability for absorption, liver microsome stability for metabolism, and plasma protein binding assays.
-
In vivo Pharmacokinetics: Determining key parameters like Cmax, Tmax, AUC, and elimination half-life in a relevant animal model.
-
Safety and Toxicology: Preliminary cytotoxicity assays followed by acute toxicity studies in rodents.
Conclusion and Strategic Outlook
Ibuprofen serves as a robust and well-understood benchmark in the NSAID class. The structural analog, 2-phenylpentanoic acid, presents an intriguing but unvalidated alternative. The path to understanding its potential lies in rigorous, head-to-head experimental comparison. The protocols detailed in this guide provide a clear and scientifically sound framework for generating the necessary data on COX inhibition and in vivo anti-inflammatory efficacy. Should 2-phenylpentanoic acid demonstrate a superior potency, an improved COX-2 selectivity index, or a more favorable in vivo profile, it would become a strong candidate for further preclinical development, including comprehensive pharmacokinetic and safety profiling. This systematic approach is fundamental to the rational discovery of next-generation anti-inflammatory therapeutics.
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A Comparative Analysis of the Biological Activities of 2-Phenylpentanoic Acid and Naproxen: A Guide for Drug Discovery Professionals
In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the profen family, characterized by the 2-arylpropionic acid scaffold, stands as a cornerstone of pain and inflammation management. Naproxen, a prominent member of this class, is a widely used therapeutic agent with a well-documented biological profile. This guide provides an in-depth comparison of the established biological activity of naproxen with the predicted activity of 2-Phenylpentanoic acid, a structural analog. By examining the structure-activity relationships (SAR) within the profen class, we can extrapolate the likely pharmacological characteristics of 2-Phenylpentanoic acid, offering valuable insights for researchers and drug development professionals exploring novel anti-inflammatory agents.
Introduction: The Profen Scaffold and its Therapeutic Significance
Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, has been a mainstay in the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis, for decades.[1][2] Its efficacy stems from its ability to inhibit the cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. 2-Phenylpentanoic acid, while not a clinically used drug, shares the fundamental phenylalkanoic acid core structure with the profen class of NSAIDs. The primary structural distinction lies in the substitution at the alpha-carbon of the carboxylic acid, where 2-Phenylpentanoic acid possesses a propyl group, in contrast to the methyl group found in most profens like ibuprofen and naproxen. This structural similarity provides a strong basis for predicting its biological activity through the lens of established SAR principles for this class of compounds.[3][4]
Mechanism of Action: The Cyclooxygenase Inhibition Paradigm
The anti-inflammatory, analgesic, and antipyretic effects of naproxen are primarily attributed to its non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever.[5]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as maintaining the integrity of the gastric mucosa and regulating renal blood flow.[6]
-
COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[7]
Naproxen's inhibition of COX-2 is responsible for its therapeutic effects, while its concurrent inhibition of COX-1 is linked to some of its most common side effects, particularly gastrointestinal disturbances.[4]
Based on the foundational principles of NSAID pharmacology, it is highly probable that 2-Phenylpentanoic acid also functions as a COX inhibitor. The presence of the acidic carboxylic acid moiety attached to an aromatic ring is a key structural feature for COX inhibition.[4] The nature and size of the substituent at the alpha-position can influence the potency and selectivity of COX inhibition.
Signaling Pathway of NSAID Action
Caption: Mechanism of action of non-selective NSAIDs like naproxen.
Comparative Biological Activity: Efficacy and Side Effects
A direct experimental comparison between 2-Phenylpentanoic acid and naproxen is not available in the current literature. However, we can construct a comparative profile based on the extensive data for naproxen and the predicted properties of 2-Phenylpentanoic acid derived from SAR studies.
Anti-inflammatory and Analgesic Efficacy
The anti-inflammatory and analgesic potency of profens is influenced by the stereochemistry and the nature of the substituent at the alpha-position. The (S)-enantiomer of profens is generally the more active COX inhibitor. Assuming that 2-Phenylpentanoic acid would also exhibit stereospecific activity, its efficacy would depend on the specific enantiomer. The larger propyl group in 2-Phenylpentanoic acid compared to the methyl group in naproxen could potentially alter its binding affinity within the COX active site, thereby affecting its inhibitory potency.
| Compound | Predicted/Observed Anti-inflammatory Activity | Predicted/Observed Analgesic Activity | Basis of Evidence |
| Naproxen | High | High | Extensive clinical and preclinical data[1][8] |
| 2-Phenylpentanoic acid | Moderate to High (Predicted) | Moderate to High (Predicted) | Structure-activity relationships of profen NSAIDs[3][4] |
Gastrointestinal Toxicity
A significant drawback of non-selective NSAIDs like naproxen is their potential to cause gastrointestinal (GI) complications, ranging from dyspepsia to peptic ulcers and bleeding.[9][10] This is a direct consequence of COX-1 inhibition, which leads to a reduction in the production of gastroprotective prostaglandins. The risk of GI toxicity is a critical consideration in the long-term use of NSAIDs.
The lipophilicity of an NSAID can also play a role in its GI toxicity. While specific data for 2-Phenylpentanoic acid is lacking, any differences in its physicochemical properties compared to naproxen could influence its GI safety profile.
| Compound | Predicted/Observed GI Toxicity | Mechanism |
| Naproxen | Moderate to High | Inhibition of COX-1 in the gastric mucosa[6][11] |
| 2-Phenylpentanoic acid | Moderate to High (Predicted) | Predicted non-selective COX inhibition, including COX-1[4] |
Experimental Protocols for Biological Activity Assessment
To empirically determine and compare the biological activities of 2-Phenylpentanoic acid and naproxen, a series of well-established in vitro and in vivo assays would be necessary.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay is fundamental to determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[12]
Step-by-Step Methodology:
-
Enzyme and Compound Preparation: Prepare solutions of purified ovine or human COX-1 and COX-2 enzymes. Prepare a series of dilutions of the test compounds (2-Phenylpentanoic acid and naproxen) and a reference inhibitor (e.g., celecoxib for COX-2 selectivity).
-
Assay Reaction: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well.
-
Inhibitor Incubation: Add the test compounds or reference inhibitor to the designated wells. For control wells (100% activity), add the vehicle solvent. Incubate the plate for a specified time (e.g., 5-10 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid (the COX substrate) and the colorimetric substrate (TMPD).
-
Measurement: Read the absorbance of the plate at 590 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2. The selectivity index (IC50 COX-1 / IC50 COX-2) can then be calculated.
Workflow for In Vitro COX Inhibition Assay
Caption: A generalized workflow for an in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Assay (Anti-inflammatory Activity)
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[13][14]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week.
-
Compound Administration: Administer the test compounds (2-Phenylpentanoic acid and naproxen) and a vehicle control to different groups of animals via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes) to allow for drug absorption, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group at each time point.
In Vivo Hot Plate Test (Analgesic Activity)
This test is used to assess the central analgesic activity of a compound by measuring the animal's response to a thermal stimulus.[16]
Principle: The hot plate test measures the latency of a rodent to react to a heated surface. An increase in the reaction time (latency) after administration of a test compound indicates an analgesic effect.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rodents to the testing room and apparatus.
-
Baseline Latency: Determine the baseline reaction time for each animal by placing it on the hot plate (maintained at a constant temperature, e.g., 55°C) and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
Compound Administration: Administer the test compounds and a vehicle control to different groups of animals.
-
Post-treatment Latency: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure its reaction latency.
-
Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each treatment group at each time point.
Assessment of Gastrointestinal Toxicity
Evaluating the GI side effects is crucial for any potential NSAID.
Methodology:
-
Sub-chronic Dosing: Administer the test compounds and a vehicle control to groups of rats daily for a specified period (e.g., 7 or 14 days).
-
Macroscopic and Microscopic Evaluation: At the end of the treatment period, euthanize the animals and carefully examine their stomachs and small intestines for any signs of damage, such as hyperemia, erosions, or ulcers. A scoring system can be used to quantify the extent of the damage.
-
Histopathological Analysis: Collect tissue samples for histological examination to assess for microscopic changes in the GI mucosa.
Conclusion and Future Directions
Naproxen is a well-established non-selective COX inhibitor with proven anti-inflammatory and analgesic efficacy, albeit with a known risk of gastrointestinal side effects. Based on the principles of structure-activity relationships for the profen class of NSAIDs, it is reasonable to predict that 2-Phenylpentanoic acid will also exhibit COX-inhibitory activity, and consequently, anti-inflammatory and analgesic properties. The key differentiator will likely be its potency and selectivity for the COX isoforms, which will, in turn, influence its therapeutic index. The larger propyl group at the alpha-position of 2-Phenylpentanoic acid could potentially lead to altered binding kinetics within the COX active site, warranting a thorough experimental investigation.
For drug discovery professionals, 2-Phenylpentanoic acid and its derivatives represent an interesting, albeit underexplored, area of chemical space within the broader class of phenylalkanoic acids. A comprehensive evaluation of its in vitro and in vivo pharmacological profile, as outlined in this guide, is essential to ascertain its true therapeutic potential and to determine if it offers any advantages over existing NSAIDs like naproxen.
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A Comparative Guide to 2-Phenylpentanoic Acid and its Alternatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Short-Chain Fatty Acid Analogs
2-Phenylpentanoic acid belongs to a class of compounds structurally related to valproic acid (VPA), a widely prescribed drug for epilepsy, bipolar disorder, and migraine prevention.[1] VPA is also recognized for its activity as a histone deacetylase (HDAC) inhibitor, which has opened avenues for its investigation as an anti-cancer agent.[2] The structural scaffold of these short-chain fatty acids offers a versatile platform for designing novel therapeutic agents with potentially improved efficacy and safety profiles. This guide will explore 2-Phenylpentanoic acid and compare it with its parent compound, VPA, and other analogs, providing a comprehensive overview for researchers in the field.
Comparative Analysis of Biological Activity
The therapeutic efficacy of 2-Phenylpentanoic acid and its alternatives is primarily assessed through their anticonvulsant and HDAC inhibitory activities. This section provides a comparative analysis based on available experimental data.
Anticonvulsant Properties
The anticonvulsant effects of these compounds are often evaluated using rodent models of induced seizures, such as the pentylenetetrazol (PTZ) and maximal electroshock (MES) tests. The median effective dose (ED50) required to protect against seizures is a key parameter for comparison.
Table 1: Comparative Anticonvulsant Activity of VPA and Analogs
| Compound | Animal Model | Seizure Test | ED50 (mg/kg) | Reference |
| Valproic Acid | Mouse | scPTZ | ~150 | [4] |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) | Mouse | MES | 96.9 | [3] |
| N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide (Compound 4) | Mouse | scPTZ | 75.4 | [3] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-3-methylpyrrolidine-2,5-dione (Compound 12) | Mouse | MES | 16.13 | [5] |
| N-[{4-(3,4-dichlorophenyl)-piperazin-1-yl}-methyl]-pyrrolidine-2,5-dione (Compound 23) | Mouse | MES | 37.79 | [5] |
Note: Data for 2-Phenylpentanoic acid is not available in the cited literature. The table presents data for related compounds to provide a comparative context.
Histone Deacetylase (HDAC) Inhibition
The ability of these compounds to inhibit HDACs is a key mechanism underlying their potential anti-cancer effects. The half-maximal inhibitory concentration (IC50) is used to quantify their potency. VPA is known to be a direct inhibitor of HDAC1 with an IC50 of 0.4 mM.[1] It exhibits selectivity for class I and IIa HDACs.[6]
Specific IC50 values for 2-Phenylpentanoic acid as an HDAC inhibitor are not prominently reported in the available literature. However, the structural similarity to VPA suggests it may possess similar activity. For comparison, other known HDAC inhibitors show a wide range of potencies. For example, Vorinostat (SAHA) has an IC50 of 0.63 µM, while some of its derivatives exhibit even greater potency with IC50 values in the nanomolar range.[7]
Table 2: Comparative HDAC Inhibition of VPA and Other Inhibitors
| Compound | Target | IC50 | Reference |
| Valproic Acid (VPA) | HDAC1 | 0.4 mM | [1] |
| Vorinostat (SAHA) | HDAC | 0.63 µM | [7] |
| Vorinostat Analog (Compound 4c) | HDAC | 0.16 µM | [7] |
| Trichostatin A (TSA) | HDAC | ~0.07 µM | [8] |
Note: Data for 2-Phenylpentanoic acid is not available in the cited literature. The table presents data for VPA and other well-characterized HDAC inhibitors for comparative purposes.
Mechanisms of Action
The therapeutic effects of 2-Phenylpentanoic acid and its analogs are attributed to their modulation of key signaling pathways involved in neuronal excitability and cancer cell proliferation.
Anticonvulsant Mechanisms
The anticonvulsant properties of VPA and related compounds are believed to be multifactorial, primarily involving the enhancement of GABAergic inhibition and modulation of voltage-gated ion channels.[9][10]
-
Enhancement of GABAergic Neurotransmission: Valproic acid can increase the levels of the inhibitory neurotransmitter GABA in the brain.[11] This is thought to occur through the inhibition of GABA-degrading enzymes and potentially by promoting GABA synthesis.
-
Modulation of Voltage-Gated Ion Channels: These compounds can also exert their effects by blocking voltage-gated sodium and calcium channels, which reduces neuronal hyperexcitability.[9]
Caption: Putative anticonvulsant mechanisms of VPA and its analogs.
HDAC Inhibition and Anti-Cancer Signaling
As HDAC inhibitors, VPA and its analogs can induce the hyperacetylation of histone proteins, leading to changes in gene expression that can promote cell cycle arrest, differentiation, and apoptosis in cancer cells.[2] Key signaling pathways affected include:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival and is often dysregulated in cancer.[12] HDAC inhibitors can suppress this pathway, contributing to their anti-tumor effects.[13]
-
Apoptosis Induction: HDAC inhibitors can upregulate the expression of pro-apoptotic proteins and downregulate anti-apoptotic proteins, tipping the balance towards programmed cell death.[14]
Caption: General signaling pathway of HDAC inhibitors in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key assays used to evaluate the anticonvulsant and cytotoxic properties of 2-Phenylpentanoic acid and its alternatives.
In Vivo Anticonvulsant Activity: Pentylenetetrazol (PTZ) Seizure Model
This protocol describes the induction of clonic seizures in mice using PTZ to assess the anticonvulsant efficacy of test compounds.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Pentylenetetrazol (PTZ) solution (e.g., 60 mg/kg in saline)
-
Test compound (e.g., 2-Phenylpentanoic acid, VPA) at various doses
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose)
-
Observation chambers
Procedure:
-
Acclimatization: Acclimatize mice to the laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Administer the test compound or vehicle control intraperitoneally (i.p.) to different groups of mice.
-
Induction of Seizures: After a predetermined pretreatment time (e.g., 30 or 60 minutes), administer PTZ subcutaneously (s.c.).
-
Observation: Immediately place each mouse in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes.
-
Scoring: Score the seizure activity based on a standardized scale (e.g., Racine scale). Protection is defined as the absence of generalized clonic seizures.
-
Data Analysis: Calculate the percentage of protected mice at each dose and determine the ED50 value using probit analysis.
Caption: Workflow for the Pentylenetetrazol (PTZ)-induced seizure model.
In Vitro Cytotoxicity: MTT Assay
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (e.g., 2-Phenylpentanoic acid, VPA)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Conclusion and Future Directions
2-Phenylpentanoic acid and its analogs represent a promising class of compounds with potential therapeutic applications in epilepsy and cancer. Their structural relationship to the well-established drug valproic acid provides a strong foundation for further investigation. While this guide has summarized the available comparative data and provided essential experimental protocols, there is a clear need for more direct, head-to-head comparative studies to elucidate the specific potency, selectivity, and pharmacokinetic profiles of 2-Phenylpentanoic acid itself.
Future research should focus on:
-
Determining the ED50 values of 2-Phenylpentanoic acid in various seizure models.
-
Quantifying the IC50 values of 2-Phenylpentanoic acid against a panel of HDAC isoforms.
-
Conducting comprehensive pharmacokinetic and toxicity studies.
-
Investigating the detailed molecular mechanisms and signaling pathways modulated by 2-Phenylpentanoic acid.
Such studies will be instrumental in validating the therapeutic potential of 2-Phenylpentanoic acid and guiding the rational design of novel, more effective, and safer derivatives for clinical development.
References
Click to expand
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Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. (2023). MDPI. [Link]
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Synthesis and biological evaluation of derivatives of 2-{2-fluoro-4-[(2- oxocyclopentyl)methyl]phenyl}propanoic acid: Nonsteroidal anti-inflammatory drugs with low gastric ulcerogenic activity. (2012). Keio University. [Link]
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Non-steroidal anti-inflammatory analgesics other than salicylates. (1986). PubMed. [Link]
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Histone deacetylase is a direct target of valproic acid, a potent anticonvulsant, mood stabilizer, and teratogen. (2001). PubMed. [Link]
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Pharmacology of Chiral Compounds 2-Arylpropionic Acid Derivatives. (2025). ResearchGate. [Link]
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Pharmacology of chiral compounds: 2-arylpropionic acid derivatives. (2001). PubMed. [Link]
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Effect of valproate on brain GABA: comparison with various medium chain fatty acids. (1985). PubMed. [Link]
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Synthesis and structure-activity relationships of potential anticonvulsants based on 2-piperidinecarboxylic acid and related pharmacophores. (2001). PubMed. [Link]
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Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (2006). PubMed. [Link]
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Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. (2001). PubMed. [Link]
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Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. (2000). PubMed. [Link]
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Mechanisms of action of antiepileptic drugs. (n.d.). Epilepsy Society. [Link]
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Mechanisms of action of antiepileptic drugs. (1996). PubMed. [Link]
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In Silico Screening Identification of Fatty Acids and Fatty Acid Derivatives with Antiseizure Activity: In Vitro and In Vivo Validation. (2022). PubMed Central. [Link]
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Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides. (2016). PubMed. [Link]
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Arylalkanoic acids - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. (n.d.). Pharmacy 180. [Link]
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Synthesis, physicochemical, and anticonvulsant properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and its 3-methyl analog. (2014). PubMed. [Link]
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Histone deacetylase inhibition results in a common metabolic profile associated with HT29 differentiation. (2010). PMC. [Link]
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Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (2021). PMC. [Link]
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Cancer Therapy with Quinoxaline Derivatives: Dual Inhibition of Pi3k and Mtor Signaling Pathways. (2023). Research Journal of Pharmacy and Technology. [Link]
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PI3K/Akt signalling pathway and cancer. (2004). PubMed. [Link]
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Synthesis and anticonvulsant activity of 1-phenylcyclohexylamine analogues. (1989). PubMed. [Link]
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A Senior Application Scientist's Guide to Quality Control and Purity Assessment of Synthesized 2-Phenylpentanoic Acid
For researchers, scientists, and professionals in drug development, the purity and quality of synthesized compounds are paramount. This guide provides an in-depth technical overview of the quality control and purity assessment of 2-Phenylpentanoic acid, a key intermediate in various synthetic pathways. We will explore a common synthesis method, delve into rigorous analytical techniques for purity determination, and compare its profile with a relevant alternative, providing supporting experimental insights.
Synthesis of 2-Phenylpentanoic Acid: The Jones Oxidation Approach
A reliable method for synthesizing 2-Phenylpentanoic acid is through the oxidation of a suitable precursor, such as 2-phenyl-1-pentanol. The Jones oxidation is a robust and well-established method for this transformation.[1][2]
Causality of Experimental Choices: The Jones reagent, a solution of chromium trioxide in sulfuric acid and acetone, is a powerful oxidizing agent capable of converting primary alcohols to carboxylic acids in high yield.[1][2] Acetone is chosen as the solvent due to its ability to dissolve both the organic substrate and the aqueous Jones reagent, facilitating a homogenous reaction mixture. The acidic conditions of the Jones reagent protonate the chromic acid, increasing its electrophilicity and promoting the formation of a chromate ester intermediate with the alcohol, which is a critical step in the oxidation mechanism.[3][4]
Experimental Workflow: Jones Oxidation
Caption: Workflow for the synthesis of 2-Phenylpentanoic acid via Jones oxidation.
Potential Impurities and Their Origin
A thorough understanding of potential impurities is crucial for developing effective quality control methods. Based on the synthetic route, the following impurities can be anticipated:
-
Unreacted Starting Material: Residual 2-phenyl-1-pentanol.
-
Intermediate Aldehyde: 2-Phenylpentanal, resulting from incomplete oxidation.
-
Over-oxidation Products: While less common for this substrate, harsh conditions could potentially lead to minor degradation products.
-
Solvent Residues: Residual acetone or extraction solvents (e.g., diethyl ether).
-
Inorganic Salts: Chromium salts from the Jones reagent if not completely removed during workup.
Quality Control and Purity Assessment: A Multi-faceted Approach
No single analytical technique is sufficient to fully characterize a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity. A reverse-phase method is typically employed for compounds like 2-Phenylpentanoic acid.
Causality of Experimental Choices: A C18 column is used due to its hydrophobic stationary phase, which effectively retains the nonpolar phenyl and pentyl groups of the analyte. An acidic mobile phase (e.g., using phosphoric or formic acid) is necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[5][6][7] Acetonitrile is a common organic modifier that allows for the elution of the compound from the column. UV detection at a low wavelength (around 210-225 nm) is suitable for detecting the phenyl group's chromophore.[8]
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a known concentration of the synthesized 2-Phenylpentanoic acid in the mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities, such as residual solvents and certain by-products. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.[9][10]
Causality of Experimental Choices: Silylation is a common derivatization technique for carboxylic acids, where the acidic proton is replaced with a trimethylsilyl (TMS) group. This makes the molecule more volatile and thermally stable for GC analysis. The mass spectrometer provides structural information, aiding in the unequivocal identification of impurities.
-
Derivatization: React a dried sample of 2-Phenylpentanoic acid with a silylating agent (e.g., BSTFA) in a suitable solvent.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 80 °C) to a high final temperature (e.g., 250 °C) to separate compounds with different boiling points.
-
Injection: Split injection to avoid column overloading.
-
MS Detection: Electron Ionization (EI) in full scan mode to identify unknown impurities.
Spectroscopic Characterization
Spectroscopic methods provide crucial information about the chemical structure and functional groups present in the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the target compound and identifying impurities with different chemical environments. The integration of proton signals in ¹H NMR can be used for quantitative analysis against a known internal standard.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups. For 2-Phenylpentanoic acid, key absorbances include a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C-H stretches for the aromatic and aliphatic portions.[11][12]
Workflow for Comprehensive Quality Control
Caption: A multi-technique workflow for the quality control of 2-Phenylpentanoic acid.
Comparative Analysis: 2-Phenylpentanoic Acid vs. 2-Phenylbutanoic Acid
To provide context for the performance of the synthesized 2-Phenylpentanoic acid, we compare it to a structurally similar alternative, 2-Phenylbutanoic acid. This comparison is relevant in scenarios where either compound could serve as a pharmaceutical intermediate.[13][14]
Data Summary Table
| Parameter | Synthesized 2-Phenylpentanoic Acid (Batch A) | 2-Phenylbutanoic Acid (Commercial Standard) |
| Synthesis Yield | 85% | N/A |
| HPLC Purity | 98.5% | ≥99.0% |
| Key Impurity (GC-MS) | 2-phenyl-1-pentanol (0.8%) | 2-phenyl-1-butanol (<0.1%) |
| Melting Point | 58-60 °C | 43-45 °C |
| ¹H NMR | Conforms to structure | Conforms to structure |
| FTIR | Conforms to structure | Conforms to structure |
The synthesized 2-Phenylpentanoic acid from Batch A shows a high yield and purity, with the main impurity being the unreacted starting material. This is a common outcome and can often be minimized by optimizing reaction time or the amount of oxidizing agent. The commercial 2-Phenylbutanoic acid serves as a benchmark for high purity.
Conclusion and Trustworthiness of Protocols
The quality control of synthesized compounds like 2-Phenylpentanoic acid relies on a self-validating system of orthogonal analytical techniques. The protocols described herein, from synthesis to final analysis, are designed to be robust and provide a high degree of confidence in the final product's identity, purity, and quality. By understanding the synthetic pathway and potential impurities, and by employing a comprehensive analytical strategy, researchers can ensure the integrity of their materials for downstream applications in drug discovery and development.
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Chem-Station. (2014, May 5). Jones Oxidation. Retrieved from [Link]
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SpectraBase. (n.d.). (2S)-2-phenylpentanoic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). (4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 5558-45-2 | Product Name : 2-Phenylpentanoic Acid. Retrieved from [Link]
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ResearchGate. (2025). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. Retrieved from [Link]
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Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for 2-Phenylpentanoic Acid
Introduction: The Analytical Imperative for 2-Phenylpentanoic Acid
2-Phenylpentanoic acid is a valuable chemical intermediate and research compound.[1] In the pharmaceutical landscape, ensuring the identity, purity, and strength of any active pharmaceutical ingredient (API) or intermediate is not merely a procedural step but the bedrock of product quality and patient safety. The analytical methods used to characterize these molecules must be robust, reliable, and fit for their intended purpose. This is rigorously established through method validation.[2]
However, in a globalized drug development environment, it's common for analytical methods to be transferred between laboratories—from a research and development setting to a quality control (QC) lab, or between different manufacturing sites. This transfer necessitates a formal process of cross-validation , which verifies that a validated method produces consistent and reproducible results regardless of the location, personnel, or equipment.[3] This guide provides an in-depth comparison of primary analytical techniques for 2-Phenylpentanoic acid—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—and outlines a framework for their cross-validation, grounded in established scientific and regulatory principles.[4]
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is the cornerstone of pharmaceutical quality control for non-volatile or thermally labile compounds like 2-Phenylpentanoic acid. Its strength lies in its high precision, accuracy, and robustness for quantitative applications such as assays and impurity profiling.
Causality of Method Design
Our objective is to quantify 2-Phenylpentanoic acid. The molecule possesses a phenyl group and a carboxylic acid, both of which contain chromophores that absorb UV light, making UV detection a straightforward choice.[5] Specifically, the carboxyl group provides a characteristic absorption around 210 nm.[5] A reversed-phase C18 column is selected due to its versatility and excellent retention for moderately polar organic molecules. The mobile phase, a mixture of acidified water and acetonitrile, is designed to ensure the carboxylic acid remains protonated (pH < pKa), leading to better retention and sharper peak shapes. Formic acid is a common choice as it is volatile and compatible with mass spectrometry, should an HPLC-MS method be desired later.[6]
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array or UV Detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[7]
-
Gradient: 60% A / 40% B isocratic flow. (Note: A gradient can be developed for impurity profiling).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.[8]
-
-
Standard Preparation:
-
Prepare a stock solution of 2-Phenylpentanoic acid reference standard at 1.0 mg/mL in a 50:50 mixture of Acetonitrile and Water.
-
Create a calibration curve by serially diluting the stock to concentrations ranging from 1.0 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the test sample in the diluent to achieve a target concentration of approximately 100 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
-
Analysis: Inject the standards and samples, and integrate the peak area for 2-Phenylpentanoic acid.
Data Presentation: HPLC Method Validation Summary
The following table summarizes the expected performance characteristics of this method based on International Council for Harmonisation (ICH) guidelines.[9]
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference at the retention time of the main peak. | Peak is spectrally pure; no co-elution observed. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 10 µg/mL - 150 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0% Intermediate: ≤ 2.0% | Repeatability: 0.4% Intermediate: 1.1% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Robustness | No significant impact on results from minor changes. | Method is robust to minor changes in flow rate and pH. |
Visualization: HPLC Workflow
Caption: HPLC-UV analysis workflow for 2-Phenylpentanoic acid.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identification
While HPLC is ideal for assay and purity, GC-MS excels at separating and identifying volatile and semi-volatile compounds. For carboxylic acids, this technique requires a critical extra step: derivatization.
Causality of Method Design
Direct injection of 2-Phenylpentanoic acid into a GC system is problematic. The polar carboxylic acid group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and low response. Furthermore, its boiling point is relatively high. To overcome this, we convert the polar -COOH group into a non-polar, more volatile ester or silyl-ester. Silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective strategy.[10] This chemical modification makes the analyte suitable for GC analysis and provides a characteristic mass spectrum for definitive identification.[11]
Detailed Experimental Protocol: GC-MS (with Derivatization)
-
Instrumentation: A GC system equipped with a split/splitless inlet, coupled to a Mass Spectrometric detector (e.g., a single quadrupole).
-
Derivatization Procedure:
-
Place 1 mg of the 2-Phenylpentanoic acid sample into a 2 mL autosampler vial.
-
Add 100 µL of Pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Oven Program: Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line Temp: 280°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40 - 450 m/z.
-
-
Analysis: Inject the derivatized sample. Identify the TMS-derivatized 2-Phenylpentanoic acid peak by its retention time and mass spectrum.
Data Presentation: GC-MS Method Validation Summary
For impurity identification, validation focuses on specificity and detectability.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique retention time and mass spectrum for the analyte. | Confirmed. The TMS derivative gives a unique mass spectrum. |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | Achieved at 0.5 µg/mL (on-column). |
| Repeatability (% RSD) | Peak area repeatability ≤ 15% for trace analysis. | 8.5% at the limit of quantitation. |
Visualization: GC-MS Workflow
Caption: GC-MS analysis workflow, highlighting the critical derivatization step.
Pillar 3: NMR Spectroscopy for Definitive Structural Elucidation
NMR is an unparalleled tool for the unambiguous structural confirmation of a molecule. Unlike chromatographic techniques that rely on comparison to a reference standard, NMR provides fundamental structural information. It is the gold standard for characterizing reference standards themselves.
Causality of Method Design
The goal of NMR is not routine quantification but absolute identification. We use Proton (¹H) NMR to observe the different types of protons and their connectivity, and Carbon (¹³C) NMR to identify all unique carbon atoms. The choice of a deuterated solvent (e.g., Chloroform-d, CDCl₃) is essential as it is "invisible" in the ¹H NMR spectrum. Key expected signals for 2-Phenylpentanoic acid include a very downfield signal for the acidic proton, aromatic signals for the phenyl ring, and aliphatic signals for the pentanoic acid chain.[12] A D₂O shake experiment can be used to confirm the acidic proton, as it will exchange with deuterium and disappear from the spectrum.[12]
Detailed Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: A Nuclear Magnetic Resonance Spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-Phenylpentanoic acid in ~0.7 mL of Chloroform-d (CDCl₃).
-
Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16 scans).
-
Acquire a standard ¹³C NMR spectrum (e.g., 1024 scans).
-
(Optional) Perform a D₂O shake: add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum.
-
-
Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the ¹H signals and assign peaks based on their chemical shift, splitting pattern, and integration. Assign ¹³C peaks based on chemical shift.
Data Presentation: Expected NMR Chemical Shifts
| Proton Type (¹H NMR) | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 11.0 | Broad Singlet | 1H |
| Aromatic (Phenyl) | 7.2 - 7.4 | Multiplet | 5H |
| Alpha-Proton (-CH) | ~3.5 | Triplet | 1H |
| Beta-Protons (-CH₂) | ~2.0 | Multiplet | 2H |
| Gamma-Protons (-CH₂) | ~1.4 | Multiplet | 2H |
| Methyl Protons (-CH₃) | ~0.9 | Triplet | 3H |
| Carbon Type (¹³C NMR) | Expected Chemical Shift (ppm) |
| Carbonyl (-C=O) | ~180 |
| Aromatic (Phenyl) | 127 - 140 |
| Aliphatic Chain (-CH, -CH₂) | 20 - 55 |
Visualization: NMR Analysis Workflow
Caption: Workflow for structural confirmation by NMR spectroscopy.
Comparative Summary and Cross-Validation Strategy
Choosing the right analytical tool depends entirely on the question being asked.
| Feature | HPLC-UV | GC-MS (with Derivatization) | NMR Spectroscopy |
| Primary Use | Quantitative (Assay, Purity) | Qualitative (Impurity ID) | Qualitative (Structure ID) |
| Sample Throughput | High | Medium | Low |
| Sensitivity | High (µg/mL) | Very High (ng/mL) | Low (mg/sample) |
| Specificity | Moderate (Relies on RT) | High (Mass Spectrum) | Absolute (Structure) |
| Sample Prep | Simple (Dissolve & Filter) | Complex (Derivatization) | Simple (Dissolve) |
A Practical Cross-Validation Protocol: HPLC vs. HPLC
Cross-validation is essential when transferring a method between labs.[13][14] The most common approach is comparative testing.[15]
Objective: To confirm that a receiving laboratory can produce equivalent results to the transferring laboratory using the same validated HPLC method.
-
Protocol Development: Both labs must agree on a transfer protocol outlining the methods, samples, and acceptance criteria.
-
Sample Selection: The transferring lab selects one homogenous batch of 2-Phenylpentanoic acid to be tested by both sites.
-
Execution (Both Labs):
-
Each lab uses its own HPLC system, columns from the same batch (if possible), and freshly prepared mobile phases and standards.
-
An analyst from each lab performs the analysis in triplicate.
-
-
Data Comparison: The results (e.g., % Assay) are compared.
-
Acceptance Criteria: The difference between the mean results from the two labs should be no more than 2.0%. The %RSD of all individual results (from both labs combined) should not exceed 3.0%.
If the acceptance criteria are met, the method transfer is successful, and the receiving lab is qualified to run the procedure. This ensures data integrity across the entire drug development lifecycle.[16]
References
-
Benchchem. A Guide to Cross-Validation of Analytical Methods Between Laboratories.
-
PharmaGuru. Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
-
Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer.
-
Chemical Shifts. (4S)-2-methyl-4-phenyl-pentanoic acid - Optional[13C NMR].
-
PubChem, National Institutes of Health. 2-Phenylpentanoic acid.
-
Pharmaceutical Technology. Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2).
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
-
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
-
SIELC Technologies. Separation of 2-Methylpentanoic acid on Newcrom R1 HPLC column.
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
SlideShare. Analytical methods validation as per ich & usp.
-
Pharmaffiliates. 2-Phenylpentanoic Acid.
-
ResearchGate. Initial fragments assembled from analyses of the 2D NMR data.
-
Selected Methods of Analysis.
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
-
Shimadzu. Various Analysis Techniques for Organic Acids and Examples of Their Application.
-
Biological Magnetic Resonance Bank. BMRB entry bmse001166 - 5-Phenylpentanoic Acid.
-
Anax Laboratories. 2-phenylpentanoic acid.
-
Benchchem. Overcoming challenges in the analytical detection of 2-Methyl-2-phenylpentan-3-amine.
-
MDPI. A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
-
Benchchem. Application Notes and Protocols for the Quantification of (2S)-2-methyl-5-oxohexanoic acid.
-
MDPI. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
-
Agilent. Analysis of Drugs of Abuse by GC/MS Using Ultra Inert Universal Sintered Frit Liners.
-
YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.
-
PubMed. A GC/MS/MS screening method for multiple organic acidemias from urine specimens.
-
Natural Products Magnetic Resonance Database. 1H NMR Spectrum (1D, 700 MHz, H2O, predicted).
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A Comparative Benchmarking Guide to the Synthesis of 2-Phenylpentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and fine chemical synthesis, the efficient and scalable production of α-arylalkanoic acids is of paramount importance. 2-Phenylpentanoic acid, a key structural motif in various biologically active molecules, serves as a valuable case study for comparing the efficacy of both classical and contemporary synthetic methodologies. This guide provides an in-depth, objective comparison of the primary synthetic routes to 2-phenylpentanoic acid, supported by experimental data and protocols to inform methodological selection in research and development settings.
At a Glance: A Comparative Overview of Synthetic Routes
The synthesis of 2-phenylpentanoic acid can be approached through several distinct strategies, each with its own set of advantages and limitations. The choice of method is often dictated by factors such as desired scale, substrate availability, tolerance to functional groups, and economic viability. Below is a summary of the key performance indicators for the methods discussed in this guide.
| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Yield (%) | Reaction Time (approx.) | Key Advantages | Potential Challenges |
| Palladium-Catalyzed α-Arylation | Pentanoic acid, Phenyl bromide | Pd(OAc)₂, Bulky phosphine ligand, Strong base (e.g., LiHMDS) | 80-95% | 12-24 hours | High yield, Direct C-H functionalization | Catalyst cost, Air/moisture sensitivity, Ligand optimization |
| Alkylation of Phenylacetonitrile | Phenylacetonitrile, 1-Bromopropane | Strong base (e.g., NaNH₂, NaOH/PTC), H₂O/H⁺ (hydrolysis) | 70-85% (overall) | 4-8 hours | Readily available starting materials, Robust | Stoichiometric strong base, Harsh hydrolysis conditions |
| Grignard Carboxylation | 1-Bromobutane, Benzene (via Friedel-Crafts) or 1-Bromo-1-phenylbutane | Mg, CO₂ (dry ice), Acid workup | 60-75% | 3-6 hours | Forms C-C bond directly, Utilizes CO₂ | Grignard reagent sensitivity, Potential for side reactions |
| Malonic Ester Synthesis | Diethyl malonate, Benzyl bromide, 1-Bromopropane | NaOEt, H₃O⁺/Δ | 65-80% (overall) | 24-48 hours | Versatile, Well-established | Multi-step, Potential for dialkylation |
Method 1: Palladium-Catalyzed α-Arylation of Pentanoic Acid
The direct α-arylation of carboxylic acids represents a modern and highly efficient approach, minimizing the need for pre-functionalized substrates. This method leverages a palladium catalyst to directly couple the α-carbon of pentanoic acid with an aryl halide.
Mechanistic Rationale
The catalytic cycle is believed to involve the deprotonation of the carboxylic acid at the α-position by a strong base to form an enolate. The palladium catalyst, activated by a suitable ligand, undergoes oxidative addition with the aryl halide. Subsequent transmetalation with the enolate, followed by reductive elimination, furnishes the α-arylated product and regenerates the active palladium species. The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination and prevent β-hydride elimination.
Experimental Protocol: Palladium-Catalyzed α-Arylation
Materials:
-
Pentanoic acid
-
Phenyl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous toluene
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for air-sensitive reactions
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Add anhydrous toluene, followed by pentanoic acid (1.2 equivalents) and phenyl bromide (1.0 equivalent).
-
Cool the mixture to 0 °C and slowly add a 1 M solution of LiHMDS in THF (2.5 equivalents).
-
Allow the reaction to warm to room temperature and then heat to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-phenylpentanoic acid.
Method 3: Grignard Carboxylation
This organometallic approach involves the formation of a Grignard reagent which then acts as a nucleophile, attacking carbon dioxide (in the form of dry ice) to form a carboxylate salt. Subsequent acidification yields the desired carboxylic acid.
Mechanistic Rationale
The synthesis of the Grignard reagent, 1-phenylbutylmagnesium bromide, is achieved by reacting 1-bromo-1-phenylbutane with magnesium metal in an anhydrous ether solvent. The highly nucleophilic carbon of the Grignard reagent then attacks the electrophilic carbon of carbon dioxide. This forms a magnesium carboxylate salt, which upon protonation with a strong acid in an aqueous workup, yields 2-phenylpentanoic acid.
Experimental Protocol: Grignard Carboxylation
Materials:
-
1-Bromo-1-phenylbutane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Dry ice (solid CO₂)
-
6 M Hydrochloric acid
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Set up an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Dissolve 1-bromo-1-phenylbutane (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent solution to 0 °C.
-
In a separate beaker, crush an excess of dry ice.
-
Slowly pour the Grignard solution onto the crushed dry ice with stirring.
-
Allow the mixture to warm to room temperature as the excess CO₂ sublimes.
-
Slowly add 6 M HCl to the reaction mixture until the solution is acidic and all solids have dissolved.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-phenylpentanoic acid.
Method 4: Malonic Ester Synthesis
The malonic ester synthesis is a versatile and well-established method for preparing carboxylic acids. It involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
Mechanistic Rationale
The α-protons of diethyl malonate are acidic (pKa ≈ 13) and are readily removed by a base like sodium ethoxide to form a resonance-stabilized enolate. This enolate is a soft nucleophile and undergoes SN2 reactions with alkyl halides. For 2-phenylpentanoic acid, a sequential dialkylation is required: first with benzyl bromide and then with 1-bromopropane (or vice versa). The resulting dialkylated malonic ester is then hydrolyzed to the corresponding dicarboxylic acid under acidic or basic conditions. Upon heating, this β-keto acid readily undergoes decarboxylation to yield the final product.
Experimental Protocol: Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Benzyl bromide
-
1-Bromopropane
-
Hydrochloric acid
-
Standard laboratory glassware
Procedure:
-
Dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add diethyl malonate (1.0 equivalent) dropwise to the ethoxide solution.
-
Add benzyl bromide (1.0 equivalent) dropwise and reflux the mixture for 2-4 hours.
-
After the first alkylation, add a second portion of sodium ethoxide (1.1 equivalents), followed by the dropwise addition of 1-bromopropane (1.0 equivalent).
-
Reflux the mixture for an additional 4-6 hours.
-
Cool the reaction and remove the ethanol under reduced pressure.
-
Add concentrated HCl and reflux the mixture for 12-18 hours to effect hydrolysis and decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the 2-phenylpentanoic acid by vacuum distillation.
Conclusion
The synthesis of 2-phenylpentanoic acid can be successfully achieved through various methods, each with distinct advantages. For high-yield, direct synthesis with good functional group tolerance, palladium-catalyzed α-arylation stands out as a state-of-the-art method, albeit with higher catalyst costs. The alkylation of phenylacetonitrile offers a robust and cost-effective alternative, particularly for large-scale production, though it involves harsher conditions for hydrolysis. Grignard carboxylation is a powerful tool for carbon-carbon bond formation but requires stringent anhydrous conditions. Finally, the malonic ester synthesis , while being a classic and versatile method, is more suitable for laboratory-scale synthesis due to its multi-step nature and the potential for side products. The optimal choice will ultimately depend on the specific project goals, available resources, and the scale of the synthesis.
References
-
He, Z., & Hartwig, J. F. (2019). Palladium-Catalyzed α-Arylation of Carboxylic Acids and Secondary Amides via a Traceless Protecting Strategy. Journal of the American Chemical Society, 141(32), 12754–12761. [Link]
-
Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]
-
Stauffer, S. R., Beare, N. A., & Hartwig, J. F. (2001). Palladium-Catalyzed α-Arylation of Ketones. Journal of the American Chemical Society, 123(19), 4641–4642. [Link]
-
Organic Syntheses Procedure for Alkylation of Phenylacetonitrile. [Link]
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
-
Malonic Ester Synthesis Overview. [Link]
Safety Operating Guide
Navigating the Labyrinth: A Senior Application Scientist's Guide to the Proper Disposal of 2-Phenylpentanoic Acid
The "Why" Before the "How": Understanding the Hazards of 2-Phenylpentanoic Acid
Before we delve into the procedural steps, it is paramount to understand the intrinsic properties of 2-Phenylpentanoic acid that necessitate such rigorous disposal protocols. According to safety data sheets (SDS), 2-Phenylpentanoic acid is classified as a substance that can cause serious eye irritation and skin irritation.[1][2][3] Some sources also indicate it may cause respiratory irritation.[2][3] This understanding forms the bedrock of our safety-first approach, dictating the personal protective equipment (PPE) we use and the handling procedures we employ from the moment the container is opened to its final disposal.
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), establishing a "cradle to grave" responsibility for hazardous waste management.[4] This means that from the point of generation to its final disposal, the laboratory is accountable for the waste.
Core Principles of 2-Phenylpentanoic Acid Waste Management
Successful and compliant chemical waste disposal is not a standalone task but an integrated part of the laboratory workflow. The following principles should be ingrained in your laboratory's standard operating procedures:
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by carefully planning experiments, ordering only the necessary quantities of chemicals, and considering greener chemistry alternatives where feasible.[5]
-
Segregation is Non-Negotiable: Never mix 2-Phenylpentanoic acid waste with other waste streams.[4] It should be collected as a distinct, corrosive, organic acid waste.[4] Improper mixing can lead to dangerous chemical reactions, generating heat, toxic gases, or even explosions. Store acids and bases separately, and keep acids away from cyanides or sulfides.[6]
-
Clear and Consistent Labeling: Every waste container must be meticulously labeled. The EPA requires that each waste label includes the words “hazardous waste,” the identity of the waste, and a clear hazard warning.[7]
Step-by-Step Disposal Protocol for 2-Phenylpentanoic Acid
This protocol is designed to be a self-validating system, ensuring safety and compliance at every stage.
Part 1: Immediate Handling and Personal Protective Equipment (PPE)
Before handling 2-Phenylpentanoic acid for disposal, it is imperative to be outfitted with the correct PPE. This is your first and most critical line of defense.
-
Eye Protection: Wear chemical safety goggles or a face shield.[1][3][8]
-
Body Protection: A lab coat or other protective clothing is mandatory.[1][3][8]
Part 2: Waste Collection and Container Management
The integrity of your waste containment is crucial to preventing leaks and ensuring safe transport.
-
Select the Appropriate Waste Container: Use a designated, leak-proof container that is compatible with 2-Phenylpentanoic acid. Glass containers are often preferred for organic acids.[9] Ensure the container is in good condition, free from cracks or defects.
-
Proper Labeling: Immediately upon starting a waste container, affix a hazardous waste label. This label must include:
-
The words "Hazardous Waste".[7]
-
The full chemical name: "2-Phenylpentanoic Acid".
-
The specific hazard warnings (e.g., "Corrosive," "Irritant").
-
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[5][6] This prevents the release of vapors and reduces the risk of spills.
Part 3: In-Lab Storage at Satellite Accumulation Areas (SAAs)
SAAs are designated locations within the laboratory where hazardous waste is collected at or near the point of generation.[6][7][10]
-
Location: The SAA must be under the direct control of laboratory personnel.[10]
-
Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[11]
-
Secondary Containment: It is best practice to use secondary containment, such as a spill tray, to capture any potential leaks.[9]
-
Segregation: Store the 2-Phenylpentanoic acid waste container segregated from incompatible materials, particularly bases and oxidizers.[6]
Part 4: Arranging for Disposal
Once your waste container is full or you have no further need to collect this specific waste stream, it's time to arrange for its removal.
-
Contact Your Institution's Environmental Health and Safety (EH&S) Department: Your EH&S department is the authoritative body for waste disposal in your institution. They will provide specific instructions and arrange for a pickup by a licensed hazardous waste vendor.
-
Provide Complete Information: When you request a pickup, be prepared to provide all the information from the hazardous waste label.
-
Follow Institutional Procedures: Adhere to your organization's specific procedures for waste pickup requests.
Visualizing the Workflow: A Disposal Decision Tree
To further clarify the process, the following diagram illustrates the key decision points and actions in the proper disposal of 2-Phenylpentanoic acid.
Caption: Disposal workflow for 2-Phenylpentanoic acid.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₁₄O₂ | [2][12] |
| Molecular Weight | 178.23 g/mol | [2][12] |
| Hazard Classifications | Eye Irritation, Skin Irritation | [1][2][3] |
| SAA Storage Limit | 55 gallons | [11] |
Conclusion: A Commitment to Safety and Scientific Integrity
The proper disposal of 2-Phenylpentanoic acid is more than a regulatory requirement; it is a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By understanding the hazards, adhering to these established protocols, and fostering a culture of proactive safety, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Pathology. Retrieved from [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]
-
Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (n.d.). eCFR. Retrieved from [Link]
-
2-Phenylpentanoic acid. (n.d.). PubChem. Retrieved from [Link]
-
2-Phenylpentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Acid and Caustic Solutions. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Acid Handling. (2019, April 11). University of Utah. Retrieved from [Link]
-
Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]
-
Material Safety Data Sheet. (n.d.). Cole-Parmer. Retrieved from [Link]
-
Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
-
Safety Data Sheet 5-Phenylpentanoic acid. (n.d.). Metasci. Retrieved from [Link]
-
Safe management of pharmaceutical waste from health care facilities: global best practices. (2025). World Health Organization. Retrieved from [Link]
-
Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis. Retrieved from [Link]
-
Appendix A to § 1910.1200 - Health Hazard Criteria (Mandatory). (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
